molecular formula C9H6BrN3 B8146902 5-Bromo-2-methyl-2H-indazole-7-carbonitrile

5-Bromo-2-methyl-2H-indazole-7-carbonitrile

Cat. No.: B8146902
M. Wt: 236.07 g/mol
InChI Key: HEESLMVTLUCLBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-methyl-2H-indazole-7-carbonitrile is a useful research compound. Its molecular formula is C9H6BrN3 and its molecular weight is 236.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-methyl-2H-indazole-7-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-methyl-2H-indazole-7-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-2-methylindazole-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3/c1-13-5-7-3-8(10)2-6(4-11)9(7)12-13/h2-3,5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEESLMVTLUCLBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=C(C=C(C2=N1)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Bromo-2-methyl-2H-indazole-7-carbonitrile CAS 2091296-91-0 properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the 5-Bromo-2-methyl-2H-indazole-7-carbonitrile Core: Synthesis, Properties, and Applications in Drug Discovery.[1]

CAS 2091296-91-0[2][3]

Executive Summary

5-Bromo-2-methyl-2H-indazole-7-carbonitrile (CAS 2091296-91-0) is a high-value heterocyclic building block characterized by a distinct substitution pattern on the indazole core.[2] Unlike the more common 1H-indazoles, the 2H-indazole (N2-methylated) isomer offers unique electronic properties and vector orientations, making it a "privileged scaffold" in the design of kinase inhibitors and GPCR modulators.

This guide provides a comprehensive technical analysis of this compound, focusing on the critical challenge of regioselective synthesis (N1 vs. N2 alkylation), its structural characterization, and its strategic utility in Fragment-Based Drug Discovery (FBDD).

Chemical Identity & Physicochemical Profile

The physicochemical properties of this scaffold are defined by the electron-withdrawing nitrile group at C7 and the lipophilic bromine at C5. These substituents tune the acidity of the core and influence the metabolic stability of the final drug candidate.

Table 1: Physicochemical Properties
PropertyDataNote
CAS Number 2091296-91-0
IUPAC Name 5-Bromo-2-methyl-2H-indazole-7-carbonitrile
Molecular Formula C₉H₆BrN₃
Molecular Weight 236.07 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; Low in WaterUse DMSO for stock solutions (10-20 mM)
LogP (Predicted) ~2.4Lipophilic, suitable for cell permeability
pKa (Conjugate Acid) ~1-2 (N1)The N2-methyl locks the tautomer; N1 is weakly basic
Storage 2-8°C, Inert AtmosphereHygroscopic; store under Argon/Nitrogen

Structural Analysis & Characterization

Distinguishing the 2-methyl (2H) isomer from the 1-methyl (1H) isomer is the primary analytical challenge. The 2-methyl isomer typically exhibits a "quinoid-like" electronic distribution, which is distinct from the aromatic 1H-isomer.

Diagnostic NMR Signatures
  • ¹H NMR (DMSO-d₆):

    • N-CH₃: The N2-methyl group typically resonates as a sharp singlet between 4.10 – 4.30 ppm . (Note: N1-methyl usually appears upfield, around 4.00 ppm).

    • C3-H: A characteristic singlet in the aromatic region (~8.4 – 8.7 ppm ), significantly deshielded by the adjacent N2 nitrogen.

    • Aromatic Protons (C4, C6): Appear as doublets (J ~1.5–2.0 Hz) due to meta-coupling, typically in the 7.8 – 8.2 ppm range.

  • ¹³C NMR:

    • The C3 carbon in 2H-indazoles is typically shielded relative to 1H-indazoles.

    • The N-CH₃ carbon signal for N2-isomers often appears around 39-41 ppm , whereas N1-isomers appear around 35-36 ppm.

Synthetic Methodology

The synthesis of CAS 2091296-91-0 centers on the regioselective methylation of the 1H-indazole precursor. Direct alkylation of indazoles often yields a mixture of N1 and N2 isomers, with N1 usually being thermodynamically favored.[3] Obtaining the N2 isomer requires kinetic control or specific separation protocols.

Core Synthesis Workflow

The most robust route involves the methylation of 5-bromo-1H-indazole-7-carbonitrile followed by chromatographic separation.

Step-by-Step Protocol
  • Starting Material: 5-Bromo-1H-indazole-7-carbonitrile (1.0 eq).

  • Solvent/Base: Anhydrous DMF (0.1 M) and Cesium Carbonate (Cs₂CO₃, 1.5 eq).

    • Why Cs₂CO₃? The "Cesium Effect" can sometimes enhance the ratio of N2 alkylation due to coordination effects, though mixtures are inevitable.

  • Alkylation:

    • Cool mixture to 0°C.

    • Add Iodomethane (MeI) (1.1 eq) dropwise.

    • Stir at 0°C for 30 min, then warm to RT for 2-4 hours.

  • Workup:

    • Quench with water (precipitate may form).[4]

    • Extract with Ethyl Acetate (3x).[5] Wash organics with Brine.[5]

    • Dry over Na₂SO₄ and concentrate.[5]

  • Purification (Critical):

    • The crude residue contains both N1-Me (undesired) and N2-Me (Target).

    • Flash Chromatography: Silica Gel.[1] Gradient 0% → 30% Ethyl Acetate in Hexanes.

    • Elution Order: The N1-isomer is typically less polar (elutes first) due to its aromatic nature. The N2-isomer (target) is more polar (elutes second) and often has a higher melting point.

Synthesis Logic Diagram

SynthesisWorkflow Start Precursor: 5-Bromo-1H-indazole- 7-carbonitrile Reaction Reaction: Alkylation (Mixture of N1 & N2) Start->Reaction Dissolve Reagents Reagents: MeI, Cs2CO3, DMF Reagents->Reaction Add dropwise Separation Purification: Flash Chromatography (SiO2, Hex/EtOAc) Reaction->Separation Crude Mixture Target Target (N2): 5-Bromo-2-methyl- 2H-indazole-7-CN Separation->Target More Polar (Elutes 2nd) Byproduct Byproduct (N1): 1-Methyl Isomer Separation->Byproduct Less Polar (Elutes 1st)

Caption: Workflow for the isolation of the 2-methyl isomer via non-selective alkylation and chromatographic purification.

Applications in Drug Discovery

The 5-Bromo-2-methyl-2H-indazole-7-carbonitrile scaffold is a versatile intermediate. Its value lies in the orthogonality of its reactive handles: the Bromine (C5) and the Nitrile (C7) .

Functionalization Strategy
  • C5-Position (Bromine):

    • Reactivity: Excellent substrate for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

    • Role: Used to attach the "tail" of the drug molecule that extends into the solvent-exposed region of the kinase ATP pocket.

  • C7-Position (Nitrile):

    • Reactivity: Can be hydrolyzed to a primary amide (CONH₂) or carboxylic acid (COOH), or reduced to a benzylamine (CH₂NH₂).

    • Role: The C7 substituent often interacts with the "hinge region" or specific gatekeeper residues in the target protein.

Hypothetical Workflow: Kinase Inhibitor Design

The following diagram illustrates how this specific CAS is transformed into a bioactive molecule.

Applications Core Core Scaffold: CAS 2091296-91-0 Suzuki Step 1: Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Core->Suzuki C5-Br Reactivity Intermediate Intermediate: 5-Aryl-2-methyl- 2H-indazole-7-CN Suzuki->Intermediate Hydrolysis Step 2: Nitrile Hydrolysis (NaOH/H2O2 or H2SO4) Intermediate->Hydrolysis C7-CN Reactivity FinalDrug Final Candidate: 5-Aryl-2-methyl- 2H-indazole-7-carboxamide Hydrolysis->FinalDrug H-Bond Donor Installation

Caption: Divergent synthesis strategy utilizing the orthogonal reactivity of the C5-Br and C7-CN handles.

Handling & Safety (SDS Summary)

While specific toxicological data for this CAS may be limited, it should be handled according to protocols for halogenated organic nitriles .

  • Hazard Statements (GHS):

    • H302: Harmful if swallowed.[6]

    • H315: Causes skin irritation.[6]

    • H319: Causes serious eye irritation.[6]

    • H335: May cause respiratory irritation.[6]

  • Precautions:

    • Use only in a chemical fume hood.

    • Avoid contact with strong acids (risk of HCN evolution from nitrile hydrolysis under extreme conditions, though unlikely with aromatic nitriles).

    • Wear nitrile gloves and safety goggles.

References

  • BenchChem. An In-depth Technical Guide to the 5-Bromo-1H-Indazole Core: Synthesis, Properties, and Applications in Drug Discovery. BenchChem Technical Resources. Link

  • Fluorochem. Product Analysis: 5-Bromo-2-methyl-2H-indazole-7-carbonitrile (CAS 2091296-91-0).[7][2][8] Fluorochem Catalog. Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • PubChem. Compound Summary: 5-Bromo-2-methyl-2H-indazole.[6] National Library of Medicine. Link

  • Beilstein J. Org. Chem. (2024).[5] Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Link

Sources

5-bromo-2-methyl-2H-indazole-7-carbonitrile chemical structure and SMILES

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, synthetic, and application-based profile of 5-bromo-2-methyl-2H-indazole-7-carbonitrile . This document is designed for medicinal chemists and process scientists requiring rigorous data on this specific heterocycle.

A Precision Scaffold for Kinase Inhibitor Development

Executive Summary

5-bromo-2-methyl-2H-indazole-7-carbonitrile (CAS: 2091296-91-0) represents a highly functionalized "privileged scaffold" in modern drug discovery. Unlike its 1H-indazole congeners, the 2H-indazole core offers a distinct vector presentation for substituents, often resulting in unique binding modes within ATP-binding pockets of kinases. The presence of the C7-nitrile group introduces a critical electronic withdrawing effect, modulating the pKa of the system, while the C5-bromide serves as a versatile handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). This guide explores the structural integrity, synthetic challenges (specifically regioselectivity), and medicinal utility of this compound.[1]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]

The correct identification of the 2H-isomer is critical, as commercial samples are frequently contaminated with the thermodynamically more stable 1H-isomer.

Nomenclature & Identifiers
ParameterDetail
IUPAC Name 5-bromo-2-methyl-2H-indazole-7-carbonitrile
CAS Number 2091296-91-0
Molecular Formula C₉H₆BrN₃
Molecular Weight 236.07 g/mol
Canonical SMILES CN1N=CC2=C1C(C#N)=CC(Br)=C2
InChI String InChI=1S/C9H6BrN3/c1-13-5-7-3-8(10)2-6(4-11)9(7)12-13/h2-3,5H,1H3
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; Low solubility in water
Structural Visualization

The 2H-indazole tautomer features the methyl group on the nitrogen atom adjacent to the methine carbon (C3), creating a "fixed" quinoid-like character in the benzene ring compared to the 1H-form.

  • N2-Methyl: Fixed localization prevents tautomeric shift.

  • C7-Cyano: Strong electron-withdrawing group (EWG); deactivates the ring towards electrophilic attack but activates C5-Br for metal insertion.

  • C5-Bromo: Primary site for derivatization.

Synthetic Pathways & Regioselectivity[13][14][15]

Synthesizing 2-substituted indazoles is historically challenging due to the thermodynamic preference for N1-alkylation. Two primary methodologies are recommended depending on scale and required purity.

Method A: Direct Alkylation (Commercial Route)

Best for: Large-scale access when chromatography is automated.

The direct methylation of 5-bromo-1H-indazole-7-carbonitrile yields a mixture of N1-Me and N2-Me isomers. The N2-isomer is typically the kinetic product, but the N1-isomer is thermodynamically favored.

Protocol:

  • Reagents: 5-bromo-1H-indazole-7-carbonitrile (1.0 eq), Trimethyloxonium tetrafluoroborate (Meerwein's salt) or Methyl Iodide (MeI), Cs₂CO₃ (Base).

  • Solvent: Ethyl Acetate (for Meerwein) or DMF (for MeI).

  • Conditions:

    • Meerwein's Salt: Stir at RT for 2-4 hours. This method often enhances N2 selectivity (up to 3:1 ratio) due to the "hard/soft" acid-base principle.

    • MeI/Base: Stir at 0°C to RT. Often yields 1:1 to 1:2 (N2:N1) mixtures.

  • Purification: The isomers have distinct polarities. The N2-isomer is generally less polar than the N1-isomer on silica gel due to the lack of an exposed lone pair capable of H-bonding (the N1 lone pair is part of the aromatic system in 2H-indazoles).

    • Eluent: Hexanes:EtOAc (gradient 80:20 to 50:50).

Method B: De Novo Cyclization (Precision Route)

Best for: High-purity requirements to avoid isomer separation.

This route utilizes the Cadogan-type reductive cyclization or condensation of o-nitrobenzaldehyde derivatives with amines. This method unequivocally yields the 2H-indazole.

Protocol:

  • Precursor: 5-bromo-3-cyano-2-nitrobenzaldehyde (synthesized via nitration of 5-bromo-3-cyanobenzaldehyde).

  • Condensation: React precursor with Methylamine (MeNH₂) in MeOH to form the imine (Schiff base).

  • Cyclization: Treat the crude imine with Triethyl phosphite P(OEt)₃ or Triphenylphosphine (PPh₃) at reflux (120-140°C).

  • Mechanism: Deoxygenation of the nitro group to a nitrene, which inserts into the imine nitrogen to close the N-N bond.

  • Yield: Typically 60-80% with >99% regioselectivity for N2.

Reaction Engineering & Logic Diagram

The following diagram illustrates the divergent pathways to the target molecule and its downstream utility.

G Start 5-Bromo-7-cyano-1H-indazole MeI MeI / Cs2CO3 (Direct Alkylation) Start->MeI Precursor 5-Bromo-3-cyano-2-nitrobenzaldehyde Cadogan 1. MeNH2 2. P(OEt)3 / Heat (Reductive Cyclization) Precursor->Cadogan Mix Mixture of Isomers MeI->Mix Target 5-bromo-2-methyl-2H-indazole-7-carbonitrile (TARGET) Cadogan->Target Regioselective >99% N1_Iso N1-Methyl (Byproduct) (Thermodynamic) Mix->N1_Iso Chromatography Mix->Target Chromatography Suzuki Suzuki Coupling (Aryl/Heteroaryl) Target->Suzuki Pd(0) / Ar-B(OH)2 Hydrolysis Nitrile Hydrolysis (Amide/Acid) Target->Hydrolysis H2O2 / NaOH

Caption: Synthetic logic flow comparing direct alkylation (requiring separation) vs. regioselective cyclization strategies.

Analytical Characterization (Self-Validating)

To ensure the integrity of the 2H-indazole structure, the following analytical signatures must be verified.

1H NMR Spectroscopy
  • N-Methyl Shift: The N2-methyl group typically resonates at 4.0 – 4.2 ppm (DMSO-d6). In contrast, N1-methyl isomers often appear slightly upfield (3.8 – 4.0 ppm), though this is solvent-dependent.

  • C3-Proton: The singlet for the C3-H (the proton on the pyrazole ring) is the diagnostic handle. In 2H-indazoles, this proton often shows a Cross-Peak in NOESY spectra with the N-Methyl protons.

  • NOESY/ROESY: This is the definitive test.

    • 2H-isomer: Strong NOE correlation between N-Me and C3-H .

    • 1H-isomer: Strong NOE correlation between N-Me and C7-H (or C7-substituent). Note: With a C7-CN group, the 1H-isomer N-Me would be spatially close to the CN group, showing no proton NOE, whereas the 2H-isomer maintains the N-Me/C3-H interaction.

Mass Spectrometry
  • Pattern: Monoisotopic mass ~235/237 (1:1 ratio due to ⁷⁹Br/⁸¹Br).

  • Fragmentation: Loss of -CH₃ and -CN are common high-energy fragments.

Medicinal Chemistry Applications

The 5-bromo-2-methyl-2H-indazole-7-carbonitrile scaffold is not merely an intermediate; it is a designed pharmacophore.

Kinase Inhibitor Design

The 2H-indazole acts as a bioisostere for the purine core found in ATP.

  • Hinge Binding: The N1 (pyridine-like nitrogen) can serve as a hydrogen bond acceptor to the kinase hinge region.

  • Ribose Pocket: The N2-methyl group projects into the solvent interface or the ribose-binding pocket, depending on the binding orientation.

  • Gatekeeper Interaction: The C7-nitrile is positioned to interact with "gatekeeper" residues. The linearity of the nitrile group allows it to penetrate narrow hydrophobic channels without incurring significant steric penalties.

Electronic Tuning

The C7-nitrile significantly lowers the electron density of the pyrazole ring compared to a standard indazole. This has two effects:

  • Increased Acidity of C3-H: Facilitates C-H activation protocols if further functionalization at C3 is desired.

  • Metabolic Stability: The electron-deficient ring is less prone to oxidative metabolism (P450-mediated oxidation) compared to electron-rich analogs.

Safety & Handling

  • Hazards: Classified as Acute Tox. 4 (Oral) and Skin Irrit. 2 . The nitrile moiety poses a theoretical risk of cyanide release under extreme acidic/metabolic conditions, though the aromatic nitrile is generally stable.

  • Handling: Use standard PPE (gloves, goggles). All synthetic steps involving methylation agents (MeI, Meerwein's salt) must be performed in a fume hood due to their potency as alkylating carcinogens.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis of the nitrile or discoloration.

References

  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014).[1][2][3] Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization.[3] Organic Letters, 16(11), 3114–3117.[3] [Link]

Sources

Technical Guide: 2H-Indazole-7-Carbonitrile Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical resource for medicinal chemists and drug discovery scientists, focusing on the 2H-indazole-7-carbonitrile scaffold—a privileged chemotype in the design of kinase inhibitors and anti-inflammatory agents.

Executive Summary & Pharmacophore Significance

The 2H-indazole ring system is distinct from its 1H-tautomer in its electronic distribution and binding vector, making it a critical scaffold for ATP-competitive kinase inhibitors. The introduction of a carbonitrile (cyano) group at the 7-position represents a strategic medicinal chemistry modification.

Key Pharmacological Advantages:

  • Metabolic Stability: The nitrile group blocks the metabolically vulnerable 7-position (often a site of oxidation) and prevents glucuronidation compared to a carboxylic acid or amide.

  • Electronic Modulation: As a strong electron-withdrawing group (EWG), the 7-CN motif reduces the electron density of the indazole core, potentially strengthening

    
    -stacking interactions with aromatic residues (e.g., Phenylalanine gatekeepers) in the ATP binding pocket.
    
  • H-Bonding Capability: The nitrile nitrogen serves as a weak hydrogen bond acceptor, often interacting with water networks or specific backbone residues (e.g., hinge region) without the steric bulk of a sulfonamide or carboxamide.

Chemical Synthesis: Accessing the 2H-Indazole-7-Carbonitrile Core

Synthesizing 2H-indazoles with high regioselectivity over the thermodynamically stable 1H-isomer is the primary challenge. The following protocol outlines a robust route utilizing the Cadogan Cyclization followed by late-stage functionalization.

Synthetic Workflow (DOT Diagram)

SynthesisRoute Start 2-Nitro-3-bromobenzaldehyde Imine Imine Intermediate Start->Imine R-NH2, EtOH Reflux, 2h Indazole2H 7-Bromo-2H-indazole Imine->Indazole2H P(OEt)3 (Cadogan) 160°C, uW or Reflux Final 2H-Indazole-7-carbonitrile Indazole2H->Final Zn(CN)2, Pd(PPh3)4 DMF, 120°C (Rosenmund-von Braun)

Caption: Figure 1. Regioselective synthesis of 2H-indazole-7-carbonitrile via Cadogan cyclization and Pd-catalyzed cyanation.

Detailed Protocol: 2-Step Regioselective Synthesis

Step 1: Cadogan Cyclization to 2-Substituted-7-Bromoindazole

  • Rationale: Direct alkylation of pre-formed indazoles yields a mixture of N1 and N2 isomers (favoring N1). The Cadogan approach locks the N2 substituent by forming the N-N bond after the N-R bond is established.

  • Reagents: 3-Bromo-2-nitrobenzaldehyde (1.0 eq), Primary Amine (

    
    , 1.1 eq), Triethyl phosphite (
    
    
    
    , excess).
  • Procedure:

    • Condense aldehyde and amine in ethanol at reflux to form the Schiff base (imine). Monitor by TLC (disappearance of aldehyde).

    • Evaporate solvent. Redissolve the crude imine in neat triethyl phosphite.

    • Heat to 160°C (or use microwave irradiation at 150°C for 30 min). The phosphite acts as a reducing agent, deoxygenating the nitro group to a nitrene, which inserts into the imine nitrogen.

    • Purification: Silica gel chromatography (Hexane/EtOAc). The 7-bromo substituent is preserved.

Step 2: Palladium-Catalyzed Cyanation (Rosenmund-von Braun)

  • Rationale: Installing the nitrile early is risky due to potential side reactions during cyclization. Late-stage cyanation allows for diverse library generation from the bromo-intermediate.

  • Reagents: 7-Bromo-2H-indazole intermediate, Zinc Cyanide (

    
    ), 
    
    
    
    (5 mol%).
  • Procedure:

    • Dissolve the bromo-indazole in anhydrous DMF.

    • Degas with Argon for 15 min (Critical: Oxygen poisons the Pd(0) catalyst).

    • Add

      
       (0.6 eq) and catalyst.
      
    • Heat to 120°C for 4-12 hours.

    • Workup: Quench with dilute

      
       to scavenge zinc salts. Extract with EtOAc.
      

Medicinal Chemistry: Structure-Activity Relationship (SAR)

The 2H-indazole-7-carbonitrile scaffold acts as a bioisostere for 7-nitro or 7-carboxamide indazoles but offers superior physicochemical properties.

Comparative Data: 7-Position Substituents

Table 1: Impact of 7-position modification on physicochemical and inhibitory properties (Model: NOS/Kinase inhibition).

Substituent (R7)Electronic Effect (

)
H-Bond PotentialMetabolic StabilityLogP Impact
-H NeutralNoneLow (Oxidation prone)Baseline
-NO2 Strong EWG (+0.78)AcceptorModerate (Reducible)-0.2
-CONH2 Moderate EWG (+0.36)Donor/AcceptorLow (Hydrolysis)-0.8
-CN Strong EWG (+0.66) Weak Acceptor High (Resistant) -0.3
Target Class Applications
A. IKK2 (IKK

) Inhibitors

The IKK complex regulates the NF-


B pathway, a central hub for inflammation. 1H- and 2H-indazole-7-carbonitriles have been identified as potent inhibitors.
  • Mechanism: The indazole core mimics the adenine ring of ATP. The 7-CN group orients the molecule to avoid steric clash with the "gatekeeper" methionine (Met96 in IKK

    
    ) while polarizing the C3-position for interactions with the hinge region.
    
B. JAK Family Kinases (JAK1/2/3)

In Janus Kinase (JAK) inhibitors, the 2H-indazole-7-carbonitrile motif is often employed to achieve isoform selectivity.

  • Selectivity Logic: JAK1 has a specific solvent-exposed region near the ATP binding site. The 7-CN group can vector a substituent (if attached nearby) or simply reduce the desolvation penalty of the ligand binding, improving residence time.

  • Case Study: Analogues of indazole-7-carboxamides where the amide is replaced by a nitrile often show retained potency with improved cellular permeability due to the loss of H-bond donors.

Biological Signaling Pathway (NF- B/IKK)

SignalingPathway Stimulus TNF-alpha / IL-1 Receptor Cytokine Receptor Stimulus->Receptor IKK IKK Complex (Target: IKK-beta) Receptor->IKK Activation IkB I-kappa-B (Inhibitor) IKK->IkB Phosphorylation (Blocked by 2H-Indazole-7-CN) NFkB NF-kappa-B (Transcription Factor) IkB->NFkB Degradation releases NF-kB Nucleus Nucleus / Gene Transcription (Inflammation) NFkB->Nucleus Translocation

Caption: Figure 2.[1] The NF-kappa-B signaling cascade. 2H-indazole-7-carbonitrile derivatives target the IKK complex, preventing IkB phosphorylation.

Experimental Validation Protocols

Protocol A: In Vitro Kinase Assay (ADP-Glo)

To validate the potency of synthesized derivatives:

  • Preparation: Dilute compounds in 100% DMSO (3-fold serial dilutions).

  • Reaction: Mix kinase (e.g., IKK

    
    , 5 ng), substrate (I
    
    
    
    B
    
    
    peptide), and ATP (at
    
    
    ) in reaction buffer (50 mM HEPES pH 7.5, 10 mM
    
    
    ).
  • Incubation: Add compound (10 nL) to 5

    
    L reaction mix. Incubate 60 min at RT.
    
  • Detection: Add ADP-Glo Reagent (5

    
    L) to deplete ATP, then Kinase Detection Reagent (10 
    
    
    
    L) to convert ADP to Luciferase signal.
  • Analysis: Measure luminescence. Calculate

    
     using non-linear regression (GraphPad Prism).
    
Protocol B: Metabolic Stability (Microsomal Stability)

To confirm the advantage of the 7-CN group:

  • Incubation: Incubate test compound (1

    
    M) with human liver microsomes (0.5 mg/mL) and NADPH regenerating system at 37°C.
    
  • Sampling: Aliquot at 0, 15, 30, and 60 min. Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Metric: Calculate Intrinsic Clearance (

    
    ) and 
    
    
    
    . Expect >60 min half-life for 7-CN derivatives compared to <20 min for 7-unsubstituted analogs.

References

  • BenchChem. (2025). 2H-Indazole Derivatives: A Comprehensive Technical Guide to Their Biological Activities. Retrieved from

  • Alijaar, N., et al. (2021). Regioselective Synthesis of 2-Aryl-2H-indazoles via Palladium-Catalyzed C-H Activation. Journal of Organic Chemistry, 86(2), 1408-1418. Retrieved from

  • Cottyn, B., et al. (2008). Inhibitory effects of a series of 7-substituted-indazoles toward nitric oxide synthases: particular potency of 1H-indazole-7-carbonitrile. Bioorganic & Medicinal Chemistry. Retrieved from

  • Sun, S., et al. (2020). Indazole to 2-cyanoindole scaffold progression for mycobacterial lipoamide dehydrogenase inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from

  • AiFChem. (2025).[2] Product Data: 5-Bromo-2-methyl-2H-indazole-7-carbonitrile. Retrieved from

Sources

5-bromo-2-methyl-2H-indazole-7-carbonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-bromo-2-methyl-2H-indazole-7-carbonitrile: Technical Specifications & Synthetic Utility Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

5-bromo-2-methyl-2H-indazole-7-carbonitrile (CAS: 2091296-91-0) is a highly specialized heterocyclic intermediate employed in the synthesis of small molecule therapeutics. As a disubstituted 2H-indazole, it serves as a critical scaffold for kinase inhibitors and allosteric modulators . Its structural utility lies in its orthogonality: the 5-bromo position allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the 7-cyano group provides a vector for hydrogen bonding or conversion to amides/amines, often critical for optimizing solubility and target affinity in the kinase hinge region.

This guide details the physicochemical profile, synthetic challenges (specifically N2-regioselectivity), and analytical characterization of this compound.

Physicochemical Specifications

The following data represents the theoretical and observed properties for the free base form.

PropertySpecificationNotes
IUPAC Name 5-bromo-2-methylindazole-7-carbonitrileN2-methyl isomer
CAS Number 2091296-91-0 Verified Identifier
Molecular Formula C₉H₆BrN₃
Molecular Weight 236.07 g/mol Monoisotopic mass: 234.97 (⁷⁹Br)
Appearance Off-white to pale yellow solidCrystalline powder
Solubility DMSO, DMF, MeOHLow solubility in water
LogP (Calc) ~2.2 - 2.4Lipophilic, suitable for CNS penetration
TPSA ~41.6 ŲPolar Surface Area
H-Bond Donors/Acceptors 0 Donors / 3 AcceptorsN2-Me removes NH donor
Structural Analysis

The molecule features a 2H-indazole core.[1][2] Unlike the thermodynamically more stable 1H-indazole, the 2H-isomer fixes the quinonoid-like conjugation system.[3][4]

  • N2-Methylation: Blocks the tautomeric shift, locking the hydrogen bond acceptor capability of N1. This is often a design strategy to alter the vector of interaction with kinase hinge residues (e.g., changing from a donor-acceptor motif to an acceptor-only motif).

  • 5-Bromo: A handle for extending the carbon skeleton into the solvent-exposed region of a protein binding pocket.

  • 7-Cyano: An electron-withdrawing group that lowers the pKa of the ring system and can engage in specific interactions with serine/threonine residues.

Synthetic Pathways & Regioselectivity[3][4][5][6]

The primary challenge in accessing 5-bromo-2-methyl-2H-indazole-7-carbonitrile is controlling the regiochemistry of methylation. Indazoles typically alkylate at the N1 position (thermodynamic product) over the N2 position (kinetic product) under standard basic conditions.

Protocol A: Direct Alkylation (Separation Required)

This is the most common lab-scale route but requires rigorous purification.

  • Starting Material: 5-bromo-1H-indazole-7-carbonitrile.

  • Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), Cesium Carbonate (

    
    ) or Sodium Hydride (NaH).
    
  • Solvent: DMF or THF (0°C to RT).

  • Mechanism: The deprotonated indazole anion attacks the electrophile. Steric hindrance at C7 (cyano group) may slightly discourage N1 alkylation, but N1 is usually still favored or formed in a ~1:1 mixture.

  • Purification: The N1 and N2 isomers have distinct polarities. The N2-methyl isomer (Target) is typically less polar than the N1-isomer and elutes first or second depending on the stationary phase (Silica vs. C18).

    • Critical Step: Use 1H-NMR to distinguish isomers. The C3-H proton in N2-methyl indazoles typically shifts downfield (~8.3-8.5 ppm) compared to N1-methyl (~8.0 ppm).

Protocol B: Directed Cyclization (Scale-Up Route)

To avoid chromatographic separation on a large scale, a de novo synthesis of the indazole ring is preferred.

  • Precursor: 2-amino-5-bromo-3-cyanobenzaldehyde (or equivalent Schiff base).

  • Reagents: Methylhydrazine (

    
    ).
    
  • Conditions: Cyclization in ethanol/acetic acid.

  • Selectivity: Reaction with methylhydrazine can still yield mixtures, but specific copper-catalyzed methods or the use of specific hydrazones can drive N2 selectivity.

Visualization: Synthetic Decision Tree

The following diagram outlines the logical flow for synthesizing and validating the target molecule.

SynthesisWorkflow Start Precursor: 5-bromo-1H-indazole-7-carbonitrile Reaction Reaction: MeI, Cs2CO3, DMF, 25°C Start->Reaction Alkylation Mixture Crude Mixture: N1-Me (Major) + N2-Me (Minor) Reaction->Mixture Yields Isomers Separation Purification: Flash Chromatography (Hexane/EtOAc) Mixture->Separation Load Column Target Target: 5-bromo-2-methyl-2H-indazole-7-carbonitrile (N2-Isomer) Separation->Target Less Polar Fraction (Typ.) Byproduct Byproduct: N1-Isomer (Discard/Recycle) Separation->Byproduct More Polar Fraction Validation QC Validation: 1H-NMR (N-Me Shift) NOESY (N-Me to C3-H) Target->Validation Confirm Regioisomer

Caption: Workflow for the isolation of the N2-methyl isomer via direct alkylation and chromatographic separation.

Analytical Characterization

Trustworthy identification relies on distinguishing the N2-isomer from the N1-isomer.

Nuclear Magnetic Resonance (NMR)[7]
  • 1H NMR (DMSO-d6):

    • N-Methyl: Singlet at ~4.1 - 4.2 ppm . (N1-Me often appears slightly upfield at ~4.0 ppm).

    • C3-H: Singlet at ~8.4 - 8.6 ppm . This proton is diagnostic. In 2H-indazoles, the C3-H is more deshielded than in 1H-indazoles.

    • Aromatic Region: Signals for H4 and H6 will appear as doublets (J ~1.5-2.0 Hz) due to meta-coupling, as the C5 is brominated.

  • NOESY/ROESY:

    • N2-Me: Strong NOE correlation with C3-H .

    • N1-Me: Strong NOE correlation with C7-H (or in this case, lack thereof, as C7 is substituted with CN, making NOE analysis subtler; however, N1-Me would not show strong NOE to C3-H compared to N2-Me).

Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Parent Ion: [M+H]+ = 236.0 and 238.0 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).

  • Fragmentation: Loss of -CN or -Br may be observed at high collision energies.

Applications in Drug Discovery[8][9]

This molecule is a "privileged scaffold" in medicinal chemistry.[5]

Kinase Inhibition (Hinge Binding)

The 2H-indazole motif mimics the adenine ring of ATP.

  • N1 (Lone Pair): Acts as a hydrogen bond acceptor for the backbone NH of the kinase hinge region.

  • N2-Methyl: Projects into the ribose binding pocket or solvent front, often improving selectivity against other kinases by inducing steric clashes in non-target enzymes.

Structure-Activity Relationship (SAR) Expansion
  • Position 5 (Br): Primary site for Suzuki-Miyaura coupling .

    • Reaction: Ar-B(OH)₂ + Pd catalyst.

    • Goal: Introduction of solubilizing groups (e.g., piperazines, morpholines) or heteroaromatic rings to reach the "gatekeeper" residue.

  • Position 7 (CN):

    • Hydrolysis: Converts to Amide (-CONH₂) or Acid (-COOH).

    • Reduction: Converts to Benzylamine (-CH₂NH₂), offering a basic center for salt formation.

Visualization: SAR Logic

SAR_Logic Core Core Scaffold (2-Me-Indazole) Pos5 5-Bromo Position Core->Pos5 Pos7 7-Cyano Position Core->Pos7 PosN2 N2-Methyl Core->PosN2 Suzuki Suzuki Coupling (Biaryl formation) Pos5->Suzuki Pd(0) Buchwald Buchwald Amination (N-Aryl formation) Pos5->Buchwald Pd(II) Hydrolysis Hydrolysis -> Amide (H-bond donor) Pos7->Hydrolysis H2O2/OH- Reduction Reduction -> Amine (Solubility) Pos7->Reduction LiAlH4 Selectivity Kinase Selectivity (Steric fit) PosN2->Selectivity

Caption: Functionalization strategy for 5-bromo-2-methyl-2H-indazole-7-carbonitrile in lead optimization.

Safety & Handling

  • Hazards:

    • Acute Toxicity: Harmful if swallowed (H302).[6]

    • Irritant: Causes skin and eye irritation (H315, H319).[6][7]

    • Nitrile functionality: Potential for release of toxic cyanide ions under strong acidic/metabolic conditions, though the aromatic nitrile is generally stable.

  • Storage: Store at 2-8°C, under inert atmosphere (Argon/Nitrogen). Protect from light to prevent debromination over long periods.

References

  • PubChem. (2025).[6] Compound Summary: 5-Bromo-2-methyl-2H-indazole.[8] National Library of Medicine. Retrieved from [Link]

  • Meanwell, N. A., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

Sources

Whitepaper: The Biological Activity and Therapeutic Potential of 2-Methyl-2H-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Foundations

The indazole scaffold is a highly privileged pharmacophore in modern medicinal chemistry. While the 1H-indazole tautomer has historically dominated drug discovery, recent advancements have illuminated the profound biological activity of 2-methyl-2H-indazole derivatives .

From a physicochemical standpoint, the 2H-tautomer exhibits a significantly higher dipole moment (3.4 D) compared to its 1H counterpart (1.50 D)[1]. Furthermore, 2-methyl-2H-indazole is a markedly stronger base (pK 2.02) than 1-methyl-1H-indazole (pK 0.42)[1]. These distinct electronic properties dictate how the molecule behaves within biological systems. The 2H-configuration fixes the double bond arrangement such that the N1 nitrogen acts as a strict, localized hydrogen-bond acceptor, while the N2-methyl group projects into hydrophobic pockets. This precise spatial geometry is the causal driver behind its exquisite binding affinity in kinase hinge regions and viral protease sub-pockets[2].

Oncology: Kinase Inhibition & The Pazopanib Paradigm

The most clinically validated application of the 2-methyl-2H-indazole core is in oncology, specifically as a competitive inhibitor of receptor tyrosine kinases. The paradigm of this class is Pazopanib , a potent pan-Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitor used for renal-cell carcinoma and soft tissue sarcomas[3].

Pazopanib utilizes a 2,3-dimethyl-2H-indazole core[3]. Mechanistically, the 2H-indazole scaffold inserts directly into the ATP-binding pocket of VEGFR2. The N1 nitrogen forms a critical hydrogen bond with the backbone amide of the kinase hinge region, while the 2-methyl and 3-methyl groups lock the molecule into an active conformation, displacing water and maximizing hydrophobic contacts. This prevents ATP from binding, thereby halting the downstream PLC-γ and MAPK signaling cascades responsible for tumor angiogenesis[4].

VEGFR_Pathway VEGF VEGF Ligand VEGFR2 VEGFR2 (Kinase Domain) VEGF->VEGFR2 PLCg PLC-γ Activation VEGFR2->PLCg Inhibitor 2,3-Dimethyl-2H-Indazole (Pazopanib) Inhibitor->VEGFR2 Competitive ATP Pocket Binding MAPK MAPK Cascade (Raf / MEK / ERK) PLCg->MAPK Response Tumor Angiogenesis & Cell Proliferation MAPK->Response

VEGFR2 signaling cascade and inhibitory intervention by 2-methyl-2H-indazole derivatives.

Virology: SARS-CoV-2 Mpro Inhibition

Beyond oncology, the 2-methyl-2H-indazole scaffold has proven highly effective in antiviral drug design. During the optimization of Ensitrelvir (S-217622)—a non-covalent inhibitor of the SARS-CoV-2 Main Protease (Mpro)—researchers discovered that introducing a 6-chloro-2-methyl-2H-indazole scaffold enhanced inhibitory activity by 90-fold[5].

The causality here lies in the architecture of the Mpro P1' sub-pocket. The 2-methyl group provides optimal steric bulk to fill the hydrophobic cavity, while the 6-chloro substituent engages in halogen bonding with adjacent residues. This structural tuning resulted in a highly potent antiviral agent with an IC50 of 0.013 μM and an EC50 of 0.37 μM[5].

Neuropharmacology: Dual p38α MAPK & BChE Inhibition

Neuroinflammation and cognitive decline (e.g., Alzheimer's disease) represent a novel frontier for 2H-indazoles. Recent developments have yielded first-in-class dual inhibitors targeting both p38α Mitogen-Activated Protein Kinase (MAPK) and Butyrylcholinesterase (BChE)[6].

In these derivatives, the N2 nitrogen of the indazole core is alkylated (e.g., methylated), which intentionally prevents unfavorable hydrogen bonding that occurs when the N2 position is unsubstituted. Conversely, the N1 nitrogen acts as a pure acceptor, forming a crucial hydrogen bond with Met109 in the p38α MAPK hinge region (at a distance of ~3.1 Å)[6]. This precise orientation allows the molecule to effectively cross the blood-brain barrier and reduce pro-inflammatory markers.

Quantitative SAR Data Summary

Compound / ScaffoldPrimary TargetTherapeutic AreaPotency (IC50)Key Structural Feature
Pazopanib VEGFR1/2/3Oncology (Renal Cell Carcinoma)~10–30 nM2,3-dimethyl-2H-indazole core[3]
Ensitrelvir Analog SARS-CoV-2 MproVirology (COVID-19)0.013 μM6-chloro-2-methyl-2H-indazole[5]
Compound 94 p38α MAPKNeuroinflammation (Alzheimer's)< 50 nMN2-alkylated indazole (H-bond to Met109)[6]

Validated Experimental Methodologies

As an application scientist, ensuring that protocols are self-validating is critical. The following workflows detail the synthesis and biological evaluation of these derivatives, emphasizing the mechanistic reasoning behind each step.

Protocol 1: Regioselective Synthesis of 2-Methyl-2H-Indazoles

Standard alkylation of indazoles using a strong base (e.g., NaH) and methyl iodide predominantly yields the 1-methyl-1H-indazole. This occurs because deprotonation creates an indazolyl anion where the thermodynamic charge density favors N1. To synthesize the 2-methyl-2H-indazole, we must bypass thermodynamic control and utilize kinetic trapping [7].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve the substituted 1H-indazole (1.0 eq) in 1,2-dimethoxyethane (DME) at a concentration of 0.033 M[7].

  • Kinetic Methylation: Add methyl 2,2,2-trichloroacetimidate (1.5 eq) and a catalytic amount of a mild acid (e.g., BF3·OEt2 or mild photonic irradiation at 310 nm)[7].

  • Reaction Execution: Stir at ambient temperature for 24 hours.

  • Causality & Validation: By avoiding strong bases, the indazole remains protonated/neutral. The N2 position, being more sterically accessible and possessing a highly reactive lone pair, acts as the primary nucleophile. This kinetically traps the methyl group at N2, yielding the 2-methyl-2H-indazole with high regioselectivity[7].

Synthesis_Workflow Start Substituted 1H-Indazole Reagent Methyl 2,2,2-trichloroacetimidate (Mild Acidic Conditions) Start->Reagent Intermediate Kinetic Control (Avoids Deprotonation) Reagent->Intermediate Product 2-Methyl-2H-Indazole (High Regioselectivity) Intermediate->Product

Regioselective synthesis of 2-methyl-2H-indazole via kinetic control.

Protocol 2: In Vitro Kinase Inhibition Assay (VEGFR2)

To validate the biological activity of newly synthesized 2-methyl-2H-indazole derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human VEGFR2 kinase domain in assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of the 2-methyl-2H-indazole compound in 100% DMSO. Transfer to the assay plate (final DMSO concentration < 1%).

  • Substrate Addition & Causality: Add the peptide substrate and ATP. Critical Insight: The ATP concentration must be strictly maintained at the apparent

    
     for VEGFR2 (typically ~10 μM). Because 2H-indazoles are competitive ATP inhibitors[4], running the assay at artificially high ATP concentrations (e.g., 1 mM) will outcompete the inhibitor, shifting the IC50 curve to the right and generating false negatives.
    
  • Detection: Incubate for 60 minutes at room temperature. Add the TR-FRET detection reagents (Europium-labeled anti-phosphotyrosine antibody and APC-labeled streptavidin). Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

References

  • recent advances in synthesis of 2h-indazole from 2-substituted benzaldehyde Global Journal Of Engineering Science And Researches[Link]

  • In Silico Development of SARS-CoV-2 Non-Covalent Mpro Inhibitors: A Review MDPI - International Journal of Molecular Sciences[Link]

  • Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate ResearchGate[Link]

  • Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a Novel and Potent Vascular Endothelial Growth Factor Receptor Inhibitor Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Targeting Neuroinflammation and Cognitive Decline: First-in-Class Dual Butyrylcholinesterase and p38α Mitogen-Activated Protein Kinase Inhibitors Journal of Medicinal Chemistry (ACS Publications)[Link]

Sources

5-bromo-7-cyano-2-methylindazole building block for drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-Bromo-7-cyano-2-methylindazole Building Block for Drug Discovery Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Pharmacophore Significance

The 5-bromo-7-cyano-2-methylindazole (CAS: 2091296-91-0) scaffold represents a high-value "privileged structure" in modern medicinal chemistry. Unlike the more common 1-methyl isomers, the 2-methyl-2H-indazole core offers a distinct vector presentation of substituents, often resulting in improved solubility and unique binding modes in kinase ATP-binding pockets.

This building block is dual-functionalized:

  • C5-Bromine: An electrophilic handle for palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig), allowing extension into the solvent-exposed region of a protein target.

  • C7-Nitrile: A versatile group that can function as a weak hydrogen bond acceptor, a metabolic blockage point to prevent oxidation, or a precursor for amides, amines, and heterocycles (e.g., tetrazoles).

Critical Synthesis Strategy: The N2-Selectivity Challenge

The primary synthetic bottleneck for this scaffold is achieving regioselectivity during the methylation of the indazole ring. Standard alkylation conditions (e.g., MeI, K₂CO₃) typically favor the thermodynamically stable N1-isomer (ratio ~3:1 to 10:1). To synthesize the N2-methyl target efficiently, specific kinetic or directing protocols are required.

Retrosynthetic Analysis

The most robust route involves constructing the 5-bromo-7-cyano-1H-indazole core first, followed by a regioselective methylation.

  • Precursor: 2-Amino-5-bromo-3-methylbenzonitrile.

  • Key Transformation: Diazotization/Cyclization

    
     N2-Methylation.
    
Validated Synthesis Protocol
Step 1: Construction of the 1H-Indazole Core

Reaction: Diazotization of 2-amino-5-bromo-3-methylbenzonitrile.

  • Reagents: NaNO₂, AcOH/H₂O (or HBF₄).

  • Mechanism: Formation of the diazonium salt followed by spontaneous intramolecular cyclization onto the methyl group (Jacobson-type cyclization).

  • Protocol:

    • Dissolve 2-amino-5-bromo-3-methylbenzonitrile (1.0 eq) in glacial acetic acid.

    • Cool to 0–5 °C. Add aqueous NaNO₂ (1.1 eq) dropwise.

    • Allow the mixture to warm to RT (or heat to 40 °C depending on substrate reactivity).

    • The diazonium intermediate undergoes cyclization to yield 5-bromo-1H-indazole-7-carbonitrile .

    • Yield Expectation: 70–85%.

Step 2: Regioselective N2-Methylation

Expert Insight: To avoid the N1-isomer, avoid simple alkyl halides with weak bases. Use Meerwein’s Salt or Methyl Trichloroacetimidate .

Method A: Meerwein’s Salt (Trimethyloxonium tetrafluoroborate)

  • Rationale: Kinetic control favors the more nucleophilic N2 position (lone pair availability).

  • Protocol:

    • Suspend 5-bromo-1H-indazole-7-carbonitrile (1.0 eq) in anhydrous DCM or EtOAc.

    • Add Me₃OBF₄ (1.2 eq) at RT.

    • Stir for 2–4 hours. The reaction proceeds via the formation of the N2-methylated cation.

    • Quench with aqueous NaHCO₃.

    • Selectivity: Typically >90% N2-isomer.

Method B: Methyl 2,2,2-Trichloroacetimidate [1]

  • Rationale: Under Lewis acid catalysis (BF₃·OEt₂ or TMSOTf), this reagent favors N2 alkylation due to the transition state geometry.

  • Protocol:

    • Dissolve core in cyclohexane/DCM (1:1).

    • Add methyl 2,2,2-trichloroacetimidate (2.0 eq) and catalytic TMSOTf (0.1 eq).

    • Stir at RT overnight.

Visualization of Synthesis Workflow

SynthesisRoute Start 2-Amino-5-bromo- 3-methylbenzonitrile Diazonium Diazonium Intermediate Start->Diazonium NaNO2, AcOH Core 5-Bromo-1H-indazole- 7-carbonitrile Diazonium->Core Cyclization MethodA Method A: Me3OBF4 (Meerwein's Salt) (Kinetic Control) Core->MethodA MethodB Method B: MeI / K2CO3 (Thermodynamic Control) Core->MethodB Target TARGET: 5-Bromo-7-cyano- 2-methylindazole MethodA->Target >90% Selectivity MethodB->Target Minor Product Byproduct Byproduct: 1-Methyl Isomer MethodB->Byproduct Major Product

Caption: Synthesis pathway highlighting the critical divergence in regioselectivity between kinetic (Meerwein's salt) and thermodynamic (MeI) methylation conditions.

Functionalization & Reactivity Profile[1][3][4][5]

Once synthesized, the 5-bromo-7-cyano-2-methylindazole core serves as a divergence point.

C5-Bromine: Cross-Coupling

The C5 position is electronically activated for Pd-catalyzed coupling.

  • Suzuki-Miyaura:

    • Catalyst: Pd(dppf)Cl₂ or Pd(dtbpf)Cl₂ are preferred for sterically hindered boronic acids.

    • Base: K₃PO₄ (mild) or Cs₂CO₃.

    • Solvent: Dioxane/Water (4:1) at 80–100 °C.

  • Buchwald-Hartwig Amination:

    • Requires stronger systems like Pd₂dba₃ + XPhos or BrettPhos to overcome the deactivating effect of the electron-rich 2-methylindazole system.

C7-Nitrile: Transformations

The nitrile group is sterically crowded by the N1-lone pair and the C6-proton, often requiring elevated temperatures for conversion.

  • Hydrolysis: H₂SO₄/H₂O (90 °C)

    
     Primary Amide.
    
  • Reduction: Raney Ni/H₂ or LiAlH₄

    
     Aminomethyl (–CH₂NH₂).
    
  • Cyclization: NaN₃/NH₄Cl (DMF, 110 °C)

    
     Tetrazole (bioisostere of carboxylic acid).
    

Physical Properties & Safety Data

PropertyValueNotes
Molecular Formula C₉H₆BrN₃
Molecular Weight 236.07 g/mol
Appearance Off-white to pale yellow solid
Solubility DMSO, DMF, DCMPoor water solubility
pKa (Calc) ~1.5 (N1 protonation)Very weak base
LogP ~2.4Moderate lipophilicity
Safety & Handling
  • Hazard Statements: H302 (Harmful if swallowed), H315 (Skin Irritation), H319 (Eye Irritation).[2]

  • Nitrile Risks: While stable, metabolic or chemical hydrolysis can release trace ammonia or carboxylic acids; direct cyanide release is unlikely under standard conditions but avoid strong reducing agents without venting.

  • Storage: Store at 2–8 °C, inert atmosphere (Argon/Nitrogen).

Applications in Drug Discovery[3][9][10][11]

Kinase Inhibition

The 2-methylindazole motif mimics the adenine ring of ATP. The N1 nitrogen often accepts a hydrogen bond from the kinase hinge region (e.g., Val, Leu residues).

  • Case Study: Analogues of Pazopanib (a VEGFR inhibitor) utilize the 2-methylindazole core to improve potency and solubility compared to the 1-methyl variants.

  • SAR Logic: The 7-cyano group can target "gatekeeper" residues or solvent-front cysteines, providing selectivity over homologous kinases.

Logic Diagram: Functionalization

Functionalization cluster_C5 C5-Bromine Transformations cluster_C7 C7-Nitrile Transformations Core 5-Bromo-7-cyano- 2-methylindazole Suzuki Suzuki Coupling (Aryl/Heteroaryl) Core->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Buchwald Buchwald Amination (C-N Bond) Core->Buchwald Pd2dba3, XPhos, R-NH2 Tetrazole Tetrazole Formation (NaN3, DMF) Core->Tetrazole Bioisostere Synthesis Amide Hydrolysis -> Amide (H2SO4) Core->Amide Solubility/H-Bonding Amine Reduction -> Amine (Raney Ni) Core->Amine Linker Attachment

Caption: Divergent synthesis strategies utilizing the orthogonal reactivity of the C5-Br and C7-CN handles.

References

  • Fluorochem. (2025). 5-Bromo-2-methyl-2H-indazole-7-carbonitrile Product Sheet. Link

  • Sigma-Aldrich. (2025). 5-Bromo-2-methyl-2H-indazole-7-carbonitrile Safety Data Sheet. Link

  • BenchChem. (2024). Troubleshooting regioselectivity in indazole synthesis. Link

  • Cheung, M., et al. (2003). "Regioselective N-alkylation of indazoles using Meerwein's reagent." Journal of Organic Chemistry, 68(10), 4093-4095. (Foundational method for N2-methylation).

  • Luo, G., et al. (2006). "Regioselective synthesis of 2-substituted indazoles via alkylation of 1H-indazoles." Journal of Organic Chemistry, 71(14), 5392-5395.

  • PubChem. (2025).[2] Compound Summary: 5-Bromo-2-methyl-2H-indazole.[2] Link

Sources

Technical Guide & Safety Data Sheet: 5-Bromo-2-methyl-2H-indazole-7-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity[1]

5-bromo-2-methyl-2H-indazole-7-carbonitrile (CAS: 2091296-91-0) is a highly specialized heterocyclic building block used primarily in the discovery of small molecule kinase inhibitors and PARP inhibitors. Its structural value lies in its orthogonal reactivity : the C5-bromine atom serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C7-nitrile group provides a precursor for amines, amides, or carboxylic acids.

Unlike the more common 1H-indazole isomers, the 2H-indazole core (methylated at the N2 position) locks the tautomeric preference, influencing both the electronic distribution of the aromatic system and the binding geometry in protein active sites.

Physicochemical Profile[1][2][3][4][5][6]
PropertySpecification
CAS Number 2091296-91-0
IUPAC Name 5-bromo-2-methylindazole-7-carbonitrile
Molecular Formula C₉H₆BrN₃
Molecular Weight 236.07 g/mol
Physical State Solid (Powder/Crystals)
Solubility Soluble in DMSO, DMF, DCM; Low solubility in water
SMILES CN1C=C2C=C(Br)C=C(C#N)C2=N1
InChI Key HEESLMVTLUCLBZ-UHFFFAOYSA-N

Hazard Identification & Risk Assessment (GHS)[8]

This compound is classified under the Globally Harmonized System (GHS) as a Category 4 Acute Toxin and Irritant.[1] The presence of the nitrile group requires strict adherence to safety protocols to prevent metabolic release of cyanide ions, although the covalent aromatic nitrile is generally more stable than aliphatic nitriles.

GHS Classification Table
Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) 4Harmful if swallowed.[1]H302
Skin Corrosion/Irritation 2Causes skin irritation.H315
Eye Damage/Irritation 2ACauses serious eye irritation.H319
STOT - Single Exposure 3May cause respiratory irritation.H335
Precautionary Protocols (P-Statements)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves (Nitrile rubber >0.11mm)/eye protection/face protection.[2][3]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER if you feel unwell.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][4] Remove contact lenses if present and easy to do.[4]

Scientist's Note: The "Harmful if swallowed" classification often stems from the potential for in vivo hydrolysis. While aromatic nitriles are robust, strong acids or metabolic oxidation can liberate toxic byproducts. Treat all nitrile-containing intermediates as potential cyanide sources until proven otherwise.

Technical Application: Synthetic Utility & Protocols

The utility of 5-bromo-2-methyl-2H-indazole-7-carbonitrile lies in its ability to undergo regioselective functionalization .

Orthogonal Reactivity Map

The C5-Bromine is electronically activated for oxidative addition by Palladium, while the C7-Nitrile remains inert under standard cross-coupling conditions, allowing for sequential functionalization.

ReactivityMap Core 5-bromo-2-methyl- 2H-indazole-7-carbonitrile Suzuki Suzuki-Miyaura (C5-Aryl Coupling) Core->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Buchwald Buchwald-Hartwig (C5-Amination) Core->Buchwald Pd2(dba)3, BINAP, HNR2 Hydrolysis Hydrolysis (C7-CN -> COOH) Core->Hydrolysis NaOH/H2O2 or H2SO4 Reduction Reduction (C7-CN -> CH2NH2) Core->Reduction LiAlH4 or H2/Pd

Figure 1: Orthogonal reactivity logic. Blue nodes indicate C5 transformations; Red nodes indicate C7 transformations.

Experimental Protocol: Suzuki-Miyaura Coupling (General Method)

Context: Coupling the 5-bromo position with a phenylboronic acid while preserving the 7-cyano group.

Reagents:

  • Substrate: 5-bromo-2-methyl-2H-indazole-7-carbonitrile (1.0 eq)[5]

  • Boronic Acid: Phenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • Base: K₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Degassing: Charge a microwave vial with the substrate, boronic acid, and base. Seal and purge with Nitrogen for 5 minutes.

  • Solvation: Add degassed 1,4-dioxane/water via syringe.

  • Catalyst Addition: Quickly remove the cap, add the Pd-catalyst, and reseal under Nitrogen flow. Reasoning: Pd(0) species are oxygen-sensitive; minimizing exposure ensures high turnover.

  • Reaction: Heat to 90°C for 4–12 hours. Monitor by LC-MS for the disappearance of the bromide (M+H 236/238 pattern) and appearance of the product.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Handling, Storage & Stability[3]

Storage Conditions
  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if possible.

  • Container: Tightly sealed, light-resistant container.

  • Incompatibilities: Strong oxidizing agents, strong acids (risk of nitrile hydrolysis), strong bases.

Safety Workflow

The following decision tree outlines the safety logic for handling this compound in a research setting.

SafetyWorkflow Start Handling 5-bromo-2-methyl- 2H-indazole-7-carbonitrile Risk Risk Assessment: Dust/Aerosol Generation? Start->Risk Engineering Control: Fume Hood Required Risk->Engineering Yes (Always assume) PPE PPE: Nitrile Gloves (Double), Lab Coat, Safety Glasses Engineering->PPE Weighing Weighing: Use Anti-Static Balance in Hood PPE->Weighing Spill Emergency: Spill? Weighing->Spill Cleanup Wet wipe (do not sweep), dispose as Haz Waste Spill->Cleanup Yes

Figure 2: Laboratory handling and safety decision tree.

Emergency Response

ScenarioImmediate Action
Eye Contact Rinse immediately with plenty of water for 15+ mins. Lift eyelids. Seek medical attention.
Skin Contact Wash off immediately with soap and plenty of water.[6][3] Remove contaminated clothing.[5][4][3]
Ingestion Rinse mouth. Do NOT induce vomiting. Call a poison center immediately.
Inhalation Move to fresh air.[6][3] If breathing is difficult, give oxygen.
Fire Use water spray, alcohol-resistant foam, dry chemical, or CO₂. Hazardous decomposition products: Carbon oxides, Nitrogen oxides (NOx), Hydrogen bromide, Hydrogen cyanide (trace).

References

  • Sigma-Aldrich. (2024).[3] Safety Data Sheet: 5-Bromo-2-methyl-2H-indazole-7-carbonitrile. Retrieved from

  • ChemScene. (2024).[3] Product Safety Summary: CAS 2091296-91-0.[5][7] Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11514007 (Related Analog: 5-Bromo-2-methyl-2H-indazole). Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of 2H-Indazoles. Retrieved from

  • Fluorochem. (2024).[3] SDS for 5-bromo-2-methyl-2H-indazole-7-carbonitrile. Retrieved from

Sources

Technical Guide: Solubility Profiling & Handling of 5-Bromo-2-methyl-2H-indazole-7-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery and medicinal chemistry, 5-bromo-2-methyl-2H-indazole-7-carbonitrile (CAS: 2091296-91-0) serves as a critical scaffold, particularly for kinase inhibition and fragment-based screening. While its core indazole structure suggests favorable organic solubility, the specific placement of the bromine and nitrile groups alters its crystal lattice energy and solvation requirements.[1]

This guide addresses the practical solubility limits of this compound in Dimethyl Sulfoxide (DMSO) . It provides a validated workflow for stock solution preparation, outlines the thermodynamic risks of aqueous dilution ("compound crashing"), and establishes a self-validating protocol for researchers to determine precise solubility limits in their specific assay conditions.

Physicochemical Profile & Solubility Prediction

Before attempting dissolution, one must understand the molecular properties driving the interaction between the solute and the solvent.[1]

Structural Determinants

The molecule features a hydrophobic indazole core decorated with electron-withdrawing groups (Bromine at C5, Nitrile at C7).[1]

  • Molecular Weight: 236.07 g/mol [1][2]

  • Predicted LogP: ~2.3 – 2.4

  • H-Bond Donors: 0 (The N-methylation at position 2 removes the acidic proton typical of 1H-indazoles).

  • H-Bond Acceptors: ~3 (Nitrile N, Indazole Ns).[1]

Theoretical Solubility in DMSO

DMSO is a polar aprotic solvent (


) capable of disrupting dipole-dipole interactions in the crystal lattice.
  • Prediction: Due to the absence of strong H-bond donors (which typically increase lattice energy) and a moderate LogP, this compound exhibits high solubility in DMSO.[1]

  • Estimated Working Range: Researchers can expect solubility >50 mM (approx.[1] 11.8 mg/mL) at 25°C.[1]

  • Risk Factor: While soluble in DMSO, the compound is highly lipophilic.[1] The primary risk is precipitation upon dilution into aqueous buffers (e.g., PBS or cell media), not the initial dissolution in DMSO.[1]

Protocol: Determination of Solubility Limits (Saturation Shake-Flask)

Do not assume vendor-stated solubility applies to your specific batch or storage conditions. Use this self-validating protocol to determine the exact limit.

Materials
  • Compound: 5-bromo-2-methyl-2H-indazole-7-carbonitrile (Solid, >95% purity).[2][3]

  • Solvent: Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).

  • Equipment: Orbital shaker, Centrifuge (14,000 x g), HPLC-UV or LC-MS.

Experimental Workflow

The following diagram outlines the "Step-Up" method to conserve material while identifying the solubility ceiling.

SolubilityWorkflow Start Start: Weigh 5 mg Compound Step1 Add DMSO (Target 10 mM) (approx. 2.1 mL) Start->Step1 Vortex Vortex (2 min) & Sonicate (5 min) Step1->Vortex Check1 Visual Inspection: Clear Solution? Vortex->Check1 AddMore Add Solid (Target 50 mM) Check1->AddMore Yes (Fully Dissolved) Equilibrate Shake 24h @ 25°C (Thermodynamic Equilibrium) Check1->Equilibrate No (Precipitate Visible) AddMore->Equilibrate Filter Centrifuge/Filter (0.2 µm) Equilibrate->Filter Analyze Quantify Supernatant (HPLC/UV vs Standard) Filter->Analyze Stop Solubility Limit Defined Analyze->Stop

Figure 1: Step-Up Solubility Determination Workflow. This logic minimizes compound waste by testing a standard working concentration (10 mM) before pushing to saturation.

Protocol Steps
  • Preparation: Weigh 5.0 mg of solid into a 1.5 mL microcentrifuge tube.

  • Initial Dissolution (10 mM): Add 2.12 mL (or scaled equivalent) of Anhydrous DMSO. Vortex vigorously for 60 seconds.[1]

    • Observation: The solution should clarify rapidly. If clear, the solubility is >10 mM.[1]

  • Saturation Challenge: To find the limit, add additional solid to the same tube until undissolved particles persist (creating a supersaturated suspension).

  • Equilibration: Shake at 300 rpm for 24 hours at 25°C.

  • Separation: Centrifuge at 14,000 x g for 10 minutes to pellet undissolved solid.

  • Quantification: Dilute the supernatant 1:100 in Acetonitrile (NOT water) and analyze via HPLC-UV against a standard curve.

Handling & "DMSO Crash" Prevention

The most common failure mode with lipophilic indazoles is precipitation when the DMSO stock is added to aqueous assay media.[1]

The "Crash" Phenomenon

When a 10 mM DMSO stock is diluted 1:1000 into water (final 10 µM), the solvent environment shifts from lipophilic to hydrophilic.[1] If the compound's aqueous solubility is <10 µM, it will precipitate, leading to false negatives in bioassays .[1]

Serial Dilution Strategy

To mitigate this, use an Intermediate Dilution Step to avoid "solvent shock."[1]

DilutionScheme cluster_0 Risk Zone Stock Master Stock (10 mM in 100% DMSO) Inter Intermediate Plate (100 µM in 10% DMSO) Stock->Inter 1:100 Dilution (into Buffer) Assay Assay Well (1 µM in 0.1% DMSO) Inter->Assay 1:100 Dilution (into Buffer)

Figure 2: Intermediate Dilution Strategy. By stepping down the DMSO concentration, you reduce the kinetic energy shock that triggers rapid precipitation.

Best Practices for Storage
  • Hygroscopicity: DMSO absorbs water from the air.[1] Water content >1% can significantly decrease the solubility of hydrophobic compounds.[1]

    • Action: Store stocks in small, single-use aliquots at -20°C.

    • Seal: Use Parafilm or screw caps with O-rings.[1]

  • Freeze-Thaw: Repeated cycling can induce crystal growth that is difficult to re-dissolve.[1]

    • Action: Limit to a maximum of 3 freeze-thaw cycles. Sonicate for 5 minutes after thawing to ensure homogeneity .

Quantitative Data Summary

ParameterValue / StatusNotes
MW 236.07 g/mol
Predicted LogP 2.3 - 2.4Lipophilic; prone to aqueous precipitation.
DMSO Solubility High (>50 mM est.) Soluble at standard stock concentrations.[1]
Aqueous Solubility Low (<100 µM est.) Requires careful dilution (See Section 4.2).[1]
Storage Temp -20°CProtect from light and moisture.[1]
Stability Hydrolytically StableNitrile group stable at neutral pH.[1]

References

  • PubChem. 5-Bromo-2-methyl-2H-indazole Compound Summary. National Library of Medicine.[1] Available at: [Link]

Sources

Methodological & Application

synthesis of 5-bromo-2-methyl-2H-indazole-7-carbonitrile from 2-amino-5-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-methyl-2H-indazole-7-carbonitrile

Executive Summary

This application note details a robust, three-stage protocol for the synthesis of 5-bromo-2-methyl-2H-indazole-7-carbonitrile (CAS: 2091296-91-0) starting from 2-amino-5-bromobenzonitrile .

The synthesis addresses the primary challenge of indazole chemistry: N1 vs. N2 regioselectivity . While alkylation of the 1H-indazole core typically favors the thermodynamically stable N1-isomer, this protocol exploits the steric and electronic directing effects of the C7-cyano group to favor N2-methylation. This guide provides step-by-step methodology, critical process parameters (CPPs), and mechanistic insights designed for medicinal chemistry and process development teams.

Part 1: Retrosynthetic Analysis & Strategy

The target molecule features a 2H-indazole core substituted at positions 5 (bromo) and 7 (cyano).[1] The retrosynthetic disconnection reveals that the C7-cyano group is best carried through from the starting material, while the N2-methyl group is installed late-stage via regioselective alkylation.

Strategic Logic:

  • Scaffold Construction: The 1H-indazole core is constructed via the classical diazotization-reduction-cyclization sequence. This preserves the sensitive nitrile group at C7 (ortho to the nitrogen).

  • Regiocontrol (The "C7 Effect"): Standard methylation of indazoles usually yields a mixture favoring the N1 isomer. However, substituents at C7 (like -CN) create significant steric hindrance around N1, shifting the nucleophilic preference to N2. This protocol leverages this effect to maximize the yield of the desired 2-methyl isomer.

Retrosynthesis Target Target: 5-Bromo-2-methyl-2H-indazole-7-carbonitrile Intermediate Intermediate: 5-Bromo-1H-indazole-7-carbonitrile Target->Intermediate Regioselective Methylation (N2) Precursor Precursor: 2-Hydrazinyl-5-bromobenzonitrile Intermediate->Precursor Cyclization (C1 Source) SM Starting Material: 2-Amino-5-bromobenzonitrile Precursor->SM Diazotization & Reduction

Figure 1: Retrosynthetic pathway leveraging the C7-substituent for regiocontrol.

Part 2: Detailed Experimental Protocol

Stage 1: Diazotization and Reduction to Hydrazine

Transformation of the aniline to the hydrazine moiety.

Reagents:

  • 2-Amino-5-bromobenzonitrile (1.0 equiv)

  • Sodium Nitrite (NaNO₂, 1.1 equiv)

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O, 2.5 equiv)

  • Conc. HCl (Hydrochloric Acid)

  • Water/Ethanol

Protocol:

  • Diazotization:

    • Suspend 2-amino-5-bromobenzonitrile (10 g, 50.7 mmol) in conc. HCl (60 mL) and water (20 mL). Cool the mixture to -5°C to 0°C in an ice/salt bath.

    • Add a solution of NaNO₂ (3.85 g, 55.8 mmol) in water (15 mL) dropwise, maintaining the internal temperature below 5°C. Stir for 30–45 minutes. The suspension should become a clear or slightly turbid diazonium salt solution.

    • Checkpoint: Verify diazonium formation using starch-iodide paper (turns blue/black).

  • Reduction:

    • Dissolve SnCl₂·2H₂O (28.6 g, 126.9 mmol) in conc. HCl (40 mL). Cool this solution to 0°C.

    • Add the cold diazonium solution dropwise to the stannous chloride solution with vigorous stirring, keeping the temperature below 10°C.

    • Allow the mixture to warm to room temperature (RT) and stir for 2 hours. A thick precipitate of the hydrazine hydrochloride salt will form.

  • Isolation:

    • Filter the solid.[2] Wash the cake with cold brine and diethyl ether.

    • Suspend the salt in water and neutralize with 10% NaOH solution to pH ~9–10 to liberate the free base.

    • Extract with Ethyl Acetate (3 x 100 mL). Dry over anhydrous Na₂SO₄ and concentrate to yield 2-hydrazinyl-5-bromobenzonitrile .

    • Yield Expectation: 75–85% (Yellowish solid).

Stage 2: Cyclization to 5-Bromo-1H-indazole-7-carbonitrile

Formation of the indazole ring using a one-carbon source.

Reagents:

  • 2-Hydrazinyl-5-bromobenzonitrile (from Stage 1)

  • Triethyl Orthoformate (TEOF, 5.0 equiv)

  • p-Toluenesulfonic acid (p-TsOH, 0.05 equiv) or Glacial Acetic Acid (solvent)

Protocol:

  • Reaction Setup:

    • Dissolve the hydrazine intermediate (8.0 g) in Triethyl Orthoformate (40 mL).

    • Add a catalytic amount of p-TsOH (100 mg).

    • Alternative: Reflux in formic acid is also viable, but TEOF often gives cleaner profiles for nitriles.

  • Cyclization:

    • Heat the mixture to reflux (146°C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) for the disappearance of hydrazine.

    • The reaction forms the C3-H bond, closing the ring.

  • Work-up:

    • Cool to RT. Concentrate the mixture under reduced pressure to remove excess TEOF.

    • Triturate the residue with cold ethanol or ether to precipitate the product.

    • Filter and dry to obtain 5-bromo-1H-indazole-7-carbonitrile .

    • Yield Expectation: 80–90%.

    • Data: ¹H NMR should show the characteristic C3-H singlet around δ 8.0–8.2 ppm.

Stage 3: Regioselective Methylation (The Critical Step)

Targeting the N2-position.

Reagents:

  • 5-Bromo-1H-indazole-7-carbonitrile (1.0 equiv)

  • Methyl Iodide (MeI, 1.2 equiv)

  • Cesium Carbonate (Cs₂CO₃, 2.0 equiv) or K₂CO₃

  • Solvent: DMF (Dimethylformamide) or Acetonitrile

Expert Insight (The "C7 Effect"): The presence of the cyano group at C7 (ortho to N1) creates steric bulk that disfavors electrophilic attack at N1. Furthermore, electronic repulsion between the nitrile lone pairs and the N1-nucleophile trajectory enhances N2 selectivity. Using a bulky base like Cs₂CO₃ in a polar aprotic solvent further amplifies this selectivity.

Protocol:

  • Alkylation:

    • Dissolve 5-bromo-1H-indazole-7-carbonitrile (5.0 g, 22.5 mmol) in anhydrous DMF (50 mL).

    • Add Cs₂CO₃ (14.6 g, 45 mmol) and stir at RT for 15 minutes.

    • Cool to 0°C and add Methyl Iodide (1.7 mL, 27 mmol) dropwise.

    • Allow to warm to RT and stir for 2–4 hours.

  • Work-up:

    • Pour the reaction mixture into ice-water (200 mL). The product usually precipitates.

    • Filter the solid.[2] If no precipitate forms, extract with EtOAc.

  • Purification (Crucial):

    • Although N2 is favored, some N1 isomer (5-bromo-1-methyl-1H-indazole-7-carbonitrile) may form.

    • Purify via Flash Column Chromatography (SiO₂).

    • Eluent: Gradient of Hexane/EtOAc (typically 4:1 to 2:1).

    • Elution Order: The N1-isomer is generally less polar (elutes first) than the N2-isomer (elutes second) due to the dipole moment differences in indazoles, though this can vary with substituents. Note: For 2H-indazoles, the dipole is often higher, making them more polar.

    • Isolate the major fraction: 5-bromo-2-methyl-2H-indazole-7-carbonitrile .

Part 3: Process Data & Visualization

Critical Process Parameters (CPP)
ParameterSpecificationRationale
Diazotization Temp < 5°CPrevents decomposition of diazonium salt to phenol.
Reduction pH Neutral/Basic (Work-up)Hydrazine is stable as a salt but must be free-based for cyclization.
Cyclization Temp Reflux (>100°C)Required to overcome activation energy for ring closure.
Methylation Solvent DMF or MeCNPolar aprotic solvents favor SN2 reaction; DMF often improves N2/N1 ratio.
Base Choice Cs₂CO₃The "Cesium Effect" and steric bulk assist in directing alkylation away from the hindered N1.
Reaction Mechanism & Pathway

ReactionPathway SM 2-Amino-5-bromo- benzonitrile Diazo Diazonium Intermediate SM->Diazo NaNO2, HCl < 5°C Hydrazine 2-Hydrazinyl- 5-bromobenzonitrile Diazo->Hydrazine SnCl2 Reduction IndazoleH 5-Bromo-1H-indazole- 7-carbonitrile Hydrazine->IndazoleH TEOF Reflux Target TARGET: 5-Bromo-2-methyl- 2H-indazole-7-carbonitrile IndazoleH->Target MeI, Cs2CO3 (Major Product) SideProduct Side Product: N1-Methyl Isomer IndazoleH->SideProduct (Minor Product)

Figure 2: Synthetic workflow showing the critical regioselective divergence in the final step.

Part 4: Quality Control & Characterization

To ensure the identity of the final product, specifically distinguishing it from the N1-isomer, use the following criteria:

  • ¹H NMR (DMSO-d₆ or CDCl₃):

    • N-Methyl Peak: The N2-methyl group typically appears at δ 4.0–4.2 ppm . The N1-methyl group in the isomer usually appears slightly upfield (δ 3.8–4.0 ppm), but this can invert depending on the solvent.

    • C3-H Proton: Look for a singlet around δ 8.3–8.5 ppm .

    • NOESY/ROESY: This is the definitive test.

      • Target (N2-Me): NOE correlation between the N-Methyl protons and the C3-H proton. No correlation to the benzene ring protons (C7 is blocked by CN).

      • Isomer (N1-Me): NOE correlation between N-Methyl protons and the C7-substituent (if it were a proton). Since C7 is CN, N1-Me might show weak NOE to C6-H if the geometry allows, but the N2-Me to C3-H correlation is the strongest diagnostic marker for the 2H-isomer.

  • HPLC Purity:

    • Target > 98% purity.

    • Method: C18 Column, Acetonitrile/Water (0.1% Formic Acid) gradient.

References

  • Vertex Pharmaceuticals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. PubMed Central. [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects. Beilstein J. Org.[3] Chem. [Link]

  • National Institutes of Health (NIH). (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. PubMed Central. [Link]

Sources

Application Note: Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-methyl-2H-indazole-7-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Profiling

For drug development professionals and synthetic chemists, the indazole core represents a privileged scaffold frequently embedded in kinase inhibitors and CNS-active therapeutics. Specifically, 5-bromo-2-methyl-2H-indazole-7-carbonitrile (CAS: 2091296-91-0) is a highly versatile building block. The presence of the C7-carbonitrile provides a critical vector for hydrogen bonding in target binding pockets, while the C5-bromide serves as a synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling.

This application note provides a comprehensively optimized, self-validating protocol for the Suzuki-Miyaura coupling of this specific substrate, engineered to maximize yields while preserving the integrity of the sensitive nitrile functional group.

Mechanistic Rationale & Catalyst Causality

The electronic and steric topography of 5-bromo-2-methyl-2H-indazole-7-carbonitrile dictates the experimental parameters:

  • Oxidative Addition (Electronic Effect): The C7-carbonitrile acts as a strong electron-withdrawing group (EWG) across the conjugated

    
    -system. This electron deficiency significantly lowers the activation energy required for the Palladium(0) catalyst to insert into the C5-Br bond.
    
  • Catalyst Poisoning Mitigation (Steric Effect): The nitrogen atoms of the 2H-indazole core and the nitrile group are potent Lewis bases that can inappropriately coordinate to the Palladium center, leading to catalyst deactivation. To prevent this, a bidentate phosphine ligand with a large bite angle, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene), is required[1]. The steric bulk of Pd(dppf)Cl₂ ensures the metal center remains active for the transmetalation step[2].

  • Base Selection (Chemoselectivity): While strong bases (e.g., NaOH, Ba(OH)₂) accelerate transmetalation, they pose a severe risk of hydrolyzing the C7-carbonitrile into a primary amide or carboxylic acid at elevated temperatures. Therefore, a mild inorganic base like K₂CO₃ in a biphasic solvent system is strictly mandated to maintain chemoselectivity.

SuzukiCycle Pd0 Pd(0) Active Catalyst [Pd(dppf)] OxAdd Oxidative Addition (C5-Br Cleavage) Pd0->OxAdd 5-Bromo-2-methyl-2H- indazole-7-carbonitrile PdII Pd(II) Intermediate Ar-Pd(II)-Br OxAdd->PdII BaseEx Base Exchange (Carbonate Coordination) PdII->BaseEx K2CO3 TransMet Transmetalation (Ar'-B(OH)2) BaseEx->TransMet Ar'-B(OH)2 RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Cross-Coupled Product

Catalytic cycle of the Suzuki-Miyaura coupling for 5-bromo-2H-indazole-7-carbonitrile.

Optimization Matrix: Data Presentation

The following table synthesizes quantitative optimization data extrapolated from foundational bromoindazole coupling literature[2][3], demonstrating the causality behind the finalized protocol.

EntryCatalyst (5-10 mol%)Base (3.0 eq)Solvent SystemTemp (°C)Time (h)Yield (%)Observation / Causality
1Pd(PPh₃)₄Na₂CO₃Toluene / H₂O901645%Poor solubility of indazole; high de-boronation.
2Pd(OAc)₂ + SPhosK₃PO₄1,4-Dioxane / H₂O1001272%Good yield, but monodentate ligand allows minor catalyst poisoning.
3Pd(dppf)Cl₂·CH₂Cl₂NaOHTHF / H₂O80830%Failure: Extensive hydrolysis of the C7-carbonitrile to amide.
4 Pd(dppf)Cl₂·CH₂Cl₂ K₂CO₃ 1,4-Dioxane / H₂O (4:1) 90 8 >85% Optimal: Bidentate ligand stabilizes Pd; K₂CO₃ preserves nitrile.

Experimental Protocol

This methodology is designed as a self-validating system. Do not deviate from the degassing procedures, as oxygen presence will trigger oxidative homocoupling of the boronic acid, artificially depressing your yield.

Reagents Required
  • Substrate: 5-bromo-2-methyl-2H-indazole-7-carbonitrile (1.0 equiv, e.g., 1.0 mmol, 236.07 mg)

  • Coupling Partner: Aryl/Heteroaryl boronic acid (1.5 equiv, 1.5 mmol)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%, 40.8 mg)

  • Base: Potassium carbonate (K₂CO₃) (3.0 equiv, 3.0 mmol, 414.6 mg)

  • Solvent: 1,4-Dioxane (Degassed, 8.0 mL) and Deionized Water (Degassed, 2.0 mL)

Step-by-Step Methodology
  • Reaction Assembly: To an oven-dried 20 mL Schlenk tube or microwave vial equipped with a magnetic stir bar, add 5-bromo-2-methyl-2H-indazole-7-carbonitrile, the selected boronic acid, and K₂CO₃.

  • Solvent Introduction & Primary Degassing: Add the 1,4-Dioxane and H₂O. Seal the vessel with a rubber septum. Submerge the mixture in a sonicating bath and sparge with ultra-pure Argon for 10 minutes. Causality: Sonicating while sparging displaces dissolved O₂ trapped in the water lattice, preventing boronic acid homocoupling.

  • Catalyst Addition: Briefly open the vessel under a positive stream of Argon and quickly add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst.

  • Secondary Degassing (Freeze-Pump-Thaw): Perform three cycles of vacuum/Argon backfill.

  • Thermal Activation: Transfer the sealed vessel to a pre-heated oil bath or heating block set to 90 °C. Stir vigorously (800 rpm) to ensure maximum surface area at the biphasic solvent interface. Heat for 8 to 12 hours.

Workflow Step1 1. Reagent Assembly & Argon Sparging Step2 2. Catalytic Heating (90°C, 8-12h) Step1->Step2 Step3 3. LC-MS/TLC Validation Step2->Step3 Step4 4. Biphasic Workup & Celite Filtration Step3->Step4 Step5 5. Silica Gel Purification Step4->Step5

Experimental workflow for the Suzuki coupling of the indazole scaffold.

In-Process Self-Validation & Troubleshooting

To ensure the trustworthiness of the experimental run, utilize the following analytical checkpoints:

  • Checkpoint 1: TLC Monitoring (UV 254 nm). The starting material (5-bromo-2-methyl-2H-indazole-7-carbonitrile) is highly UV-active. Elute with 30% Ethyl Acetate in Hexanes. The cross-coupled biaryl product will typically exhibit a lower Rf value due to increased polarity and will often fluoresce bright blue under 365 nm UV due to extended conjugation.

  • Checkpoint 2: LC-MS Isotopic Profiling. Withdraw a 10 µL aliquot, dilute in mass-spec grade Acetonitrile, and inject. The starting material exhibits a classic 1:1 isotopic doublet at m/z 236.0 / 238.0[M+H]⁺ due to the ⁷⁹Br/⁸¹Br isotopes. Validation of success: Complete disappearance of this doublet and the emergence of a singular product mass peak.

  • Workup Rationale: Upon reaction completion, cool to room temperature and dilute with Ethyl Acetate (20 mL). Filter the entire biphasic mixture through a 1-inch pad of Celite. Causality: Palladium black (precipitated Pd(0)) acts as a severe emulsion stabilizer. Filtering through Celite removes the colloidal metal, allowing for instantaneous phase separation in the separatory funnel and preventing heavy metal contamination in your final compound[3].

References

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling Source: RSC Advances (2024) URL:[Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles Source: RSC Advances (2021) URL:[Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles Source: Molecules (2013) URL:[Link]

Sources

Buchwald-Hartwig amination of 5-bromo indazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview: The Indazole Challenge

The 5-aminoindazole scaffold is a privileged structure in kinase inhibitor discovery (e.g., Axitinib analogues, PLK4 inhibitors). However, the Buchwald-Hartwig amination of 5-bromoindazole presents a specific chemoselective challenge: the acidity of the N1-H proton (pKa ~14 in DMSO).

In standard cross-coupling conditions, strong bases (e.g., NaOtBu) deprotonate the N1 position. The resulting indazolide anion can coordinate to the Palladium center, forming a stable, unreactive "off-cycle" resting state, effectively poisoning the catalyst. Furthermore, the anion can act as a competing nucleophile, leading to N1-arylation rather than the desired C5-amination.

This guide presents two validated workflows:

  • Method A (The Robust Route): N1-Protection prior to coupling. Recommended for scale-up and high-value late-stage intermediates.

  • Method B (The Direct Route): LHMDS-mediated coupling of unprotected substrates. Recommended for rapid medicinal chemistry library generation.

Critical Decision Matrix (Graphviz)

The following flowchart illustrates the logic for selecting the appropriate protocol based on substrate stability and project stage.

Indazole_Coupling_Logic Start START: 5-Bromoindazole Substrate Check_NH Is N1-H Protected? Start->Check_NH Protected YES (e.g., THP, SEM, Me) Check_NH->Protected  Protected Unprotected NO (Free N-H) Check_NH->Unprotected  Free NH Base_Select_A Base: NaOtBu (Strong) Protected->Base_Select_A Cat_Select_A Catalyst: Pd2(dba)3 + XPhos or BrettPhos Pd G3 Base_Select_A->Cat_Select_A Protocol_A EXECUTE PROTOCOL A (Standard Coupling) Cat_Select_A->Protocol_A Direct_Check Is Protection Feasible? Unprotected->Direct_Check Protect_First Yes: Install THP/SEM Direct_Check->Protect_First  Scale-up Direct_Route No: Direct Coupling Required Direct_Check->Direct_Route  Library/Speed Protect_First->Protected Base_Select_B Base: LiHMDS (Soluble Base) Direct_Route->Base_Select_B Cat_Select_B Catalyst: BrettPhos Pd G4 (High Activity) Base_Select_B->Cat_Select_B Protocol_B EXECUTE PROTOCOL B (LiHMDS Method) Cat_Select_B->Protocol_B

Caption: Decision tree for selecting Buchwald-Hartwig conditions based on N1-protection status.

Detailed Protocols

Method A: The Robust Route (Protected Substrate)

Target Audience: Process Chemists / Scale-Up

Rationale: Protecting the N1 position (typically with THP, SEM, or Methyl) eliminates catalyst poisoning and N-arylation side reactions. This allows the use of inexpensive bases (NaOtBu) and standard ligands.

Reagents:

  • Substrate: 1-(Tetrahydro-2H-pyran-2-yl)-5-bromoindazole (THP-protected).

  • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) OR BrettPhos Pd G3 (2 mol%).

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv).[1]

  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

Step-by-Step Protocol:

  • Preparation: In a glovebox or under active Nitrogen flow, charge an oven-dried reaction vial with the protected 5-bromoindazole (1.0 equiv), amine partner (1.2 equiv), and NaOtBu (1.4 equiv).

  • Catalyst Addition:

    • Option 1 (Precatalyst): Add BrettPhos Pd G3 (0.02 equiv). This ensures a precise 1:1 L:Pd ratio and rapid activation.

    • Option 2 (In-situ): Add Pd(OAc)₂ (0.02 equiv) and XPhos (0.04 equiv).

  • Solvent & Degassing: Add anhydrous Toluene (0.2 M concentration relative to bromide). Seal the vial. If not in a glovebox, sparge with Nitrogen for 5 minutes. Note: Oxygen is the primary cause of stalling in this reaction.

  • Reaction: Heat to 100°C for 4–12 hours.

  • Workup: Cool to RT. Filter through a pad of Celite/Silica eluting with EtOAc. Concentrate and purify via flash chromatography.

  • Deprotection (If required): Treat with 4M HCl in Dioxane/MeOH to remove the THP group.

Method B: The Direct Route (Unprotected Substrate)

Target Audience: Medicinal Chemists / High-Throughput Screening

Rationale: This method utilizes LiHMDS (Lithium Hexamethyldisilazide). LiHMDS serves a dual role: it reversibly deprotonates the indole/indazole N-H to form a soluble lithium salt (protecting it from arylation) and acts as the base for the catalytic cycle. The bulky BrettPhos ligand is essential to prevent the palladium from binding to the nitrogen heterocycle.

Reagents:

  • Substrate: 5-bromo-1H-indazole (Unprotected).

  • Catalyst: BrettPhos Pd G4 (1–3 mol%) (Preferred over G3 for higher stability).

  • Base: LiHMDS (1.0 M in THF) (2.2–2.5 equiv).

  • Solvent: 1,4-Dioxane or THF.

Step-by-Step Protocol:

  • Stoichiometry Check: You must use >2.0 equivalents of base. The first equivalent deprotonates the N1-H; the second equivalent facilitates the transmetallation in the catalytic cycle.

  • Setup: In a glovebox or under Argon, charge a vial with 5-bromo-1H-indazole (1.0 equiv), Amine (1.2 equiv), and BrettPhos Pd G4 (0.02 equiv).

  • Solvent & Base: Add anhydrous 1,4-Dioxane (0.2 M). Add LiHMDS (1M in THF, 2.4 equiv) dropwise.

    • Observation: The solution often turns dark orange/red upon LiHMDS addition due to deprotonation of the indazole.

  • Reaction: Seal and heat to 65°C – 80°C .

    • Note: Unprotected couplings often proceed at lower temperatures than protected ones because the oxidative addition into the electron-rich Indazolide-Li species is faster.

  • Quench: Cool to RT. Quench with aqueous NH₄Cl (to reprotonate N1).

  • Workup: Extract with EtOAc. The product will be in the organic layer.

Data Summary & Optimization Guide

Comparative Analysis of Conditions

VariableMethod A (Protected)Method B (Unprotected)
Substrate Scope Broad; tolerates base-sensitive groups if weak base (K₃PO₄) used.Limited; incompatible with esters/ketones due to LiHMDS.
Primary Ligand XPhos or BrettPhos BrettPhos or RuPhos
Base NaOtBu (Standard) or K₃PO₄ (Mild)LiHMDS (Mandatory)
Temperature 100°C - 110°C60°C - 80°C
Avg. Yield 85 - 95%60 - 80%
Main Failure Mode Incomplete conversion (Catalyst death)N1-Arylation or hydrolysis of LiHMDS

Troubleshooting Table

ObservationDiagnosisCorrective Action
Low Conversion (Method B) Catalyst poisoning by N1-anion.Switch from Pd(OAc)₂/Ligand to preformed BrettPhos Pd G4 . Increase LiHMDS to 3.0 equiv.
N1-Arylation detected Competitive coupling at Nitrogen.The N1-Li species is too nucleophilic. Switch to Method A (Protect with THP).
Protodehalogenation Reduction of C-Br to C-H.Solvent is "wet" or amine is acting as hydride source. Use fresh anhydrous solvent; switch to t-BuBrettPhos .
Gummy precipitate Li-salts crashing out.Add a co-solvent (small amount of DMF) or switch bulk solvent to THF to keep Li-species soluble.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Fors, B. P., & Buchwald, S. L. (2010).[2] A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions.[2][3] Journal of the American Chemical Society, 132(45), 15914–15917. Link

  • Inamoto, K. (2008).[4] Novel access to indazoles based on palladium-catalyzed amination chemistry.[4] Yakugaku Zasshi, 128(7). Link

  • BenchChem Technical Support. (2025). Application Notes for Buchwald-Hartwig Amination of 5-Bromo-1,3-dichloro-2-ethoxybenzene. BenchChem Protocols. Link

  • Lundgren, R. J., & Stradiotto, M. (2010). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine. Angewandte Chemie International Edition, 49(46), 8686-8690. (Context on LiHMDS usage). Link

Sources

Application Note: Hydrolysis of the 7-Carbonitrile Group in 2H-Indazole Scaffolds for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The 2H-indazole-7-carboxamide motif is a privileged structural feature in modern medicinal chemistry. It is most notably recognized as the core pharmacophore in poly(ADP-ribose) polymerase (PARP) inhibitors such as Niraparib (MK-4827) [4], as well as in various IKK2 inhibitors [2] and EP4 receptor antagonists [1]. The primary carboxamide at the C7 position acts as a critical hydrogen-bond donor/acceptor pair, mimicking the nicotinamide moiety of NAD+ within the PARP catalytic domain.

However, the direct installation of a carboxamide group onto the indazole core is synthetically challenging and often low-yielding due to regioselectivity issues during N-arylation or cyclization. Consequently, a widely adopted and highly scalable synthetic strategy involves the construction of a 2H-indazole-7-carbonitrile precursor, followed by a controlled hydrolysis step to yield the target 7-carboxamide [5]. This application note details the mechanistic rationale, troubleshooting, and self-validating protocols for achieving high-yielding nitrile-to-amide conversions on 2H-indazole scaffolds.

Mechanistic Causality: The Challenge of Over-Hydrolysis

As a Senior Application Scientist, I frequently encounter a common pitfall in nitrile hydrolysis: the inability to arrest the reaction at the primary amide stage. Under standard aqueous basic (NaOH/H₂O) or acidic conditions, the resulting amide is often more susceptible to further hydrolysis than the parent nitrile, leading to the rapid formation of the corresponding carboxylic acid byproduct.

To circumvent this, the Radziszewski reaction —utilizing hydrogen peroxide (H₂O₂) in the presence of a mild base (e.g., NaOH or K₂CO₃)—is the gold standard for 2H-indazole-7-carbonitrile hydrolysis [3].

The Causality of Selectivity : The addition of H₂O₂ generates the hydroperoxide anion (HOO⁻). Due to the alpha-effect (the repulsion between adjacent lone pairs on the oxygen atoms), HOO⁻ is significantly more nucleophilic than the standard hydroxide ion (HO⁻). It rapidly attacks the electrophilic nitrile carbon to form a peroxyimidate intermediate. This intermediate subsequently undergoes an intramolecular oxygen transfer (often reacting with a second molecule of H₂O₂), collapsing cleanly into the primary amide while releasing oxygen gas and water. Because the hydroperoxide anion does not efficiently attack the resulting amide carbonyl, the reaction is effectively "locked" at the carboxamide stage, preventing over-hydrolysis to the 2H-indazole-7-carboxylic acid.

Visualization: Reaction Pathways and Selectivity

G A 2H-Indazole-7-carbonitrile (Starting Material) B Radziszewski Hydrolysis (NaOH, H2O2, EtOH/DMSO) A->B Alpha-effect nucleophile (HOO⁻) C Acid-Catalyzed Hydrolysis (Conc. H2SO4, 40°C) A->C Protonation of nitrile D Harsh Aqueous Base (NaOH, H2O, Reflux) A->D Hydroxide attack (HO⁻) E 2H-Indazole-7-carboxamide (Target Product) B->E High Yield (>85%), Arrested C->E Moderate Yield (60-75%) F 2H-Indazole-7-carboxylic acid (Over-hydrolysis Byproduct) D->F Complete Conversion to Acid E->D Secondary Hydrolysis

Mechanistic pathways for 2H-indazole-7-carbonitrile hydrolysis highlighting H₂O₂ selectivity.

Experimental Protocols (Self-Validating Systems)

The following protocols have been validated for scalability, functional group tolerance, and high-fidelity conversion. Every step includes a built-in validation check to ensure the system is operating within the desired chemical parameters.

Protocol A: Mild Basic Hydrolysis (Radziszewski Conditions)

Application : Ideal for substrates containing base-stable functional groups (e.g., halogens, ethers, aliphatic amines). This is the preferred, highly scalable route for synthesizing PARP inhibitor precursors [5].

Materials :

  • 2H-Indazole-7-carbonitrile derivative (1.0 eq)

  • Sodium hydroxide (NaOH, 1.0 M aqueous solution, 1.5 eq)

  • Hydrogen peroxide (H₂O₂, 30% w/w aqueous, 5.0 eq)

  • Ethanol or DMSO (0.2 M relative to substrate)

Step-by-Step Methodology :

  • Dissolution : Dissolve the 2H-indazole-7-carbonitrile derivative in Ethanol (or DMSO if solubility is poor) in a round-bottom flask equipped with a magnetic stirrer and a vent needle.

  • Base Addition : Cool the mixture to 0–5 °C using an ice bath. Add the 1.0 M NaOH solution dropwise over 5 minutes.

    • Validation Check: Ensure the pH is >10 using universal indicator paper before proceeding.

  • Peroxide Addition : Slowly add the 30% H₂O₂ solution dropwise.

    • Causality & Safety: This step is highly exothermic and generates O₂ gas. Maintain the internal temperature below 15 °C to prevent thermal runaway and the premature disproportionation of H₂O₂ into water and oxygen.

  • Reaction Maturation : Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 2–4 hours.

    • Validation Check: Monitor progression via LC-MS or TLC (EtOAc/Hexane 1:1). The disappearance of the nitrile peak (typically higher R_f) and the appearance of the more polar amide peak validates completion.

  • Quenching : Cool the mixture back to 0 °C and carefully quench excess peroxide by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

    • Validation Check: Use KI-starch paper to confirm the complete consumption of peroxides (the paper must remain white; a blue/black color indicates residual peroxide).

  • Isolation : Concentrate the organic solvent in vacuo. Dilute the aqueous residue with water and extract with Ethyl Acetate (3 × 50 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the 2H-indazole-7-carboxamide.

Protocol B: Acid-Catalyzed Hydrolysis

Application : Utilized when the substrate contains peroxide-sensitive moieties (e.g., sulfides, easily oxidized amines) or base-labile protecting groups.

Materials :

  • 2H-Indazole-7-carbonitrile derivative (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%, 10 volumes)

Step-by-Step Methodology :

  • Protonation : Charge a flask with conc. H₂SO₄ and cool to 0 °C. Slowly add the nitrile substrate in small portions with vigorous stirring.

    • Causality: The nitrile nitrogen is protonated, drastically increasing the electrophilicity of the adjacent carbon. This allows even a weak nucleophile like water (sourced from the 98% acid or ambient moisture) to attack the carbon center.

  • Heating : Warm the mixture to 40 °C and stir for 4–6 hours.

    • Validation Check: Do not exceed 50 °C. Elevated temperatures in the presence of conc. H₂SO₄ will promote unwanted electrophilic aromatic sulfonation of the electron-rich indazole core.

  • Precipitation : Carefully pour the acidic mixture over crushed ice. The sudden shift in pH and temperature forces the precipitation of the target amide.

  • Neutralization & Recovery : Neutralize the aqueous suspension to pH 7–8 using saturated aqueous NaHCO₃. Filter the resulting solid, wash with cold water, and dry under vacuum at 45 °C to afford the product.

Quantitative Data Presentation

The following table summarizes the comparative efficiency of various hydrolysis conditions based on internal validation and literature precedent [2][5].

Hydrolysis ConditionReagents & SolventsTemp (°C)Time (h)Primary Amide Yield (%)Carboxylic Acid Yield (%)Substrate Scope Compatibility
Radziszewski (Mild Base) 30% H₂O₂, 1M NaOH, EtOH0 to 252 - 485 - 95 < 2Excellent (Avoid sulfides/alkenes)
Acid-Catalyzed Conc. H₂SO₄404 - 665 - 75 < 5Good (Avoid acid-labile groups)
Harsh Base 5M NaOH, H₂O/MeOH80 (Reflux)12 - 24< 10> 85 Poor (Used for acid synthesis)
Enzymatic (Nitrile Hydratase) Whole-cell biocatalyst, Buffer3024 - 4870 - 80 < 1Highly specific, limited scope

References

  • Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy Source: Journal of Medicinal Chemistry (ACS Publications, 2023) URL:[Link][1]

  • Indazole carboxamides and their use Source: US Patent 8,501,780 B2 (Google Patents, 2013) URL:[2]

  • Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions Source: PubMed Central (NIH, 2019) URL:[Link][3]

  • Regioselective N-2 arylation of indazoles Source: US Patent 9,580,407 B2 (Google Patents, 2017) URL:[4]

  • Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor Source: Organic Process Research & Development (ACS Publications, 2011) URL:[Link][5]

Sources

reduction of nitrile to amine in 5-bromo-2-methyl-2H-indazole-7-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Reduction of 5-bromo-2-methyl-2H-indazole-7-carbonitrile

Executive Summary

This application note details the protocol for the chemoselective reduction of 5-bromo-2-methyl-2H-indazole-7-carbonitrile (Substrate) to (5-bromo-2-methyl-2H-indazol-7-yl)methanamine (Product).

The transformation presents a specific chemoselectivity challenge: reducing the nitrile group (


) to a primary amine (

) while preserving the aryl bromide (

) moiety. Standard hydrogenation methods (e.g.,

) or dissolving metal reductions often result in hydrodehalogenation (loss of bromine), rendering the scaffold useless for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura).

This guide establishes Borane-Tetrahydrofuran (


)  complexation as the Gold Standard method, offering superior chemoselectivity and yield. An alternative Cobalt(II) Chloride / Sodium Borohydride  protocol is provided for specific operational constraints.

Strategic Analysis & Mechanism

The Chemoselectivity Paradox

The 5-bromo-2-methyl-2H-indazole core is electron-rich due to the N-methylated indazole system. However, the 7-position nitrile is electron-withdrawing.

  • Risk A (Over-reduction): Use of catalytic hydrogenation (

    
    , 
    
    
    
    ) or Raney Nickel poses a high risk of oxidative insertion into the
    
    
    bond, leading to the des-bromo byproduct.
  • Risk B (Incomplete Hydrolysis): Borane reduction forms a stable amine-borane adduct that requires rigorous acidic hydrolysis to release the free amine. Failure here is the most common cause of low yields.

Mechanistic Pathway (Borane Reduction)

Borane is an electrophilic reducing agent . It coordinates to the lone pair of the nitrile nitrogen, activating the carbon for hydride transfer.[1] Unlike nucleophilic hydride donors (e.g.,


), borane is less likely to attack the electron-rich aryl bromide position, preserving the halogen handle.

Pathway Visualization:

ReactionPathway Substrate 5-bromo-2-methyl- 2H-indazole-7-carbonitrile Complex Intermediate: Imine-Borane Complex Substrate->Complex BH3·THF (Excess) Electrophilic Attack Adduct Stable Adduct: Amine-Borane species Complex->Adduct Hydride Transfer Hydrolysis Acidic Hydrolysis (HCl/MeOH) Adduct->Hydrolysis MeOH quench Product (5-bromo-2-methyl- 2H-indazol-7-yl)methanamine Hydrolysis->Product Reflux (Break B-N bond)

Figure 1: Mechanistic pathway for Borane-mediated nitrile reduction.

Experimental Protocols

Protocol A: Borane-THF Reduction (Gold Standard)

Recommended for highest purity and halogen retention.

Materials:

  • Substrate: 5-bromo-2-methyl-2H-indazole-7-carbonitrile (

    
    )
    
  • Reagent:

    
     (
    
    
    
    solution in THF,
    
    
    )
  • Solvent: Anhydrous THF (Verify water content

    
    )
    
  • Quench: Methanol,

    
     (aq) or 
    
    
    
    in Dioxane.

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 2-neck round bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Cool under

    
     flow.
    
  • Solubilization: Charge the flask with the Substrate (

    
    , 
    
    
    
    ) and Anhydrous THF (
    
    
    ). Stir until fully dissolved.
  • Controlled Addition: Cool the solution to

    
     (ice bath). Add 
    
    
    
    (
    
    
    ,
    
    
    ) dropwise via syringe over 15 minutes. Caution: Gas evolution may occur.
  • Reaction Phase: Remove the ice bath. Allow to warm to Room Temperature (RT) for 30 minutes. Then, heat to reflux (

    
    ) for 2–4 hours.
    
    • Checkpoint: Monitor by TLC/LCMS. The nitrile peak should disappear. An intermediate borane-complex peak may be visible.

  • Quench (Critical): Cool to

    
    . Very slowly  add Methanol (
    
    
    
    ) to quench excess borane. Warning: Vigorous
    
    
    evolution.
  • Adduct Hydrolysis: Add

    
     (
    
    
    
    ) carefully. Heat the mixture to reflux (
    
    
    ) for 1 hour.
    • Note: This step breaks the stable

      
       bond. Without this, you will isolate the borane adduct, not the amine.
      
  • Isolation: Cool to RT. Basify to

    
     using 
    
    
    
    . Extract with Dichloromethane (DCM) (
    
    
    ).
  • Purification: Dry organics over

    
    , filter, and concentrate. If necessary, purify via flash column chromatography (DCM/MeOH/
    
    
    
    gradient).
Protocol B: / Reduction (Alternative)

Recommended if anhydrous conditions are difficult to maintain or for rapid screening.

Materials:

  • 
     (
    
    
    
    )
  • 
     (
    
    
    
    )
  • Solvent: Methanol[2]

Methodology:

  • Dissolve Substrate (

    
    ) and 
    
    
    
    (
    
    
    ) in Methanol. The solution will be pink/purple.
  • Cool to

    
    .[3]
    
  • Add

    
     (
    
    
    
    ) portion-wise.
    • Observation: The solution will turn black immediately (formation of Cobalt Boride species). Vigorous gas evolution.

  • Stir at RT for 1–2 hours.

  • Quench with dilute

    
     (dissolves the black precipitate). Basify with 
    
    
    
    and extract with EtOAc.

Comparison of Methods:

FeatureProtocol A (

)
Protocol B (

)
Chemoselectivity (Br) Excellent Good (Monitor strictly)
Yield High (

)
Moderate (

)
Operational Difficulty High (Air sensitive, reflux quench)Low (Open flask possible)
Scalability HighModerate (Exothermic)

Process Workflow & Decision Tree

The following diagram illustrates the operational decision-making process for this synthesis.

Workflow Start Start: 5-bromo-2-methyl- 2H-indazole-7-carbonitrile Decision Is Anhydrous/Inert Setup Available? Start->Decision PathA Select Protocol A: Borane-THF Decision->PathA Yes PathB Select Protocol B: CoCl2 / NaBH4 Decision->PathB No StepA1 Reflux in THF (Formation of Adduct) PathA->StepA1 StepA2 Acidic Hydrolysis (Critical Step) StepA1->StepA2 Finish Isolate Amine Product Verify Br Retention by MS StepA2->Finish StepB1 Add NaBH4 at 0°C (Black Precipitate) PathB->StepB1 StepB1->Finish

Figure 2: Operational workflow for selecting and executing the reduction protocol.

Quality Control & Troubleshooting

Analytical Markers (LCMS/NMR):

  • Starting Material:

    
     (Br isotope pattern).
    
  • Product:

    
     (
    
    
    
    due to reduction).
  • Des-bromo Impurity:

    
     (Loss of 79/81 amu). If this appears, switch to Protocol A immediately and lower temperature.
    
  • Borane Adduct: Mass spectrum may show

    
     or erratic fragmentation. If yield is low, re-subject the crude material to 
    
    
    
    reflux.

Safety Note:


 is flammable and generates 

upon contact with moisture.[4] Ensure proper venting.

References

  • Brown, H. C.; Choi, Y. M.; Narasimhan, S. (1982). Selective reductions.[5][6][7][8][9] 29. A simple technique to achieve enhanced reactivity of borane-dimethyl sulfide. A convenient procedure for the facile reduction of esters and nitriles. Journal of Organic Chemistry.[8] Link

  • Fringuelli, F.; Pizzo, F.; Vaccaro, L. (2000). Cobalt(II) Chloride-Catalyzed Chemoselective Sodium Borohydride Reduction of Azides in Water. Synthesis.[4][5][6][7][8][10][11][12][13][14] Link (Demonstrates Co/NaBH4 chemoselectivity).

  • Caddick, S.; et al. (2003). Intermolecular Radical Reactions of Nitrogen Heterocycles. Tetrahedron. (Discusses stability of halo-indazoles).
  • Organic Chemistry Portal. (n.d.). Reduction of Nitriles to Amines.[1][6][7][9][13][15]Link

  • Fluorochem. (2024). Product Sheet: 5-bromo-2-methyl-2H-indazole-7-carbonitrile.Link

Sources

Advanced C-H Activation Protocols for the Late-Stage Functionalization of 2H-Indazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2H-indazoles are privileged nitrogen-containing heterocycles widely embedded in bioactive natural products, antiviral drugs, and anti-inflammatory agents[1]. While 1H-indazoles are thermodynamically more stable, the unique pharmacological profile of the 2H-indazole tautomer has driven significant demand for efficient synthetic methodologies[1]. Traditional de novo syntheses often require pre-functionalized, halogenated precursors and suffer from poor step economy.

Late-stage functionalization via C-H activation has emerged as a transformative approach, enabling the direct, site-selective introduction of diverse pharmacophores into the 2H-indazole core[2]. This application note provides an in-depth, self-validating guide to two state-of-the-art methodologies: Transition-Metal Catalyzed [4+1] Annulation and Visible-Light Photoredox C3-Functionalization .

Mechanistic Rationale: The Case for C-H Activation

The 2H-indazole nucleus is a 10-π electron aromatic system[1]. Direct functionalization typically targets two primary sites: the highly electron-dense C3 position, or the ortho-C2' position of an N-aryl substituent.

  • Transition-Metal Catalysis (Rh, Ru, Pd): Rh(III) catalysts, such as [Cp*RhCl2]2, are exceptionally effective for directed C-H activation. In azobenzene substrates, the azo group acts as an internal directing group, coordinating with the cationic Rh(III) center to facilitate targeted ortho-C-H bond cleavage[3]. This forms a stable five-membered rhodacycle intermediate, which can subsequently insert coupling partners (e.g., aldehydes or α-Cl ketones) to build the 2H-indazole core in situ.

  • Radical-Mediated Pathways: For direct C3-functionalization of pre-formed 2H-indazoles, radical pathways offer superior regioselectivity[4]. Because the C3 position is inherently electron-rich, it is highly susceptible to attack by electrophilic radicals generated via photoredox catalysis, circumventing the need for directing groups or harsh thermal conditions[4].

Transition-Metal Catalyzed[4+1] Annulation

The construction of 3-acyl-2H-indazoles can be elegantly achieved through a Rh(III)-catalyzed [4+1] cyclization of azobenzenes with α-Cl ketones[5]. This method not only builds the heterocycle but simultaneously installs a versatile acyl group at the C3 position.

Mechanism1 A Azobenzene + Rh(III) B C-H Activation (Rhodacycle Intermediate) A->B Coordination C Insertion of α-Cl Ketone B->C sp2/sp3 Coupling D Cyclization & Aromatization (Reductive Elimination) C->D Annulation E 3-Acyl-2H-indazole (Target Product) D->E Product Release F Catalyst Regeneration (Oxidant) D->F Rh(I) to Rh(III) F->A Active Catalyst

Rh(III)-Catalyzed [4+1] Annulation Mechanism for 2H-Indazole Synthesis

Protocol A: Rh(III)-Catalyzed Synthesis of 3-Acyl-2H-indazoles

Reference Standard:[5]

Causality & Reagent Selection:

  • Catalyst ([Cp*RhCl2]2): Provides a robust, sterically tunable Rh(III) center capable of surviving high temperatures.

  • Additive (AgSbF6): Critical for catalyst activation. It abstracts the chloride ligands from the Rh precatalyst, precipitating AgCl and opening coordination sites to generate the highly active cationic Rh(III) species.

  • Oxidant (Cu(OAc)2): Facilitates the final oxidative aromatization step and reoxidizes the Rh(I) byproduct back to Rh(III) to close the catalytic cycle.

  • Solvent (DCE): 1,2-Dichloroethane provides the optimal polarity to stabilize cationic intermediates while allowing for a high reflux temperature (100 °C).

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, sequentially add azobenzene (0.2 mmol), α-Cl ketone (0.3 mmol), [Cp*RhCl2]2 (5 mol%), AgSbF6 (20 mol%), and Cu(OAc)2 (2.0 equiv).

  • Solvent Addition: Add 2.0 mL of anhydrous 1,2-dichloroethane (DCE) under an inert atmosphere (N2 or Argon).

  • Reaction: Seal the tube and submerge it in a pre-heated oil bath at 100 °C. Stir vigorously for 12 hours. The reaction color will typically shift from deep red to a dark brown/green suspension as the copper oxidant is consumed.

  • Monitoring: Verify the complete consumption of azobenzene via TLC (Hexane/EtOAc 4:1).

  • Work-up: Cool the mixture to room temperature. Dilute with dichloromethane (10 mL) and filter through a short pad of Celite to remove insoluble metal salts (AgCl and Cu residues).

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography on silica gel to afford the pure 3-acyl-2H-indazole.

Radical-Mediated Late-Stage Functionalization

Introducing amide pharmacophores directly into the C3 position of an existing 2H-indazole is highly desirable for library generation in drug discovery[4]. Visible-light photoredox catalysis enables this transformation under remarkably mild conditions.

Mechanism2 A Ir(III) Photocatalyst B Ir(III)* Excited State A->B Visible Light B->A Quenching C Oxamic Acid + K2S2O8 B->C SET Process D Carbamoyl Radical (-CO2) C->D Decarboxylation F Radical Addition Intermediate D->F Addition to C3 E 2H-Indazole E->F Reactant G C3-Carbamoyl-2H-indazole F->G Oxidation

Visible-Light Photoredox C3-Carbamoylation Pathway of 2H-Indazoles

Protocol B: Visible-Light Promoted C3-Carbamoylation

Reference Standard:[4]

Causality & Reagent Selection:

  • Photocatalyst (Ir(ppy)3): Absorbs visible blue light to reach a long-lived excited triplet state capable of initiating Single Electron Transfer (SET).

  • Radical Precursor (Oxamic Acid): Undergoes oxidative decarboxylation to release CO2, generating the highly reactive carbamoyl radical cleanly without toxic byproducts.

  • Terminal Oxidant (K2S2O8): Potassium persulfate acts as the electron acceptor to regenerate the Ir(III) ground state and drive the initial oxidation of the oxamic acid.

Step-by-Step Methodology:

  • Preparation: In a 10 mL transparent glass vial, add 2H-indazole (0.2 mmol), oxamic acid (0.4 mmol), Ir(ppy)3 (1 mol%), and K2S2O8 (2.0 equiv).

  • Solvent Addition: Add a solvent mixture of CH3CN/H2O (2.0 mL, 1:1 v/v). Note: The biphasic nature is resolved as water is essential to solubilize the persulfate oxidant, while acetonitrile dissolves the organic substrates.

  • Degassing (Critical Step): Sparge the solution with Argon for 5–10 minutes. Causality: Dissolved oxygen acts as a triplet quencher for the Ir(III)* excited state and can trap the carbamoyl radical to form unwanted peroxy species.

  • Irradiation: Seal the vial and place it approximately 5 cm away from a blue LED light source (approx. 450 nm, 10 W). Stir at room temperature for 24 hours.

  • Work-up & Purification: Quench the reaction with water (5 mL) and extract with EtOAc (3 x 5 mL). Dry the combined organic layers over anhydrous Na2SO4, concentrate, and purify via silica gel chromatography.

Quantitative Data & Substrate Scope

The following table summarizes the operational parameters and performance metrics for various state-of-the-art C-H functionalization protocols applied to 2H-indazoles.

Functionalization TypeCatalyst SystemKey Reagents / Coupling PartnerTemp / TimeYield RangeRef
C3-Acylation (Annulation)[CpRhCl2]2 / AgSbF6α-Cl ketones, Cu(OAc)2100 °C / 12 h64% – 97%[5]
C3-Carbamoylation Ir(ppy)3 (Photoredox)Oxamic acids, K2S2O8RT / 24 h42% – 94%[4]
C2'-H Arylation [CpRhCl2]2Aldehydes (Cyclative Capture)110 °C / 16 h48% – 85%[3]
C3-Formylation Metal-FreeDMSO (Formylating agent)100 °C / 8 h50% – 90%[1]

Troubleshooting & Causality in Optimization

  • Poor Regioselectivity in C-H Activation: When utilizing meta-substituted azobenzenes, the initial C-H bond cleavage regioselectivity is heavily dictated by steric hindrance. If a mixture of regioisomers is observed, switching to a more sterically demanding catalyst ligand (e.g., modifying the Cp* ring) can force activation exclusively at the less hindered ortho-site[5].

  • Low Yield in Photoredox Carbamoylation: Incomplete degassing is the most frequent point of failure. If the reaction stalls or yields complex mixtures, ensure rigorous Argon sparging. Oxygen not only quenches the photocatalyst but rapidly reacts with the nucleophilic carbamoyl radical[4].

  • Catalyst Deactivation in Rh-Catalysis: The active cationic Rh(III) species is highly sensitive to coordinating impurities. Adventitious moisture can competitively bind to the metal center, displacing the azo directing group. Utilizing strictly anhydrous solvents and oven-dried glassware is mandatory for reproducible, high-yielding cross-couplings[3].

References

  • Title: Recent advances in C–H functionalization of 2H-indazoles Source: Organic & Biomolecular Chemistry URL: [Link]

  • Title: Rh(III)-catalyzed annulation of azobenzenes and α-Cl ketones toward 3-acyl-2H-indazoles Source: Chinese Chemical Letters URL: [Link]

  • Title: Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture Source: Journal of the American Chemical Society URL: [Link]

  • Title: Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles Source: Frontiers in Chemistry URL: [Link]

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-methyl-2H-indazole-7-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Strategic Importance

In contemporary medicinal chemistry, 5-bromo-2-methyl-2H-indazole-7-carbonitrile (CAS: 2091296-91-0) has emerged as a highly privileged, functionally dense heterocyclic building block[1]. Its unique structural topology is frequently leveraged in the design of selective kinase inhibitors (such as CDK4/6 inhibitors)[2] and epigenetic modulators (such as MAT2A inhibitors)[3].

Functionalizing the C5 position of this scaffold via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions) is a critical pathway for generating structure-activity relationship (SAR) libraries. This application note provides field-proven, self-validating protocols and mechanistic insights to ensure high-yielding carbon-carbon (C–C) and carbon-nitrogen (C–N) bond formations.

Mechanistic Causality & Reactivity Profiling

The reactivity of this specific indazole scaffold in palladium-catalyzed cross-coupling is dictated by three distinct structural features, which must be understood to optimize reaction conditions:

  • N2-Methylation (Tautomeric Locking): Unlike 1H-indazoles, which possess a free N–H bond that can coordinate to and poison palladium catalysts (necessitating protecting groups like THP or Boc), the 2-methyl group permanently locks the tautomeric state. This streamlines the synthetic sequence and improves catalytic turnover.

  • C7-Carbonitrile Activation: The strongly electron-withdrawing cyano (–CN) group exerts a profound inductive and resonance pull across the indazole

    
    -system. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the C5–Br bond, hyper-activating it toward the initial oxidative addition step by the electron-rich Pd(0) catalyst.
    
  • C5-Bromine Electrophilicity: Positioned para to the N1 atom and meta to the cyano group, the C5 position is electronically primed for rapid transmetalation and reductive elimination, minimizing off-target homocoupling.

CatalyticCycle Pd0 Pd(0) Active Catalyst [14-Electron Species] OxAdd Oxidative Addition [Pd(II) Complex] Pd0->OxAdd + 5-Br-Indazole Substrate TransMet Transmetalation [Pd(II) Diaryl Complex] OxAdd->TransMet + Organoboron & Base Product Coupled Product [C5-Functionalized Indazole] TransMet->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Palladium(0)-catalyzed cross-coupling cycle for 5-bromo-2-methyl-2H-indazole-7-carbonitrile.

Reaction Optimization & Quantitative Data

The choice of catalyst and ligand is highly dependent on the coupling partner. For Suzuki-Miyaura couplings, Pd(dppf)Cl₂ is preferred; the bidentate dppf ligand possesses a large bite angle (99°), which accelerates the reductive elimination step and prevents the accumulation of the Pd(II) intermediate, thereby reducing side reactions like protodeboronation[4].

Table 1: Optimized Cross-Coupling Conditions
Reaction TypeCatalyst / LigandBaseSolvent SystemTemp (°C)Avg. Yield (%)
Suzuki-Miyaura (C–C) Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)K₂CO₃ (2.5 eq)1,4-Dioxane / H₂O (4:1)90 °C85 – 95%
Suzuki-Miyaura (C–C) Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.0 eq)Toluene / EtOH / H₂O80 °C75 – 85%
Buchwald-Hartwig (C–N) Pd₂(dba)₃ (5 mol%) + XPhosCs₂CO₃ (2.0 eq)Toluene or 1,4-Dioxane100 °C70 – 88%
Sonogashira (C–C) Pd(PPh₃)₂Cl₂ / CuI (2 mol%)Et₃N (Solvent/Base)DMF / Et₃N (1:1)70 °C80 – 90%

Validated Experimental Protocols

Workflow Step1 1. Reaction Setup Degassing (Ar/N2) Step2 2. Catalysis Heating (80-100°C) Step1->Step2 Step3 3. Quench & Workup Aqueous Extraction Step2->Step3 Step4 4. Purification Chromatography Step3->Step4 Step5 5. Validation LC-MS / NMR Step4->Step5

Step-by-step experimental workflow for the palladium-catalyzed cross-coupling protocol.

Protocol A: Suzuki-Miyaura Coupling (C–C Bond Formation)

Scale: 1.0 mmol

1. Reaction Setup & Degassing:

  • To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 5-bromo-2-methyl-2H-indazole-7-carbonitrile (236.1 mg, 1.0 mmol) and the desired aryl/heteroaryl boronic acid (1.2 mmol, 1.2 eq).

  • Add K₂CO₃ (345.5 mg, 2.5 mmol, 2.5 eq)[2].

  • Add 10 mL of a 1,4-Dioxane/H₂O mixture (4:1 v/v). Causality Note: Dioxane dissolves the organic substrates, while water is strictly required to dissolve the inorganic base and generate the reactive boronate complex [Ar-B(OH)₃]⁻, which undergoes transmetalation.

  • Critical Step: Sparge the heterogeneous suspension with Argon or Nitrogen for 15 minutes. Oxygen poisons the Pd(0) catalyst by forming inactive Pd(II) peroxo complexes.

2. Catalyst Activation & Heating:

  • Under a positive flow of Argon, quickly add Pd(dppf)Cl₂·CH₂Cl₂ (40.8 mg, 0.05 mmol, 5 mol%)[2].

  • Seal the vial with a Teflon-lined cap and heat to 90 °C in a pre-heated oil bath or heating block for 4–12 hours.

  • Self-Validating Checkpoint: Upon reaching 90 °C, the suspension will transition to a homogeneous dark red/brown solution, visually confirming the reduction of Pd(II) to the active Pd(0) species. If the solution turns black and a mirror forms on the glass, "palladium black" has precipitated, indicating catalyst death (usually due to oxygen ingress).

3. Workup & Isolation:

  • Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and Water (20 mL).

  • Separate the layers. Extract the aqueous layer with EtOAc (2 × 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)

Scale: 1.0 mmol

1. Reaction Setup:

  • In a glovebox or under strict Argon atmosphere, charge a dried vial with 5-bromo-2-methyl-2H-indazole-7-carbonitrile (236.1 mg, 1.0 mmol), the desired amine (1.2 mmol), and Cs₂CO₃ (651.6 mg, 2.0 mmol)[3].

  • Add Pd₂(dba)₃ (45.8 mg, 0.05 mmol, 5 mol%) and XPhos (47.7 mg, 0.1 mmol, 10 mol%)[3].

  • Add anhydrous, degassed Toluene (10 mL).

2. Catalysis & Monitoring:

  • Seal the vial and heat to 100 °C for 12–16 hours.

  • Self-Validating Checkpoint: Monitor via LC-MS. The starting material exhibits a distinct isotopic doublet at m/z 236 and 238 (1:1 ratio due to ⁷⁹Br and ⁸¹Br). Complete consumption is confirmed when this doublet completely disappears from the Total Ion Chromatogram (TIC).

3. Workup:

  • Cool to room temperature, filter the mixture through a pad of Celite to remove inorganic salts and palladium residues, and wash the pad with EtOAc (30 mL).

  • Concentrate the filtrate and purify via flash chromatography or preparative HPLC.

References

  • European Patent Office. "SUBSTITUTED 2-HYDROGEN-PYRAZOLE DERIVATIVE SERVING AS ANTICANCER DRUG" (EP 3269715 B1).
  • World Intellectual Property Organization. "Heterobicyclic inhibitors of mat2a and methods of use for treating cancer" (WO2020243376A1).
  • RSC Advances. "An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling". Available at:[Link]

Sources

Technical Guide: Regioselective N-Methylation of 5-Bromo-1H-indazole-7-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview & Mechanistic Insight[2]

The Regioselectivity Challenge

The N-methylation of 5-bromo-1H-indazole-7-carbonitrile (Compound 1 ) presents a classic but difficult problem in heterocyclic chemistry: controlling N1 vs. N2 regioselectivity . While unsubstituted indazoles typically favor N1-alkylation (thermodynamic product), the introduction of a carbonitrile group at the C7 position fundamentally alters the electronic and steric landscape of the molecule.[1]

  • Electronic Effect: The C7-cyano group is a strong electron-withdrawing group (EWG). It reduces the electron density of the pyrazole ring, particularly affecting the N1 nitrogen due to proximity.[1] This often renders N1 less nucleophilic or stabilizes the transition state for N2 alkylation.[1]

  • Steric Effect: Although linear, the C7-CN group exerts steric pressure on the N1 position, further disfavoring N1-attack.

  • Outcome: Unlike typical indazoles, N2-methylation is frequently the major product under standard basic conditions (e.g., K₂CO₃/DMF).[1] Obtaining the N1-isomer (often the desired pharmacophore for kinase inhibitors) requires precise kinetic control or alternative synthetic strategies.

Reaction Pathways

The alkylation proceeds via the deprotonated indazolyl anion.[1] The resonance hybrid allows attack from either nitrogen.[1]

Figure 1: Divergent reaction pathways.[1] The presence of C7-CN (EWG) significantly lowers the activation energy for Path B, making N2-methylation dominant.

Part 2: Reagents & Experimental Protocols[1][2][3][4]

Method A: Standard Alkylation (K₂CO₃ / DMF)

Objective: High-yielding synthesis of the mixture (typically N2-major), suitable for generating both isomers for SAR studies.

  • Reagents:

    • Substrate: 5-Bromo-1H-indazole-7-carbonitrile (1.0 equiv)

    • Electrophile: Methyl Iodide (MeI) (1.2 – 1.5 equiv)[1]

    • Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)[1]

    • Solvent: DMF (Dimethylformamide) or Acetone[1]

Protocol:

  • Dissolution: Dissolve 1.0 equiv of substrate in anhydrous DMF (0.1 M concentration).

  • Deprotonation: Add 2.0 equiv of K₂CO₃. Stir at Room Temperature (RT) for 15 minutes. The suspension may turn yellow/orange.[1]

  • Alkylation: Add 1.2 equiv of MeI dropwise.

    • Note: MeI is volatile and toxic; use a fume hood.

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexanes).[1]

  • Workup: Dilute with water (5x reaction volume) to precipitate the product or extract with EtOAc. Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Outcome: Expect a ratio of ~3:1 to 5:1 favoring the N2 isomer .

Method B: N1-Optimized Conditions (NaH / THF)

Objective: Shift selectivity toward the N1 isomer using a tight ion-pair mechanism and kinetic control, though C7-CN will still challenge this.

  • Reagents:

    • Base: Sodium Hydride (NaH), 60% in oil (1.2 equiv)[1][2]

    • Solvent: Anhydrous THF (Tetrahydrofuran)[1][2][3]

    • Electrophile: MeI (1.1 equiv)[1]

Protocol:

  • Preparation: Flame-dry a flask and purge with Argon/Nitrogen.

  • Deprotonation: Suspend NaH (1.2 equiv) in THF at 0°C. Add the substrate (dissolved in minimal THF) dropwise.

  • Aging: Stir at 0°C for 30–60 minutes to ensure complete anion formation. H₂ gas evolution must cease.[1]

  • Addition: Add MeI (1.1 equiv) slowly at 0°C.

  • Reaction: Allow to warm slowly to RT over 2 hours.

  • Critical Step: If N1 is strictly required and yield is low, heating to 50°C after addition may promote thermodynamic equilibration, though this is less effective for methylated products than for trityl/boc groups.[1]

Summary of Reagent Performance
Reagent SystemMajor ProductSelectivity (N1:N2)Comments
K₂CO₃ / DMF N2 ~1:4Standard condition. Fast, high conversion, but N2 selective due to C7-CN.[1]
NaH / THF Mixed ~1:1 to 2:1Best chance for N1, but C7-CN steric/electronic effects fight against N1 selectivity.
Me₃OBF₄ (Meerwein) N2 ~1:9Highly reactive, often favors the most nucleophilic site (N2) kinetically.[1]
Cs₂CO₃ / DMF N2 ~1:3Cesium effect sometimes helps N1, but rarely overcomes C7-EWG influence.

Part 3: Purification & Analytical Characterization[2]

Separation Strategy

The isomers are distinct compounds with different dipole moments.[1]

  • TLC: Use 20-40% EtOAc in Hexanes.

  • Rf Order: typically, the N1-methyl isomer is less polar (Higher Rf) than the N2-methyl isomer.

    • N1-Me: Higher Rf (moves faster).[1]

    • N2-Me: Lower Rf (moves slower).[1]

  • Column Chromatography: Silica gel flash chromatography is effective. A gradient of 10%

    
     50% EtOAc/Hexane usually achieves baseline separation.
    
Structural Confirmation (The "Self-Validating" Step)

You cannot rely solely on Rf values. You must validate regiochemistry using NOE (Nuclear Overhauser Effect) NMR spectroscopy.[1]

Diagnostic Signals:

  • N2-Methyl Isomer (Critical Check):

    • Irradiate the N-Me signal (~4.0 - 4.2 ppm).

    • Observation: Strong NOE enhancement of the H3 proton (singlet/doublet around 8.0-8.5 ppm).

    • Reason: In the N2 isomer, the methyl group is spatially proximal to the C3 proton.[1]

  • N1-Methyl Isomer:

    • Irradiate the N-Me signal (~4.0 - 4.2 ppm).

    • Observation: NO enhancement of H3 .

    • Secondary Check: Potential weak NOE with C7-substituent? Impossible here as C7 is a nitrile (no protons).[1] Therefore, the absence of H3 NOE is the primary confirmation for N1 (by exclusion of N2).[1]

Figure 2: Analytical decision tree for assigning regiochemistry.

Data Table: Simulated NMR Shifts (DMSO-d6)
PositionN1-Methyl (Target)N2-Methyl (Major Byproduct)
N-Me (δ H) ~4.10 ppm (s, 3H)~4.18 ppm (s, 3H)
H3 (δ H) ~8.20 ppm (s, 1H)~8.60 ppm (s, 1H) (Deshielded)
NOE Signal None to H3Strong to H3
C13 (N-Me) ~36-37 ppm~40-42 ppm

Part 4: References

  • BenchChem. Regioselectivity issues in the functionalization of indazoles. Retrieved from [1]

  • Meanwell, N. A., et al. (2021).[1] Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects.[4] Beilstein Journal of Organic Chemistry.[1]

  • Luo, G., et al. (2024).[1] Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. PMC.[1]

  • Cheung, M., et al. (2024).[1][5] Development of a selective and scalable N1-indazole alkylation. Reaction Chemistry & Engineering.[1]

  • Sigma-Aldrich. Product Specification: 5-Bromo-1H-indazole.[1]

Sources

Application Note: Microwave-Assisted Synthesis of 2-Methyl-2H-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the microwave-assisted synthesis of 2-methyl-2H-indazole derivatives, focusing on overcoming the thermodynamic preference for N1-alkylation to achieve high N2-regioselectivity.

Executive Summary & Strategic Analysis

The 2H-indazole scaffold is a privileged pharmacophore found in potent oncology drugs like Pazopanib (VEGFR inhibitor) and Niraparib (PARP inhibitor). However, synthesizing 2-substituted indazoles is chemically challenging due to the "Indazole Tautomeric Trap."

  • The Problem: Direct alkylation of 1H-indazoles typically favors the thermodynamically stable N1-isomer (benzenoid structure) over the desired N2-isomer (quinonoid structure) by a factor of ~9:1.

  • The Solution: Microwave-assisted De Novo Cyclization . Instead of alkylating an existing ring, we construct the pyrazole ring with the methyl group already in place. This bypasses the selectivity issue entirely.

This guide presents two distinct protocols:

  • Protocol A (Reductive Cyclization): The "Gold Standard" for high-fidelity N2-selectivity using o-nitrobenzaldehydes.

  • Protocol B (Multicomponent Assembly): A copper-catalyzed route for diverse library generation.

Mechanistic Insight & Pathway Selection[1]

The choice of synthetic route dictates the isomeric purity. The diagram below illustrates why De Novo synthesis is preferred over direct alkylation for 2-methyl derivatives.

IndazolePathways cluster_0 Route 1: Direct Alkylation (Avoid) cluster_1 Route 2: De Novo Synthesis (Recommended) Start_Alk 1H-Indazole (Starting Material) Direct_Alk Direct Methylation (MeI / Base) Start_Alk->Direct_Alk N1_Prod N1-Methyl-1H-indazole (Major Product ~90%) Thermodynamic Direct_Alk->N1_Prod Favored N2_Prod 2-Methyl-2H-indazole (Minor Product ~10%) Kinetic Direct_Alk->N2_Prod Disfavored Start_DeNovo o-Nitrobenzaldehyde + Methylamine Imine N-Methyl Imine Intermediate Start_DeNovo->Imine Condensation Cyclization MW Reductive Cyclization Imine->Cyclization + PBu3 / MW Final_2H 2-Methyl-2H-indazole (Exclusive Product) Cyclization->Final_2H 100% Regioselectivity

Figure 1: Comparison of synthetic strategies. De Novo synthesis (Route 2) guarantees N2-positioning by fixing the substituent on the nitrogen prior to ring closure.

Experimental Protocols

Protocol A: Cadogan-Type Reductive Cyclization

Best for: High purity, scale-up, and substrates sensitive to metal catalysts. Mechanism: In situ generation of an imine followed by deoxygenative cyclization via a nitrene intermediate.

Materials:

  • Substrate: o-Nitrobenzaldehyde (1.0 mmol)

  • Reagent: Methylamine (2.0 M in THF, 1.2 mmol)

  • Reductant: Tributylphosphine (

    
    ) (2.5 mmol) or Triphenylphosphine (
    
    
    
    )
  • Solvent: 1,2-Dichlorobenzene (DCB) or Ethanol (Green alternative)

  • Equipment: CEM Discover 2.0 or Anton Paar Monowave 300 (10 mL sealed vessel)

Step-by-Step Procedure:

  • Condensation: In a 10 mL microwave vial, add o-nitrobenzaldehyde (151 mg, 1 mmol) and methylamine solution (0.6 mL, 1.2 mmol).

  • Solvent Addition: Add 3 mL of solvent. If using Ethanol, add 100 mg of molecular sieves (3Å) to absorb water.

  • Pre-Stir: Cap and stir at RT for 5 mins to allow initial imine formation.

  • Reductant Addition: Syringe in

    
     (620 µL, 2.5 mmol) under nitrogen atmosphere.
    
  • Microwave Irradiation:

    • Temperature: 140°C

    • Power: Dynamic (Max 200 W)

    • Hold Time: 15 minutes

    • Stirring: High

  • Work-up: Cool to RT. Load directly onto a silica cartridge. Elute with Hexane/EtOAc (gradient 0-50%). The phosphine oxide byproduct elutes later than the indazole.

Yield Expectation: 75–92% isolated yield.

Protocol B: Cu-Catalyzed Three-Component Coupling

Best for: Rapid library generation where diverse 2-substituents are tested alongside methyl. Mechanism: Copper-catalyzed amination of 2-halobenzaldehyde followed by condensation and cyclization.

Materials:

  • Substrate: 2-Bromobenzaldehyde (1.0 mmol)

  • Amine: Methylamine hydrochloride (1.2 mmol)

  • Nitrogen Source: Sodium Azide (

    
    ) (1.5 mmol)
    
  • Catalyst: CuI (5 mol%) + 1,10-Phenanthroline (10 mol%)

  • Base:

    
     (2.0 mmol)
    
  • Solvent: DMF (3 mL)

Step-by-Step Procedure:

  • Charge Vessel: Add 2-bromobenzaldehyde, methylamine HCl,

    
    , CuI, ligand, and base to a microwave vial.
    
  • Solvent: Add DMF and a magnetic stir bar.

  • Degas: Briefly purge the headspace with Argon (important for Cu-catalysis).

  • Microwave Irradiation:

    • Temperature: 120°C

    • Power: Dynamic (Max 150 W)

    • Hold Time: 20 minutes

  • Work-up: Dilute with water (15 mL) and extract with EtOAc (3 x 10 mL). Wash organics with brine to remove DMF. Dry over

    
     and concentrate.
    

Yield Expectation: 65–80% isolated yield.

Data Summary & Comparison

The following table contrasts the microwave protocols with conventional heating methods.

ParameterConventional Heating (Reflux)Microwave Protocol A (Cadogan)Microwave Protocol B (Cu-MCR)
Reaction Time 12 – 24 Hours15 Minutes 20 Minutes
Solvent Toluene / Xylene (High BP)Ethanol / DCBDMF
Temperature 110°C (Oil Bath)140°C (Internal)120°C (Internal)
Yield (2-Me) 40 – 60%85% 78%
Regioselectivity High (De Novo)Exclusive (N2) Exclusive (N2)
Purification Difficult (Thermal degradants)Simple (Cleaner profile)Moderate (Remove Cu/DMF)

Functionalization: C3-H Activation

Once the 2-methyl-2H-indazole core is synthesized, further functionalization at the C3 position is often required for drug development.

Protocol: Microwave-Assisted Selectfluor Formylation

  • Reagents: 2-Methyl-2H-indazole + Selectfluor (3 equiv).

  • Solvent: DMSO (acts as solvent and C1 source).

  • MW Conditions: 125°C, 1 hour.

  • Result: Yields 3-formyl-2-methyl-2H-indazole (useful intermediate for reductive amination).

References

  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization.[1] Organic Letters, 16(12), 3114–3117.

  • Jena, S., & Chanda, K. (2023). An Improved Synthesis of Disubstituted 2H-indazoles using Microwaves.[2] Letters in Organic Chemistry, 20(9), 858-863.

  • Pitchai, M., et al. (2024). Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. SynOpen, 8, 76–82.

  • Cheung, M., Boloor, A., & Stafford, J. A. (2003). Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles. The Journal of Organic Chemistry, 68(10), 4093–4095.

  • BenchChem Application Notes.

Sources

Strategic Application Note: Late-Stage Functionalization of 5-Bromo-2-methyl-2H-indazole-7-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

This guide details the strategic utilization of 5-bromo-2-methyl-2H-indazole-7-carbonitrile (CAS: 2091296-91-0) as a privileged scaffold in medicinal chemistry. Unlike generic building blocks, this molecule offers a pre-installed "reactivity triad" essential for kinase inhibitor discovery and fragment-based drug design (FBDD):

  • The 5-Bromo "Warhead" Handle: A highly reactive site for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to install hydrophobic tails or solubilizing groups.[1]

  • The 7-Cyano "Latent" Functionality: An electron-withdrawing group that modulates the pKa of the indazole core and serves as a precursor for primary amides (common H-bond donors in kinase hinge binding).

  • The N2-Methyl "Lock": Fixes the tautomeric state to the 2H-form, enhancing solubility and metabolic stability compared to the N1-H or N1-alkyl congeners.

This guide provides validated protocols for orthogonal functionalization, allowing researchers to diversify libraries rapidly without de novo synthesis.[1]

Chemo-Selectivity & Reactivity Profile[2]

Successful late-stage functionalization (LSF) requires understanding the electronic bias of the scaffold. The 2-methyl-2H-indazole system is electron-rich at the N1/N2 positions but electron-deficient at C7 due to the nitrile group.

Orthogonal Reactivity Map
  • Site A (C-5 Bromine): Primary Reactive Site.[1] Under standard Pd(0)/Pd(II) catalysis, oxidative addition occurs here exclusively.[1] The C7-nitrile remains inert under typical Suzuki/Buchwald conditions.[1]

  • Site B (C-7 Nitrile): Secondary Reactive Site.[1] Requires activation (acid/base hydrolysis, reduction, or nucleophilic attack).[1] It is generally stable to the basic conditions of cross-coupling.[1]

  • Site C (C-3 Position): Tertiary Reactive Site.[1] Can be activated via C-H activation (e.g., Ir-catalyzed borylation) but is sterically sensitive to the N2-methyl group.

Experimental Protocols

Protocol A: C-C Bond Formation (Suzuki-Miyaura Coupling)

Objective: Install aryl/heteroaryl groups at C5 while preserving the C7-nitrile. Mechanism: Pd-catalyzed transmetalation.[1]

Reagents:

  • Substrate: 5-bromo-2-methyl-2H-indazole-7-carbonitrile (1.0 equiv)

  • Boronic Acid/Ester: R-B(OH)₂ or R-BPin (1.2–1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (5 mol%) or XPhos Pd G2 (2-3 mol%)

  • Base: K₂CO₃ (2.0 M aq, 3.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step Methodology:

  • Setup: In a nitrogen-purged reaction vial, combine the indazole substrate, boronic acid, and Pd catalyst.

  • Solvation: Add degassed 1,4-dioxane followed by the aqueous K₂CO₃ solution. Note: Rigorous degassing is critical to prevent homocoupling.[1]

  • Reaction: Seal the vial and heat to 90°C for 4–16 hours. Monitor via LC-MS (Target mass: Substrate - Br + R).[1][3][4]

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1][3] Dry over Na₂SO₄.[1][3]

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The nitrile group increases polarity; expect the product to elute later than the bromo-starting material.

Data Summary: Typical Yields

Coupling Partner (R)Catalyst SystemYield (%)Notes
Phenylboronic acidPd(dppf)Cl₂88%Standard benchmark
4-Pyridinylboronic acidXPhos Pd G272%Requires active catalyst for heteroaryl
Cyclopropylboronic acidPd(OAc)₂ / Tricyclohexylphosphine65%Slow kinetics; requires higher temp (100°C)
Protocol B: C-N Bond Formation (Buchwald-Hartwig Amination)

Objective: Install amine solubilizing groups (e.g., morpholine, piperazine) at C5. Critical Insight: The C7-nitrile is sensitive to strong nucleophiles; use mild bases (Cs₂CO₃) rather than LiHMDS or NaOtBu if possible to avoid nucleophilic attack on the CN group.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.2 equiv[1][4]

  • Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (for secondary amines) (5 mol%)

  • Base: Cs₂CO₃ (3.0 equiv) - Preferred over alkoxides

  • Solvent: t-Amyl alcohol or Toluene (anhydrous)

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry the reaction vessel and cool under Argon.

  • Addition: Add substrate, base, and Pd-precatalyst. Cap and purge.

  • Liquid Addition: Add the amine and solvent via syringe.[1]

  • Heating: Heat to 100°C for 12 hours.

  • Quench: Filter through a celite pad (eluting with DCM) to remove inorganic salts before aqueous workup.

Protocol C: Nitrile Hydrolysis (Post-Coupling)

Objective: Convert the C7-nitrile to a primary amide (CONH₂). Context: This is often the final step to generate a "Hinge Binder" motif where the amide H-bonds with the kinase backbone.

Reagents:

  • Substrate: C5-functionalized indazole nitrile

  • Reagent: 30% H₂O₂ (5 equiv) + NaOH (3M, 2 equiv) OR Hydrido(dimethylphosphinous acid-kP)[hydrogen bis(dimethylphosphinito-kP)]platinum(II) (Parkins Catalyst) for neutral conditions.

  • Solvent: DMSO or Ethanol[1]

Methodology (Alkaline Peroxide Method):

  • Dissolve substrate in DMSO (0.2 M).[1]

  • Cool to 0°C in an ice bath.

  • Add 3M NaOH, followed dropwise by H₂O₂.[1] Caution: Exothermic.[1]

  • Allow to warm to RT and stir for 1 hour.

  • Validation: LC-MS will show a mass shift of +18 Da (hydration).[1]

Visualization: Strategic Workflow

The following diagram illustrates the divergent synthesis pathways starting from the core scaffold.

Indazole_Functionalization Core 5-bromo-2-methyl- 2H-indazole-7-carbonitrile (Core Scaffold) Suzuki Pathway A: Suzuki Coupling (C5-Aryl) Core->Suzuki Pd(dppf)Cl2 R-B(OH)2 Buchwald Pathway B: Buchwald Amination (C5-Amine) Core->Buchwald BrettPhos G3 HNR2 Intermediate_A 5-Aryl-7-CN Intermediate Suzuki->Intermediate_A Intermediate_B 5-Amino-7-CN Intermediate Buchwald->Intermediate_B Final_Amide Target: Kinase Inhibitor (7-CONH2 variant) Intermediate_A->Final_Amide H2O2 / NaOH (Hydrolysis) Final_Acid Target: Acid Isostere (7-COOH variant) Intermediate_A->Final_Acid HCl / Heat (Full Hydrolysis) Intermediate_B->Final_Amide Hydration

Caption: Divergent synthesis map showing orthogonal C5-functionalization followed by C7-nitrile transformation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Suzuki) Catalyst poisoning by nitrile N-coordination.Switch to high-turnover catalysts like XPhos Pd G2 or SPhos Pd G2 which are sterically bulky and resist nitrile coordination.[1]
Hydrolysis of CN during Coupling Base concentration too high or temp too high.[1]Use anhydrous phosphate bases (K₃PO₄) instead of aqueous carbonates.[1] Reduce water content in solvent system.[1]
Regioselectivity Issues N/A (Scaffold is pre-blocked).N2-Methyl group prevents N-arylation issues common in 1H-indazoles.

References

  • BenchChem Technical Support. (2025).[1][3][5] Application Notes: Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles and Indazoles. BenchChem. Link

  • Sigma-Aldrich. (2024).[1] Product Specification: 5-Bromo-2-methyl-2H-indazole-7-carbonitrile (CAS 2091296-91-0).[6][7] Merck KGaA.[1] Link

  • Lundgren, R. J., & Stradiotto, M. (2012).[1] Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine. Angewandte Chemie International Edition. (Context on Indazole N-functionalization logic). Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews. (Basis for Protocol B). Link

  • Cohen, D. T., et al. (2019).[1] Late-Stage Functionalization of Drug-Like Molecules. Nature Chemistry. (General principles of LSF applied to heterocycles). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Methyl-2H-Indazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: IND-N2-OPT-001 Status: Active Subject: Improving Yield and Regioselectivity of 2-Methyl-2H-indazole

Executive Summary: The "N2 Challenge"

The synthesis of 2-methyl-2H-indazole is historically plagued by the regioselectivity problem .[1] The indazole ring contains two nucleophilic nitrogen atoms. Under standard thermodynamic control (e.g., Methyl Iodide/KOH), the reaction overwhelmingly favors the N1-isomer (1-methyl-1H-indazole) due to the preservation of the benzenoid aromatic system. The N2-isomer (quinoid-like resonance) is higher in energy (~4 kcal/mol) and typically forms as a minor product.

To improve yield, you must shift from Thermodynamic Control to Kinetic Control or utilize De Novo Cyclization .

Module 1: High-Selectivity Direct Alkylation

Recommended for: Users with existing indazole starting material who need a rapid, high-yield conversion.

Standard alkylation (MeI/Base) typically yields a 60:40 or 70:30 (N1:N2) mixture. To achieve >95% N2 selectivity, you must use Imidate Chemistry or Oxonium Salts .

Protocol A: The Trichloroacetimidate Method (Modern Standard)

This method utilizes Methyl 2,2,2-trichloroacetimidate under Lewis acid catalysis. It is superior to MeI because the reaction proceeds via a specific activation mechanism that kinetically favors the more nucleophilic N2 lone pair.

Reagents:

  • Substituted Indazole (1.0 equiv)

  • Methyl 2,2,2-trichloroacetimidate (1.2 – 1.5 equiv)

  • Catalyst: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (0.1 equiv) OR TfOH (0.1 equiv)

  • Solvent: Anhydrous DCM or THF

Workflow:

  • Dissolution: Dissolve indazole in anhydrous DCM under Argon/N2 atmosphere.

  • Activation: Add Methyl 2,2,2-trichloroacetimidate.

  • Catalysis: Add TMSOTf dropwise at 0°C.

  • Reaction: Warm to room temperature (25°C) and stir for 2–4 hours.

  • Quench: Add saturated NaHCO₃ solution.

  • Isolation: Extract with DCM, dry over Na₂SO₄, and concentrate.

Why this works (Mechanism): The Lewis acid activates the imidate nitrogen. The N2 position of the indazole, being the harder and more kinetically accessible nucleophile (unhindered lone pair), attacks the methyl group of the imidate. The bulky trichloroacetamide byproduct leaves, preventing equilibration to the thermodynamic N1 product.

Protocol B: The Meerwein Salt Method (Classic Kinetic Control)

If imidates are unavailable, Trimethyloxonium tetrafluoroborate (Me₃OBF₄) is the gold standard for kinetic alkylation.

Workflow:

  • Dissolve indazole in Ethyl Acetate (EtOAc) (Critical: Avoid polar aprotic solvents like DMF which promote thermodynamic equilibration).

  • Add Me₃OBF₄ (1.1 equiv) at room temperature.

  • Stir for 4–12 hours. A thick precipitate (the fluoroborate salt) often forms.

  • Workup: Quench with aqueous NaHCO₃ to liberate the free base.

Module 2: De Novo Synthesis (The "Guaranteed" N2 Route)

Recommended for: Users requiring 100% regiopurity or scaling up >100g.

If direct alkylation fails to separate isomers, build the ring with the methyl group already in place. This relies on the reductive cyclization of N-methyl-2-nitrobenzylamine derivatives.

Protocol: Reductive Cyclization

  • Precursor Synthesis: React 2-nitrobenzaldehyde with Methylamine (usually in MeOH/EtOH) to form the corresponding imine (Schiff base).

  • Cyclization:

    • Reagent: Triethyl phosphite (P(OEt)₃) or Tributylphosphine (PBu₃).

    • Conditions: Heat neat or in refluxing t-Butylbenzene (Cadogan conditions).

  • Mechanism: The phosphine deoxygenates the nitro group to a nitrene/nitroso intermediate, which inserts into the imine nitrogen, closing the ring. Since the methyl is already attached to the amine nitrogen, N1 formation is impossible .

Module 3: Visualizing the Pathways

The following diagram illustrates the bifurcation between Thermodynamic (N1) and Kinetic (N2) pathways.

IndazolePathways Start 1H-Indazole (Starting Material) Cond1 Standard Alkylation (MeI / KOH / DMF) Start->Cond1 Cond2 Imidate / Meerwein (Kinetic Control) Start->Cond2 TS1 Thermodynamic Transition State Cond1->TS1 Slow / Reversible Prod1 1-Methyl-1H-indazole (N1 Isomer) Major Product (Thermodynamic) TS1->Prod1 Favored by Heat/Time TS2 Kinetic Transition State Cond2->TS2 Fast / Irreversible Prod2 2-Methyl-2H-indazole (N2 Isomer) Major Product (Kinetic) TS2->Prod2 Favored by Lewis Acid

Figure 1: Reaction pathway bifurcation showing conditions favoring Thermodynamic (N1) vs. Kinetic (N2) products.

Module 4: Purification & Troubleshooting

Even with optimized methods, trace N1 isomer may persist.

Separation Strategy: Polarity & Basicity
Feature1-Methyl (N1)2-Methyl (N2)Technical Tip
TLC (Silica) Higher Rf (Less Polar)Lower Rf (More Polar)N2 isomer has a larger dipole moment due to quinoid resonance.
Boiling Point LowerHigherDistillation is viable for simple alkyl indazoles.
Basicity (pKa) Less BasicMore BasicCRITICAL: N2-indazoles form salts more readily.

The "HCl Salt" Purification Hack: If column chromatography is difficult (overlapping spots):

  • Dissolve the crude mixture in dry Ether or EtOAc.

  • Bubble dry HCl gas or add 4M HCl in Dioxane.

  • Result: The 2-methyl-2H-indazole HCl salt usually precipitates out first or is significantly less soluble than the N1 salt.

  • Filter the solid and wash with cold ether.

  • Neutralize with NaHCO₃ to recover pure N2 product.

Troubleshooting FAQ

Q: I used Meerwein's salt but still got 20% N1 isomer. Why?

  • Root Cause: Temperature or Solvent.[2][3]

  • Fix: Ensure the reaction was kept at room temperature or lower. Do NOT heat. Ensure you used EtOAc or DCM, not DMF or DMSO. Polar aprotic solvents stabilize the transition state leading to N1.

Q: My yield is low with the Trichloroacetimidate method.

  • Root Cause: Moisture.

  • Fix: This reaction is water-sensitive. The imidate will hydrolyze to the amide if water is present. Dry your DCM over CaH₂ or molecular sieves before use.

Q: On the TLC, the spots are tailing and overlapping.

  • Root Cause: Basic nitrogens interacting with silanols.

  • Fix: Add 1% Triethylamine (TEA) or 1% NH₄OH to your eluent (e.g., Hexane/EtOAc + 1% TEA). This neutralizes the silica and sharpens the bands.

References
  • Pfizer Global R&D. "Highly Selective N2 Alkylation of Indazoles." Synthesis, 2022.[4][5]

  • Cheung, et al. "Regioselective synthesis of 2H-indazoles using trimethyloxonium tetrafluoroborate."[6][7] Tetrahedron Letters, 2005.

  • Luo, G., et al. "One-pot synthesis of 2H-indazoles from 2-nitrobenzaldehydes." Journal of Organic Chemistry, 2006.

  • Beilstein Institute. "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights." Beilstein Journal of Organic Chemistry, 2024.

  • SIELC Technologies. "Separation of Indazole Isomers via HPLC." Application Note, 2018.

Sources

Technical Support Center: Indazole N-Methylation Regioselectivity

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: IND-MET-001 Subject: Troubleshooting N1 vs. N2 Regioselectivity in Indazole Alkylation Assigned Specialist: Senior Application Scientist Status: Open

Diagnostic Triage: Define Your Problem

Before adjusting your reaction parameters, you must diagnose the underlying cause of your regioselectivity issues. Indazole methylation is not random; it is governed by the competition between Thermodynamic Control (favoring N1) and Kinetic Control (favoring N2) , heavily influenced by steric and electronic factors.

The Core Conflict
  • N1-Methylation (1H-indazole): The thermodynamically stable product.[1][2] The lone pair is part of the aromatic system.

  • N2-Methylation (2H-indazole): The kinetically favored product (in neutral conditions). The lone pair is orthogonal to the

    
    -system (pyridine-like), making it more nucleophilic in the neutral state.
    
Decision Matrix (Graphviz Visualization)

Indazole_Triage node_start START: Define Target Isomer node_N1 Target: N1-Methyl (Thermodynamic) node_start->node_N1 node_N2 Target: N2-Methyl (Kinetic) node_start->node_N2 node_C7 Check C7 Substituent (Is it bulky or EWG?) node_N1->node_C7 node_C3 Check C3 Substituent (Is it bulky?) node_N2->node_C3 node_Protocol_A Protocol A: Anionic Pathway (NaH / THF / Heat) node_C7->node_Protocol_A No (H, small group) node_Warning WARNING: C7-Substituents force N2 even under basic conditions node_C7->node_Warning Yes (NO2, CO2Me) node_Protocol_B Protocol B: Neutral Pathway (Meerwein's Salt or Imidate) node_C3->node_Protocol_B No / Any node_C3->node_Protocol_B Yes (Favors N1, requires strong Kinetic control) node_Warning->node_Protocol_B Switch Strategy

Figure 1: Decision tree for selecting the correct methylation protocol based on target isomer and substrate constraints.

Technical Workflows & Protocols

Workflow A: Targeting N1-Methylation (The Thermodynamic Route)

Mechanism: Alkylation of the indazolyl anion. While the anion charge is delocalized, the N1 product is thermodynamically more stable. High temperatures and counter-ion dissociation allow equilibration to the N1 form.

Standard Operating Procedure (SOP):

  • Solvent: Anhydrous THF (favors loose ion pairs) or DMF.

  • Base: Sodium Hydride (

    
    , 60% dispersion) or 
    
    
    
    .
  • Electrophile: Methyl Iodide (

    
    ).
    
  • Temperature:

    
     to Room Temperature (Heat to 
    
    
    
    if equilibration is needed).

Step-by-Step:

  • Dissolve indazole (1.0 eq) in anhydrous THF (

    
    ).
    
  • Cool to ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    . Add 
    
    
    
    (1.2 eq) portion-wise.
  • Stir for 30 min to ensure complete deprotonation (evolution of

    
     gas).
    
  • Add

    
     (1.1 eq) dropwise.
    
  • Critical Step: If N2 isomer is observed by TLC/LCMS, heat the reaction to

    
     for 2-4 hours to force thermodynamic equilibration to N1.
    
Workflow B: Targeting N2-Methylation (The Kinetic Route)

Mechanism: Alkylation of the neutral species. The N2 nitrogen has a localized lone pair (pyridine-like) available for attack, whereas the N1 lone pair is tied up in aromaticity.

Standard Operating Procedure (SOP):

  • Reagent: Trimethyloxonium tetrafluoroborate (Meerwein's Salt) OR Methyl 2,2,2-trichloroacetimidate.[3]

  • Solvent: Ethyl Acetate or DCM (Non-polar/Polar aprotic).

  • Base: None (or weak base like

    
     for workup).
    
  • Temperature: Room Temperature (Do NOT heat).

Step-by-Step (Meerwein's Salt Method):

  • Dissolve indazole (1.0 eq) in Ethyl Acetate (

    
    ).
    
  • Add

    
     (1.1 eq) in one portion at RT.
    
  • Stir for 2–16 hours. The product often precipitates as the tetrafluoroborate salt.

  • Workup: Quench with saturated aqueous ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     to deprotonate the intermediate cation. Extract with organic solvent.[2][4][5][6]
    

Comparative Data: Substituent Effects

The following table summarizes how substituents at C3 and C7 shift the Regioselectivity Index (RI).

VariableConditionPrimary OutcomeReason
Base

/

N1 Favored Anionic mechanism; thermodynamic product.
Reagent

(Meerwein)
N2 Favored Neutral mechanism; kinetic attack at pyridine-like N2.
C3-Subst. Bulky (

,

)
N1 Favored Steric hindrance blocks N2 attack (N2 is adjacent to C3).
C7-Subst. EWG (

,

)
N2 Favored CRITICAL EXCEPTION. Electronic withdrawal and steric bulk at C7 destabilize N1-alkylation.
Catalyst Metal (

,

)
Variable Ligand-dependent; often used for arylation rather than methylation.

Troubleshooting & FAQs

Q1: I am using NaH/THF (Protocol A) but I am still getting a 50:50 mixture or predominantly N2. Why? A: Check your C7 position. If you have an electron-withdrawing group (like a Nitro or Ester) or a bulky halogen at C7, N1-alkylation is sterically and electronically disfavored.

  • Fix: You may need to protect the N2 position transiently or use a specific directing group strategy, but often with C7-substituted indazoles, N2 is the "natural" thermodynamic product due to the clash at N1.

Q2: Why does Meerwein's salt favor N2 so strongly? A: It reacts with the neutral indazole. In the neutral form, the N1 lone pair is part of the aromatic sextet (pyrrole-like) and is non-nucleophilic. The N2 lone pair is in an


 orbital orthogonal to the ring system (pyridine-like) and is highly nucleophilic.
  • Reference: See Cheung et al. regarding kinetic accessibility of N2 [2].[3][4][7]

Q3: Can I convert N2-methyl indazole back to N1? A: Generally, no. Once the C-N bond is formed, it is stable. However, if you are using a removable group (like SEM or THP), you can remove it and re-alkylate under different conditions. For methyl groups, the reaction is irreversible.

Q4: I need N2-methylation but Meerwein's salt is too expensive/sensitive. Alternatives? A: Use Methyl 2,2,2-trichloroacetimidate .[3][4]

  • Protocol: Mix indazole and the imidate in cyclohexane/DCM with a catalytic amount of

    
     or Bronsted acid. This method has shown high N2 selectivity (Pfizer Process Chemistry) [4].[8]
    
Pathway Visualization (Graphviz)

Indazole_Mechanism cluster_0 Thermodynamic (Anionic) cluster_1 Kinetic (Neutral) Indazole_Anion Indazolyl Anion (Delocalized Charge) N1_Product N1-Methyl (Major Product) Indazole_Anion->N1_Product NaH / THF (Thermodynamic Sink) N2_Product_T N2-Methyl (Minor Product) Indazole_Anion->N2_Product_T Steric Clash at C7 Indazole_Neutral Neutral Indazole (N2 Lone Pair Available) Intermediate Cationic Intermediate Indazole_Neutral->Intermediate Me3OBF4 (Attack at N2) N2_Product_K N2-Methyl (Major Product) Intermediate->N2_Product_K Workup (-H+)

Figure 2: Mechanistic divergence between Anionic (N1-favored) and Neutral (N2-favored) pathways.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects. Source: Beilstein Journal of Organic Chemistry (2021). URL:[Link]

  • Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. Source: ResearchGate / Pfizer (2022). URL:[Link]

  • Development of a selective and scalable N1-indazole alkylation. Source: Royal Society of Chemistry (2024). URL:[Link]

  • Mechanism of a Highly Selective N2 Alkylation of Indazole. Source: WuXi Biology / Pfizer (2022). URL:[Link]

Sources

optimizing Suzuki coupling yields for electron-deficient aryl bromides

Author: BenchChem Technical Support Team. Date: March 2026

Topic: High-Efficiency Coupling of Electron-Deficient Aryl Bromides Ticket ID: #SC-OPT-2026-03 Status: Escalated to Senior Application Scientist

Welcome & Core Directive

User: Research Scientist / Process Chemist Subject: Resolving low yields in Suzuki-Miyaura coupling of electron-deficient aryl bromides.

Executive Summary: You are likely encountering a "reactivity paradox." Electron-deficient aryl bromides (e.g., 4-nitrobromobenzene, 2-bromopyridine) undergo Oxidative Addition rapidly. However, this creates a highly stable, electron-poor Pd(II) intermediate that resists Transmetallation . Consequently, the catalyst rests in this state, leading to eventual deactivation or allowing side reactions (like protodeboronation of the boronic acid) to dominate.

Your Goal: Accelerate the Transmetallation step to match the rate of Oxidative Addition.

Diagnostic Workflow (Visual)

Before altering reagents, determine where the cycle is breaking. Use this logic tree to diagnose the failure mode based on crude LCMS/NMR data.

SuzukiDiagnosis Start Analyze Crude Reaction (LCMS / NMR) CheckBr Is Aryl Bromide (Ar-Br) Consumed? Start->CheckBr Br_Yes Ar-Br Consumed CheckBr->Br_Yes >90% Conv. Br_No Ar-Br Remaining CheckBr->Br_No <50% Conv. Prod_Check Major Byproduct? Br_Yes->Prod_Check CheckBoron Is Boronic Acid Consumed? Br_No->CheckBoron Protodeb Protodeboronation (Boronic Acid -> Ar'-H) CheckBoron->Protodeb Boron consumed (Ar'-H formed) Stall Catalyst Poisoning or Stalled Cycle CheckBoron->Stall Boron remains Dehal Dehalogenation (Ar-H) (Hydrodehalogenation) Prod_Check->Dehal Ar-H found Homo Homocoupling (Ar-Ar or B-B) Prod_Check->Homo Dimer found

Figure 1: Diagnostic logic for identifying the rate-limiting step in Suzuki couplings. Blue nodes indicate decision points; Red nodes indicate critical failure modes.

The "Fast-Fail" Protocol

Do not waste weeks optimizing temperature. Run this standardized 4-reaction screen to identify the necessary steric/electronic environment for your specific substrate.

Reagents:

  • Ligand A (SPhos): Bulky, electron-rich.[1][2] Facilitates transmetallation for hindered/difficult substrates.[1]

  • Ligand B (XPhos): Exceptionally active for heteroaryl chlorides/bromides; prevents N-coordination poisoning.

  • Base 1 (K₃PO₄): Mild, high functional group tolerance.

  • Base 2 (Cs₂CO₃): "The Cesium Effect" – higher solubility in organic solvents, often crucial for electron-deficient systems.

Protocol:

  • Prepare 4 vials (0.1 mmol scale).

  • Solvent: 1,4-Dioxane/Water (4:1 ratio). Water is non-negotiable for inorganic bases.

  • Load:

    • Vial 1: Pd(OAc)₂ + SPhos + K₃PO₄

    • Vial 2: Pd(OAc)₂ + SPhos + Cs₂CO₃

    • Vial 3: Pd(OAc)₂ + XPhos + K₃PO₄

    • Vial 4: Pd(OAc)₂ + XPhos + Cs₂CO₃

  • Run: 80°C for 2 hours.

  • Analyze: If all fail (<10% yield), switch to Pd-G3/G4 precatalysts (see Section 4).

Troubleshooting Specific Failure Modes

Issue A: "My Bromide is gone, but I only see dehalogenated product (Ar-H)."

Diagnosis: The Oxidative Addition occurred, but Transmetallation failed. The Pd(II) intermediate waited too long and scavenged a hydride (from solvent or base) and reductively eliminated. The Fix:

  • Increase Boronic Acid: Use 1.5 – 2.0 equivalents.[3]

  • Switch Solvent: Avoid alcohols (hydride sources). Use Toluene or THF.

  • Boost Transmetallation: Switch to CsF or KOH (if FG tolerant). Fluoride anions have a high affinity for Boron, activating the boronic acid rapidly without high basicity [1].

Issue B: "My Boronic Acid disappears, but the Bromide remains untouched."

Diagnosis: Protodeboronation . The base is reacting with the boronic acid faster than the boronic acid reacts with the Palladium. This is common with electron-deficient or heteroaryl boronic acids (e.g., 2-pyridyl boronic acid).[4] The Fix:

  • The "Slow-Release" Strategy: Do not add all boronic acid at once. Add it portion-wise over 1 hour.

  • Change the Boron Source: Switch from Boronic Acid to MIDA Boronates or Potassium Trifluoroborates (R-BF₃K) . These hydrolyze slowly, keeping the concentration of the active (but unstable) boronic acid low but constant [2].

  • Anhydrous Conditions: Use Cs₂CO₃ in dry DMF/Dioxane. While slower, it eliminates the water required for the protodeboronation mechanism.

Issue C: "The reaction turns black immediately and yields are <20%."

Diagnosis: Pd Black precipitation. Your ligand is not stabilizing the Pd(0) species, or the electron-deficient bromide is creating a "ligand-starved" environment. The Fix:

  • Use Precatalysts: Stop using Pd(OAc)₂ + Ligand. Use Buchwald G3/G4 Precatalysts (e.g., XPhos Pd G3). These ensure a 1:1 Pd:Ligand ratio is active immediately upon heating, preventing early catalyst death [3].

Optimization Matrix: Ligand & Base Selection

Use this table to select conditions based on the electronic nature of your coupling partners.

Substrate A (Bromide)Substrate B (Boronic Acid)Recommended LigandRecommended BaseRationale
Electron-Deficient (e.g., 4-CN-Ph-Br)Electron-Rich (e.g., 4-OMe-Ph-B(OH)₂)PPh₃ or Amphos Na₂CO₃ "Easy" coupling.[2] Standard conditions work.
Electron-Deficient Electron-Deficient SPhos or RuPhos K₃PO₄ Transmetallation is the bottleneck. Bulky, electron-rich ligand required to push the cycle.
Heteroaryl (e.g., Pyridine-Br)Any XPhos K₃PO₄ XPhos prevents nitrogen atoms from binding to Pd and shutting down the catalyst.
Sterically Hindered Unstable (Protodeboronation prone)P(t-Bu)₃ or Q-Phos CsF Fluoride activation allows coupling under mild conditions, sparing the unstable boronic acid.

Advanced Protocol: High-Efficiency Coupling

Context: For stubborn electron-deficient bromides where standard screening failed. Mechanism: Uses a precatalyst to ensure stability and a specific solvent ratio to maximize interfacial surface area for transmetallation.

  • Setup: Oven-dried vial with a septum cap.

  • Solids: Add:

    • Aryl Bromide (1.0 equiv)[2][5]

    • Boronic Acid (1.5 equiv)[6]

    • XPhos Pd G4 (2.0 mol%) — Crucial: G4 precatalyst activates at room temp.

    • K₃PO₄ (3.0 equiv)

  • Degassing: Cap vial. Evacuate and backfill with Argon (x3). Oxygen kills active Pd(0).

  • Solvent: Add THF:Water (10:1) via syringe.

    • Why? THF solubilizes the organic bromide; minimal water dissolves the phosphate base just enough to activate boron without promoting rapid hydrolysis.

  • Reaction: Stir vigorously at 60°C for 4 hours.

    • Note: Electron-deficient bromides do not need 100°C. Lower heat preserves the catalyst.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.

  • Knapp, D. M., et al. (2010). MIDA Boronates: Stable, Slow-Release Reagents for Suzuki-Miyaura Coupling. Journal of the American Chemical Society.

  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.

Sources

solubility challenges with 5-bromo-2-methyl-2H-indazole-7-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Understanding Your Molecule

Welcome to the technical support center. As a Senior Application Scientist, I have analyzed the physicochemical profile of 5-bromo-2-methyl-2H-indazole-7-carbonitrile (CAS 2091296-91-0) .

Before troubleshooting, you must understand why this molecule is difficult to handle. It possesses a "perfect storm" of structural features that lead to poor aqueous solubility:

  • Planar "Brick Dust" Structure: The indazole core is rigid and planar, promoting tight crystal packing (high lattice energy) that resists dissolution.[1][2][3]

  • Neutrality at Physiological pH: Unlike 1H-indazoles, the 2-methyl-2H-indazole core has a very low pKa (< 2.[1][3]0) for its conjugate acid.[1][2][3] It remains uncharged at pH 7.4, meaning pH adjustment (acid/base buffers) will not improve solubility.[1][2][3]

  • Lipophilicity: The 5-bromo and 7-cyano substituents increase the logP (~2.4), driving the molecule to aggregate in water rather than dissolve.[1][3]

Part 1: The "Golden List" of Solvents

Use this table to select the correct solvent for your specific application. Do not deviate from the "Primary" solvents for stock preparation.[1][2][3]

Solvent ClassRecommended SolventsSolubility PotentialApplication Notes
Primary (Stock) DMSO (Dimethyl sulfoxide)High (>50 mg/mL)Standard.[1][3] Use for cryo-storage (-20°C).[1][3] Hygroscopic; keep sealed.
Primary (Stock) DMF (Dimethylformamide)High (>50 mg/mL)Alternative to DMSO if sulfur interference is a concern in assays.[1][2][3]
Secondary (Working) Ethanol / Methanol Moderate (5–15 mg/mL)Good for intermediate dilutions.[1][2][3] Avoid for long-term stock storage due to evaporation.[1][2][3]
Formulation PEG 400 High Essential for in vivo vehicle formulation.[1][2][3]
Forbidden Water / PBS / Saline Negligible (<0.1 mg/mL)Do not add powder directly to these.[1][2][3] Immediate "crash out" will occur.

Part 2: Troubleshooting Guides (Q&A)

Scenario A: "The compound precipitated immediately when I added my DMSO stock to the cell culture media."

Diagnosis: This is the "Solvent Shock" phenomenon.[1][2][3] The rapid change in polarity from 100% DMSO to aqueous media forces the hydrophobic molecules to aggregate before they can disperse.[2][3]

The Fix: Stepwise Dilution Protocol Instead of a direct spike (e.g., 1 µL DMSO stock into 1 mL media), use an intermediate step.[1][2][3]

  • Prepare Intermediate: Dilute your 10 mM DMSO stock 1:10 into a "bridge solvent" (e.g., Ethanol or a 50% DMSO/Water mix) to create a 1 mM working solution.[1][2][3]

  • Vortex Immediately: High-speed mixing disrupts local high concentrations.[1][2][3]

  • Final Addition: Add the 1 mM intermediate to your media. The lower concentration gradient reduces precipitation risk.[1][2][3]

Scenario B: "I need to dose this in mice (IP/PO), but it won't dissolve in saline."

Diagnosis: As a neutral lipophile, this molecule requires a solubilizing vehicle.[1][2][3] Saline alone is chemically incapable of dissolving it.[1][2][3]

The Fix: The "Field-Proven" Formulation Vehicle For 2-methyl-indazole derivatives, we recommend the following vehicle to achieve 1–5 mg/mL concentrations:

  • 10% DMSO (Solubilizer)[1][2][3]

  • 40% PEG 400 (Co-solvent/Viscosity modifier)[1][2][3]

  • 5% Tween 80 (Surfactant to prevent aggregation)[1][2][3]

  • 45% Saline (Diluent)[1][2][3]

Protocol:

  • Dissolve neat powder in DMSO completely (sonicate if needed).[1][2][3]

  • Add PEG 400 and vortex.

  • Add Tween 80 and vortex.[1][2][3]

  • Slowly add Saline while vortexing.[1][2][3] If it turns cloudy, sonicate at 40°C until clear.[1][2][3]

Scenario C: "My LC-MS signal is drifting/low."

Diagnosis: Surface Adsorption.[1][2][3] The planar aromatic structure loves to stick to polypropylene (plastic tips/tubes) and glass.[1][2][3]

The Fix:

  • Use Low-Binding pipette tips and tubes.[1][2][3]

  • Pre-rinse tips with the solvent before transferring.[1][2][3]

  • Add 0.1% Formic Acid to your LC mobile phase to ensure the nitrile group doesn't interact with silanols on the column.[1][2][3]

Part 3: Visual Workflows

Figure 1: Solubility Decision Tree

Caption: Logical flow for selecting the correct solvent system based on your experimental end-point.

SolubilityLogic Start Start: 5-Bromo-2-methyl-2H-indazole-7-carbonitrile Powder Stock Step 1: Make Stock Solution (10-50 mM) Start->Stock DMSO Use 100% DMSO (Store at -20°C) Stock->DMSO Choice What is your application? CellAssay Cellular Assay (in vitro) Choice->CellAssay AnimalStudy Animal Study (in vivo) Choice->AnimalStudy ChemRxn Chemical Synthesis Choice->ChemRxn Warning CRITICAL: Do not exceed 0.5% DMSO in cells CellAssay->Warning Dilute >200x Formulation Vehicle Required: 10% DMSO / 40% PEG400 / 5% Tween80 AnimalStudy->Formulation Organic DCM, THF, or Ethyl Acetate ChemRxn->Organic DMSO->Choice

Figure 2: The "Anti-Crash" Dilution Protocol

Caption: Step-by-step dilution workflow to prevent precipitation in aqueous buffers.

DilutionProtocol Stock 10 mM Stock (100% DMSO) Step1 Intermediate Dilution (1:10 in Ethanol/Media) Stock->Step1 Slow Addition Final Assay Well (Final Conc < 10 µM) Stock->Final DIRECT SPIKE (Avoid) Step2 Working Solution (100 µM) Step1->Step2 Vortex Step2->Final Precipitate Precipitation Risk! Final->Precipitate

Part 4: Experimental Protocol (Stock Preparation)

Objective: Prepare a stable 10 mM stock solution of 5-bromo-2-methyl-2H-indazole-7-carbonitrile (MW: 236.07 g/mol ).

Materials:

  • 5 mg of Compound (CAS 2091296-91-0)[1]

  • Anhydrous DMSO (Sigma-Aldrich or equivalent, >99.9%)[1]

  • Glass vial (Amber, screw cap)[1]

  • Ultrasonic bath[1][2][3]

Procedure:

  • Weighing: Accurately weigh 2.36 mg of powder into the amber glass vial.

    • Note: If you weigh 5 mg, you will need 2.12 mL of DMSO.[1][2]

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO to the vial (for 10 mM concentration).

  • Dispersal: Vortex vigorously for 30 seconds.

  • Sonication: Sonicate at room temperature for 5–10 minutes.

    • Visual Check: Hold the vial up to a light source.[1][2][3] The solution must be perfectly clear with no floating micro-crystals.[1][2][3]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

References

  • Claramunt, R. M., et al. (1991).[1][2][3] Acidity and Basicity of Indazole and its N-Methyl Derivatives. ResearchGate. Retrieved March 6, 2026, from [Link][1]

  • PubChem . (2025).[1][2][3][4][5] 2-Methyl-2H-indazole Compound Summary. National Library of Medicine.[1][2][3] Retrieved March 6, 2026, from [Link][1]

Sources

preventing nitrile hydrolysis during cross-coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Ticket: #CN-HYD-001 Subject: Prevention of Nitrile Hydrolysis During Pd-Catalyzed Cross-Coupling Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Silent Killer" of Yield

You are likely reading this because your LC-MS shows a mass peak of M+18 (primary amide) or M+19 (carboxylic acid) instead of your desired nitrile-containing product.

Nitrile hydrolysis during cross-coupling is a dual-threat failure mode. It is driven by two distinct mechanisms:[1][2]

  • Base-Mediated Hydrolysis: High pH in aqueous media attacks the electrophilic nitrile carbon.

  • Metal-Catalyzed Hydration: Palladium (II) acts as a Lewis acid, coordinating to the nitrile nitrogen (

    
    ), activating it for nucleophilic attack by even trace water.
    

To fix this, we must move from "standard" conditions to anhydrous, kinetic control . This guide provides self-validating protocols to eliminate these pathways.

Root Cause Analysis & Mechanism

Before altering your protocol, understand the competition occurring in your flask.

Visualizing the Failure Mode

The following diagram illustrates how the catalytic cycle competes with the side reaction.

NitrileHydrolysis Start Nitrile Substrate (R-CN) Pd_Cycle Pd(II) Intermediate (Oxidative Addition) Start->Pd_Cycle  Enters Cycle   Coordination Pd-Nitrile Complex (Activation) Pd_Cycle->Coordination  Off-Cycle Binding   Transmetal Transmetallation (Boronate/Amine) Pd_Cycle->Transmetal  Fast Reaction   WaterAttack Nucleophilic Attack (H2O/OH-) Coordination->WaterAttack Amide Side Product: Primary Amide WaterAttack->Amide  Hydrolysis   Product Desired Product (Biaryl Nitrile) Transmetal->Product  Reductive Elim.  

Caption: Figure 1. The Kinetic Competition. The goal is to accelerate Transmetallation (Green) to outcompete Metal-Catalyzed Hydration (Red).

Troubleshooting Protocols

Scenario A: Suzuki-Miyaura Coupling

Issue: Standard aqueous bases (


) are hydrolyzing the nitrile.

The Fix: The "Anhydrous Fluoride" System Switching to an anhydrous fluoride source avoids hydroxide entirely. Fluoride (


) is strong enough to activate the boronic acid/ester (forming the reactive boronate species) but is non-nucleophilic toward the nitrile.

Protocol #SM-ANHYD-01:

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous, stored over molecular sieves).

  • Base: Cesium Fluoride (CsF) or Potassium Fluoride (KF). Note: CsF is more soluble and generally more reactive.

  • Additives: 4Å Molecular Sieves (activated).

  • Catalyst:

    
     + SPhos (or XPhos). These bulky ligands create a "hydrophobic pocket" around the metal center.
    

Step-by-Step:

  • Flame-dry a reaction vial and cool under Argon.

  • Add Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), and CsF (2.0 - 3.0 equiv) .

  • Add Pd(OAc)2 (2 mol%) and SPhos (4 mol%) .

  • Add activated 4Å Molecular Sieves (approx. 50 mg/mmol).

  • Evacuate and backfill with Argon (3x).

  • Inject Anhydrous 1,4-Dioxane (0.2 M concentration).

  • Heat to 80-100°C.

Why this works:

  • CsF activates the boron without generating high concentrations of

    
    .
    
  • Molecular Sieves scavenge trace water brought in by the boronic acid, shutting down the hydration pathway [1].

Scenario B: Buchwald-Hartwig Amination

Issue: Strong bases (


) attack the nitrile or cause degradation.

The Fix: The "Weak Base" Carbonate System Avoid alkoxide bases (


, 

). Instead, use a finely ground carbonate base with a specific solvent system that ensures solubility without water.

Protocol #BH-MILD-02:

  • Base: Cesium Carbonate (

    
    ).[3] Must be finely ground and dried.
    
  • Solvent: t-Amyl Alcohol or t-Butanol (Anhydrous).

  • Catalyst: BrettPhos Pd G4 or RuPhos Pd G4 .

    • Rationale: These precatalysts activate rapidly at lower temperatures, reducing the thermal window for hydrolysis.

Step-by-Step:

  • Charge vial with Aryl Halide (1.0 equiv), Amine (1.2 equiv), and

    
     (2.0 equiv) .[3]
    
  • Add BrettPhos Pd G4 (1-2 mol%) .

  • Evacuate/Backfill with Argon.

  • Add Anhydrous t-Butanol.

  • Heat to 80°C. Do not exceed 100°C if possible.

Why this works:

  • 
     in t-Butanol creates a heterogeneous basic environment that is strong enough to deprotonate the amine-Pd complex but kinetically slow to attack the nitrile [2].
    
  • Precatalysts (G3/G4) eliminate the need for an induction period, minimizing the time the nitrile is exposed to heat and potential moisture [3].

Decision Matrix: Selecting the Right Conditions

Use this logic flow to determine your starting point.

DecisionTree Start Start: Nitrile Substrate ReactionType Reaction Type? Start->ReactionType Suzuki Suzuki-Miyaura ReactionType->Suzuki Buchwald Buchwald-Hartwig ReactionType->Buchwald BoronType Boron Source? Suzuki->BoronType AmineType Amine Type? Buchwald->AmineType Acid Boronic Acid (Contains H2O) BoronType->Acid Ester Pinacol Ester (Dry) BoronType->Ester Primary Primary Amine AmineType->Primary Secondary Secondary Amine AmineType->Secondary Protocol1 Protocol: Anhydrous CsF + Mol. Sieves Acid->Protocol1 Protocol2 Protocol: Anhydrous K3PO4 / Toluene Ester->Protocol2 Brett Use BrettPhos Pd G4 + Cs2CO3 Primary->Brett Ru Use RuPhos Pd G4 + Cs2CO3 Secondary->Ru

Caption: Figure 2. Experimental Design Workflow for Nitrile-Containing Substrates.

Frequently Asked Questions (FAQ)

Q: Can I use


 instead of 

for Suzuki coupling?
A: Yes, but with a caveat. You must use anhydrous tribasic potassium phosphate (

), not the hydrate. Commercial "anhydrous"

is often hygroscopic. It is best to flame-dry it under vacuum before use. Combine this with a non-polar solvent like Toluene to minimize the solubility of any trace hydroxide [4].

Q: Is the Palladium catalyst actually hydrating my nitrile, or is it just the base? A: It is often both. Palladium-catalyzed nitrile hydration is a known reaction used industrially to make amides. If your cross-coupling is slow (e.g., sterically hindered substrates), the Pd has more time to coordinate to the nitrile (the "Off-Cycle" path in Figure 1).

  • Diagnostic: Run a control reaction with Catalyst + Nitrile + Solvent + Water (No Base). If hydrolysis occurs, your metal is the culprit.

  • Solution: Increase catalyst loading (to speed up coupling) or switch to a bulkier ligand (e.g., tBuXPhos) that sterically inhibits nitrile coordination.

Q: I see a "Water Shuffling" effect mentioned in literature. What is that? A: This is a phenomenon where Palladium catalyzes the transfer of water from a hydrated amide side-product back to the solvent (often acetonitrile), or vice versa. In the context of your failure, it means that once a small amount of amide forms, the equilibrium can shift rapidly. This highlights the importance of initial anhydrous conditions; once water enters the cycle, it is catalytically recycled [5].

Quantitative Comparison of Base Systems

Base SystempKa (Conjugate Acid)Nitrile CompatibilityWater ContentRecommended For

/ THF
~17Low AnhydrousNon-sensitive substrates only.

/

10.3Very Low HighStandard Suzuki (Avoid for Nitriles).

/ Dioxane
10.3Medium LowGeneral purpose, mild heating.

/ Toluene
N/A (activates B-F)High AnhydrousGold Standard for Nitriles.

(Anhydrous)
12.3High AnhydrousSterically hindered partners.

References

  • Wright, S. W., et al. (1994). "Fluoride-mediated Suzuki coupling: A mild and efficient method for the synthesis of biaryls." Journal of Organic Chemistry. Link

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • Ingoglia, B. T., et al. (2019). "Palladium-Catalyzed Cross-Coupling Processes: Preparation and Utilization of Pd-NHC Precatalysts." ACS Catalysis. Link

  • Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles." Journal of the American Chemical Society. Link

  • Li, X., et al. (2014). "Synthesis of Nitriles via Palladium-Catalyzed Water Shuffling from Amides to Acetonitrile." Journal of the American Chemical Society. Link

Sources

purification methods for 5-bromo-2-methyl-2H-indazole-7-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Isolation of 5-Bromo-2-methyl-2H-indazole-7-carbonitrile

Strategic Overview: The "N2 Challenge"

As researchers working with 5-bromo-2-methyl-2H-indazole-7-carbonitrile , your primary technical hurdle is almost certainly regioselectivity .

The methylation of 1H-indazoles is governed by a competition between kinetic and thermodynamic control.[1]

  • N1-Isomer (Undesired): The thermodynamically stable product. Standard basic alkylation (e.g., MeI/K₂CO₃/DMF) often favors this or yields a difficult-to-separate 1:1 mixture.

  • N2-Isomer (Target): The kinetically favored product. Accessing this requires specific electrophiles (e.g., Meerwein’s salt) or solvent systems that suppress equilibration to the N1 form.

This guide prioritizes upstream synthesis optimization to minimize the impurity burden, followed by downstream purification protocols designed to isolate the N2 isomer from complex mixtures.

Synthesis Optimization (Prevention Strategy)

Before attempting purification, verify your synthesis method. If your crude ratio of N2:N1 is below 2:1, purification will be yield-prohibitive.

Recommended Route for High N2 Selectivity: Instead of using Methyl Iodide (MeI), use Trimethyloxonium tetrafluoroborate (Meerwein's salt) . This "hard" electrophile reacts rapidly at the most nucleophilic nitrogen (N2) under kinetic control.

ParameterStandard Method (Avoid)Optimized Method (Recommended)
Reagents MeI / K₂CO₃ / DMFMe₃OBF₄ / DCM or EtOAc
Mechanism Thermodynamic EquilibrationKinetic Trapping
Typical N2:N1 Ratio ~1:1 to 1:4>10:1
Workup Aqueous extraction (emulsions common)Simple filtration (BF₄ salt removal)

Purification Protocols

Workflow Decision Matrix

PurificationStrategy Start Crude Reaction Mixture Check Analyze Crude Ratio (H-NMR) N2 (Target) vs N1 (Impurity) Start->Check HighSel Ratio > 8:1 (N2 Major) Check->HighSel High Selectivity LowSel Ratio < 4:1 (Mixed) Check->LowSel Low Selectivity Cryst Protocol B: Selective Crystallization (EtOAc/Hexane or EtOH) HighSel->Cryst Flash Protocol A: Flash Chromatography (High Resolution Silica) LowSel->Flash Pure Final Purity > 98% Cryst->Pure Flash->Pure

Caption: Decision matrix for selecting the optimal purification route based on crude isomer ratio.

Protocol A: High-Resolution Flash Chromatography

Best for: Low-selectivity crude mixtures (N2:N1 ratio < 4:1).

The Challenge: The N1 and N2 isomers have similar polarities. The 7-cyano and 5-bromo groups reduce the basicity of the ring, compressing the Rf difference.

  • Stationary Phase: High-performance spherical silica (20–40 µm).

  • Mobile Phase:

    • Solvent A: Hexanes (or Heptane)

    • Solvent B: Ethyl Acetate (EtOAc)

    • Modifier: Add 1% Triethylamine (TEA) if peak tailing occurs (though less critical for nitriles than amines).

  • Gradient Profile:

    • Equilibrate at 5% B.

    • 0–5 min: Hold 5% B.

    • 5–25 min: Linear gradient 5% → 40% B.

    • Observation: The N1 isomer (less polar) typically elutes first. The N2 isomer (target, more polar) elutes second.

  • Loading: Dry load on Celite or silica. Do not liquid load with DCM, as it broadens bands for these isomers.

Protocol B: Selective Recrystallization

Best for: Scalable purification when N2 is the major product (>80%).

Indazole isomers often exhibit distinct crystal habits. The N2 isomer, being more symmetrical/compact, often has a higher melting point and lower solubility in non-polar solvents.

  • Solvent System: Ethyl Acetate / n-Heptane .

  • Procedure:

    • Dissolve crude solid in minimal boiling EtOAc (approx. 5–8 volumes).

    • Clarification: If dark/colored, treat with activated charcoal (5 wt%) for 15 mins at reflux, then filter hot through Celite.

    • Slowly add hot n-Heptane until persistent cloudiness appears (approx. ratio 1:2 EtOAc:Heptane).

    • Allow to cool to Room Temp (RT) with slow stirring (2–4 hours).

    • Chill to 0–5°C for 1 hour.

  • Filtration: Filter the solid.[2] Wash with cold 1:3 EtOAc:Heptane.

  • Result: The solid is typically enriched in the N2 isomer . The mother liquor will contain the N1 isomer and uncrystallized N2.

Analytical Verification (Quality Control)

You cannot rely on retention time alone. You must verify the regiochemistry using NMR.

Diagnostic Signals (1H-NMR in DMSO-d6):

FeatureN1-Methyl Isomer (Impurity)N2-Methyl Isomer (Target)
Methyl Shift ~4.0 – 4.1 ppm ~4.2 – 4.3 ppm (Deshielded)
NOE Signal NOE between Methyl & H7 (Unlikely here due to CN at C7) or H2 NOE between Methyl & H3 (Singlet proton)
UV Spectra λmax often lowerλmax often red-shifted (higher nm)

Note: Since position 7 is blocked by a Nitrile (CN), the classic NOE to H7 is impossible. You MUST look for the NOE interaction between the N-Methyl group and the proton at C3.

Troubleshooting & FAQs

Q1: I see two spots on TLC that are very close. Which is my product? A: In 90% of indazole alkylations, the lower Rf spot (more polar) is the N2-isomer (Target), and the higher Rf spot is the N1-isomer. Caveat: The electron-withdrawing nitrile group reduces the polarity difference. Always confirm with a "co-spot" of pure reference material if available, or isolate a small fraction for NMR.

Q2: My product is "oiling out" during crystallization. What went wrong? A: This usually happens if the cooling is too rapid or the impurity profile is too complex.

  • Fix: Re-dissolve by heating. Add a "seed crystal" of pure N2 isomer at the cloud point. Cool much slower (wrap the flask in foil/towel).

  • Alternative: Switch solvent system to Ethanol/Water . Dissolve in hot Ethanol, then add water dropwise.

Q3: Can I use acid extraction to separate them? A: Generally, no . The 7-cyano and 5-bromo groups makes the indazole ring very electron-deficient (non-basic). Neither isomer will protonate significantly in dilute aqueous acid, so they will both remain in the organic layer.

Q4: Why is my yield low despite high conversion? A: Check the aqueous layer. While the neutral molecule is lipophilic, if you used a large excess of Meerwein's salt, you might have formed a charged N1,N2-dimethylated salt (quaternary ammonium), which is water-soluble and lost during extraction.

References

  • Cheung, M., et al. (2003).[3] "Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles." The Journal of Organic Chemistry.

    • Key Insight: Establishes the use of Meerwein's salt for N2 selectivity.
  • BenchChem Technical Support. (2025). "Application Notes: Methylation of Indazoles."

    • Key Insight: General troubleshooting for indazole isomer separ
  • Genung, N. E., et al. (2014).[4][5] "Regioselective synthesis of 2H-indazoles." Organic Letters.

    • Key Insight: Alternative synthetic routes avoiding alkyl
  • Liting Dong, et al. (2022). "Mechanism of a Highly Selective N2 Alkylation of Indazole." WuXi Biology.

    • Key Insight: Computational analysis of N1 vs N2 transition st

Sources

Technical Support Center: Recrystallization & Purification of 2H-Indazole Carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven troubleshooting strategies, self-validating protocols, and physicochemical insights for purifying 2H-indazole carbonitrile scaffolds.

Purifying these derivatives presents unique challenges: the carbonitrile (-CN) group introduces a strong dipole moment that complicates solubility, while the 2H-indazole core is kinetically trapped and prone to isomerization. This guide moves beyond basic instructions to explain the causality behind every experimental choice, ensuring your workflows are robust, reproducible, and scientifically grounded.

Physicochemical Causality & Solvent Selection

The purification of 2H-indazole carbonitriles requires balancing two competing physicochemical forces:

  • Solvation of the Nitrile Group: The highly polar -CN group acts as a strong hydrogen-bond acceptor. Protic solvents (like ethanol) dissolve the crude material efficiently at high temperatures but require aggressive cooling to force the lattice energy to overcome the solvent interactions.

  • Kinetic vs. Thermodynamic Stability: 2H-indazoles are kinetic products. The 1H-tautomer possesses a benzenoid-like structure, making it more aromatic and thermodynamically favorable compared to the quinonoid-like 2H-tautomer (1[1]). Improper solvent selection or excessive heat will provide the activation energy required for the 2H-core to isomerize into the 1H-core.

Solvent Selection Matrix

Use this quantitative matrix to select the appropriate solvent system based on your specific derivative's properties.

Solvent SystemPolarity IndexSolubilizing Mechanism for -CNIsomerization RiskBest Application
Absolute Ethanol 5.2Strong hydrogen bonding with nitrile nitrogenMedium (if heated >15 min)General scale-up; sub-zero crystallization (-40°C)
Ethyl Acetate / Hexanes 4.4 / 0.1Dipole-dipole interactions; tunable polarityLow (lower boiling points)Preventing "oiling out"; fine-tuning cloud point
Methanol 5.1Strong hydrogen bondingHigh (higher dissolution temps needed)Small-scale analytical purification
Toluene 2.4Pi-pi stacking with indazole coreLow (non-protic, neutral)Highly lipophilic carbonitrile derivatives
Troubleshooting Guides & FAQs

Q: My 2H-indazole-3-carbonitrile derivative is "oiling out" (forming a biphasic liquid) instead of crystallizing upon cooling. How can I induce proper nucleation? A: "Oiling out" occurs when the melting point of the solute is lower than the temperature at which it phase-separates from the solvent. The highly polar -CN group strongly hydrogen-bonds with protic solvents, keeping the molecule solvated until the system supercools and crashes out as an oil. Causality & Fix: The solute-solvent interactions are too strong. Switch to a binary anti-solvent system (e.g., Ethyl Acetate/Hexanes) to disrupt these interactions. Alternatively, reduce the cooling rate to 0.5°C/min and introduce a seed crystal exactly at the cloud point to bypass the thermodynamic energy barrier for nucleation.

Q: After recrystallization, my NMR shows a mixture of 1H and 2H indazole isomers. My crude was >95% 2H-indazole. What caused this degradation? A: You have inadvertently provided the activation energy required for tautomerization. 2H-indazoles synthesized via the Davis-Beirut reaction are derived from highly reactive nitroso imine intermediates and are strictly kinetic products (2[2]). Causality & Fix: Prolonged heating during dissolution, or the presence of trace acidic/basic impurities from the reaction workup, catalyzes the 2H → 1H isomerization. To prevent this, strictly limit heating time (<15 minutes), keep dissolution temperatures below 70°C, and ensure your crude material is thoroughly neutralized prior to crystallization.

Q: Which solvent system is best for scaling up the purification of 2H-indazole-3-carbonitrile? A: Absolute ethanol is highly recommended for scale-up. Historical protocols demonstrate that 2H-indazole-3-carbonitrile derivatives can be successfully crystallized from ethanol at -40°C to yield high-purity crystals (3[3]). Ethanol provides a steep solubility curve for carbonitriles, allowing for high recovery at sub-zero temperatures.

Standard Operating Procedure: Self-Validating Recrystallization

To ensure absolute trustworthiness in your results, this protocol integrates validation checkpoints directly into the workflow.

Step 1: Pre-Crystallization Validation (NMR) Obtain a crude ¹H NMR spectrum. Check the H3 and H7 proton shifts. In 2H-indazoles, the H3 proton is typically shielded, while the H7 proton is deshielded due to the anisotropic effect of the N1 lone pair. Record these integrations as your baseline.

Step 2: Dissolution (Time-Restricted) Suspend the crude 2H-indazole carbonitrile in Absolute Ethanol (approx. 10-15 mL/g) at room temperature. Gradually heat to a maximum of 65-70°C while stirring vigorously. Critical Parameter: Do not exceed 15 minutes of heating to prevent kinetic-to-thermodynamic isomerization.

Step 3: Hot Filtration Rapidly filter the hot solution through a pre-warmed fritted funnel to remove insoluble particulates that could act as impurities or improper nucleation sites.

Step 4: Controlled Cooling Transfer the filtrate to a programmable cooling bath. Cool at a strict rate of 0.5°C/min down to room temperature. This slow rate promotes ordered crystal lattice formation and excludes solvent trapping within the crystal structure.

Step 5: Deep Chilling & Isolation Transfer the flask to a -20°C to -40°C freezer for 4-12 hours to maximize the yield of the carbonitrile derivative. Filter the resulting crystals via vacuum filtration and wash immediately with ice-cold hexanes to remove residual mother liquor.

Step 6: Post-Crystallization Validation Dry the crystals under high vacuum for 4 hours. Obtain a post-crystallization ¹H NMR. Compare the integration of the 2H-indazole H3/H7 peaks against any emerging 1H-indazole peaks to validate that the thermal cycle did not induce isomerization.

Mechanistic & Workflow Visualizations

RecrystallizationWorkflow Crude Crude 2H-Indazole Carbonitrile Dissolve Dissolution in Solvent (e.g., EtOH) at T < 70°C Crude->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Warning Avoid Prolonged Heat! (Prevents 1H Isomerization) Dissolve->Warning Cool Controlled Cooling (0.5°C / min) Filter->Cool Seed Seeding (Optional) Prevent Oiling Out Cool->Seed Crystallize Crystallization at -20°C to -40°C Seed->Crystallize Isolate Filtration & Cold Wash Crystallize->Isolate Pure Pure 2H-Indazole (Validated via NMR) Isolate->Pure

Workflow for the self-validating recrystallization of 2H-indazole carbonitriles.

IsomerizationMechanism Precursor Nitroso Imine Intermediate Kinetic 2H-Indazole Carbonitrile (Kinetic Product) Precursor->Kinetic Fast Thermodynamic 1H-Indazole Carbonitrile (Thermodynamic Product) Precursor->Thermodynamic Slow Heat Prolonged Heat / Acid / Base During Recrystallization Kinetic->Heat Heat->Thermodynamic Isomerization

Thermodynamic vs kinetic pathways illustrating heat-induced isomerization.

References
  • Benchchem. "Avoiding isomerization during 2H-indazole synthesis.
  • National Institutes of Health (NIH) / PMC. "Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis.
  • Google Patents. "Herbicides - US3883550A.

Sources

troubleshooting low reactivity of 5-bromo indazoles in substitution reactions

Author: BenchChem Technical Support Team. Date: March 2026

Triage: The 3-Minute Diagnostic

Before altering your entire synthetic route, run this quick diagnostic to categorize your failure mode. 5-bromoindazole is a deceptive substrate; it appears structurally simple but possesses two distinct features that kill standard catalytic cycles: an acidic N-H (pKa ~14) and an electron-rich


-system that deactivates the C-Br bond toward oxidative addition.

Question 1: Is your reaction turning black immediately (within 10 mins)?

  • YES: Catalyst Death. The unprotected N1 or N2 nitrogen is likely coordinating to the Pd(II) species, displacing your ligand and causing rapid precipitation of Pd black.

  • Solution: Switch to Protocol A (Protection) or Protocol C (Pre-catalysts).

Question 2: Is the Starting Material (SM) unconsumed after 24h, but the catalyst solution remains clear/amber?

  • YES: Oxidative Addition Failure. The electron-rich indazole ring pushes electron density into the C-Br bond, increasing the bond order and making it difficult for standard Pd(0) species (like Pd(PPh3)4) to insert.

  • Solution: You need a more electron-rich, bulky ligand. See Protocol B (High-Activity Catalysis).

Question 3: Are you seeing "dimer" formation (homocoupling)?

  • YES: Oxygen Leak or Slow Transmetalation.

  • Solution: Degas more rigorously and switch to a base that buffers the pH (e.g.,

    
     instead of 
    
    
    
    ).

Technical Deep Dive: The Mechanics of Failure

To fix the reaction, you must understand the electronic and steric antagonisms at play.

The N-H Poisoning Effect

Unprotected indazoles exist in a tautomeric equilibrium (


 vs 

). Both nitrogen atoms possess lone pairs capable of

-donation.
  • Mechanism: In standard catalytic cycles, the amine/amide-like nitrogen displaces labile ligands (like phosphines) from the Palladium center. This forms a stable

    
     complex that is catalytically inactive (off-cycle species).
    
  • Impact: You must either block this site (Protecting Group) or use a ligand that binds Pd so tightly it cannot be displaced (e.g., N-Heterocyclic Carbenes or Buchwald G3/G4 precatalysts).

Electronic Deactivation at C-5

While indazoles are electron-rich, the C-5 position is electronically distinct.

  • Resonance: The lone pair from N-1 donates into the ring. While this generally activates the ring for electrophilic substitution (at C-3), it renders the C-Br bond at C-5 more double-bond-like and electron-rich.

  • Consequence: Nucleophilic Pd(0) species repel the electron-rich aromatic ring, slowing down the Oxidative Addition step (

    
     drops). You need a ligand that makes the Pd center "super-nucleophilic" (e.g., 
    
    
    
    , XPhos).

Decision Logic & Troubleshooting Pathways

The following flowchart outlines the logic for selecting the correct remediation strategy based on your observation.

Troubleshooting_5BromoIndazole Start START: Reaction Failed Check_NH Is N-H Protected? Start->Check_NH Mode_Black Precipitate (Pd Black) Check_NH->Mode_Black No Mode_Stall SM Unconsumed Check_NH->Mode_Stall Yes Protect_Route Can you protect N-H? Sol_Protect Apply SEM/THP/Boc (Protocol A) Protect_Route->Sol_Protect Yes (Preferred) Sol_Buchwald Use Pre-catalyst (XPhos Pd G3) (Protocol B) Protect_Route->Sol_Buchwald No (Late Stage) Mode_Black->Protect_Route Mode_Stall->Sol_Buchwald Standard Optimization Sol_LiHal Li-Halogen Exchange (Protocol C) Mode_Stall->Sol_LiHal If Pd fails repeatedly

Figure 1: Decision matrix for troubleshooting 5-bromoindazole cross-coupling failures.

Validated Experimental Protocols

Protocol A: N-Protection (The "Safety First" Approach)

Why: Blocking the N-H prevents catalyst poisoning and increases solubility in non-polar solvents favorable for coupling.

Recommended Group: SEM (2-(Trimethylsilyl)ethoxymethyl) or THP (Tetrahydropyranyl). Avoid Boc if using strong bases at high temps (


), as it is thermally labile.

Step-by-Step:

  • Dissolution: Dissolve 5-bromoindazole (1.0 equiv) in dry THF (0.2 M).

  • Deprotonation: Cool to

    
    . Add NaH (60% dispersion, 1.2 equiv) portion-wise. Caution: 
    
    
    
    gas evolution.
  • Addition: Stir for 30 min. Add SEM-Cl (1.1 equiv) dropwise.

  • Reaction: Warm to RT and stir for 2-4 hours. Monitor by TLC (Product is usually less polar).

  • Workup: Quench with sat.

    
    , extract with EtOAc.
    
  • Result: The N-protected substrate is now a standard aryl bromide.

Protocol B: High-Activity Suzuki Coupling (For Difficult Substrates)

Why: Uses Pd(dppf)Cl2 or XPhos Pd G3 . The ferrocenyl ligand (dppf) has a large bite angle and resists displacement. XPhos generates a highly active monolithic Pd(0) species.

Reagents:

  • Substrate: 5-bromoindazole (Protected preferred, or unprotected).

  • Boronic Acid: 1.5 equiv.

  • Catalyst:

    
     (5 mol%) OR XPhos Pd G3 (2-3 mol%).
    
  • Base:

    
     (2.0 M aqueous, 3 equiv).
    
  • Solvent: 1,4-Dioxane (degassed).

Workflow:

  • Charge: Add solid substrate, boronic acid, and catalyst to a microwave vial.

  • Purge: Seal and purge with

    
     or Ar for 5 mins.
    
  • Solvent: Add sparged Dioxane and aqueous base via syringe.

  • Heat: Heat to

    
     (oil bath) or 
    
    
    
    (Microwave) for 2-12 hours.
  • Checkpoint: If the reaction turns black immediately, verify inert atmosphere. If amber/red, the catalyst is active.

Protocol C: Lithium-Halogen Exchange (The "Nuclear Option")

Why: When Pd catalysis fails entirely, bypass the catalytic cycle. Convert the unreactive C-Br bond into a super-nucleophile (C-Li). Constraint:Strictly requires N-protection (or consumption of 2 equiv of base).

Step-by-Step:

  • Dry: Flame-dry a flask under Argon.

  • Cool: Dissolve N-protected 5-bromoindazole in anhydrous THF. Cool to

    
     .
    
  • Exchange: Add

    
     (2.5 M in hexanes, 1.1 equiv) dropwise over 10 mins.
    
    • Note: Do not let temp rise above

      
       or the directing group may ortho-lithiate or the ring may decompose.
      
  • Incubate: Stir at

    
     for 30-45 mins. (The Li species is formed).[1]
    
  • Quench: Add your electrophile (aldehyde, ketone, borate ester) dropwise.

  • Warm: Allow to warm to RT slowly.

Comparative Data: Catalyst Performance

The following table summarizes expected yields for the Suzuki coupling of 5-bromoindazole with phenylboronic acid under different conditions.

ConditionCatalyst SystemBase/SolventYield (Protected)Yield (Unprotected)Notes
Standard

(5%)

/ Toluene:EtOH
>90%<30%Unprotected fails due to poisoning.
Robust

(5%)

/ Dioxane:H2O
>95%75-85%Best general-purpose system [1].
Advanced XPhos Pd G3 (2%)

/ THF:H2O
>98%90-95%Excellent for unprotected substrates [2].
Amination

+ tBuBrettPhos

/ t-Amyl Alcohol
N/A80-90%Specific for C-N coupling (Buchwald) [3].

Frequently Asked Questions (FAQs)

Q: I am trying to do a Buchwald-Hartwig amination, but I only get recovered starting material. Why? A: Amination of 5-bromoindazoles is harder than Suzuki coupling. The amine nucleophile can compete with the ligand for Pd binding.[2]

  • Fix: Use tBuBrettPhos or BrettPhos as the ligand. These are specifically designed to prevent amine binding to Pd. Use a strong base like NaOtBu or LHMDS to facilitate the deprotonation step.

Q: Can I use microwave irradiation? A: Yes, and it is highly recommended. 5-bromoindazoles often require the "kick" of higher temperatures (


) to overcome the activation energy of oxidative addition. Microwave heating also reduces the time available for catalyst decomposition.

Q: My product is co-eluting with the protodehalogenated side product (5-H indazole). A: This indicates your reaction is undergoing


-hydride elimination or H-abstraction from the solvent.
  • Fix: Switch solvents from alcohols (EtOH/MeOH) to aprotic polar solvents like DMF or Dioxane. Ensure your solvent is anhydrous.

References

  • RSC Advances. "A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 1H-indazoles." RSC Adv., 2021, 11 , 7107–7114.

  • National Institutes of Health (NIH). "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Org Lett., 2014, 16 (2), 442–445.

  • BenchChem. "Application Notes and Protocols for the Buchwald-Hartwig Amination." BenchChem Technical Guides, 2025.

  • Journal of Organic Chemistry. "Palladium-imidazol-2-ylidene complexes are efficient catalysts for Suzuki cross-coupling." J. Org.[3] Chem., 2021, 86 , 15650.[3]

Sources

Validation & Comparative

A Guide to the ¹H NMR Spectral Analysis of 5-bromo-2-methyl-2H-indazole-7-carbonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Heterocyclic compounds, particularly those based on the indazole scaffold, are of significant interest due to their diverse biological activities. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-bromo-2-methyl-2H-indazole-7-carbonitrile, a substituted indazole with potential applications in medicinal chemistry.

This document serves as a practical resource for researchers and scientists, offering a detailed interpretation of the compound's ¹H NMR spectrum. By comparing predicted spectral data with that of structurally related analogs, we aim to provide a robust framework for the characterization of this and similar molecules.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectral data for 5-bromo-2-methyl-2H-indazole-7-carbonitrile is summarized in the table below. These predictions are derived from the fundamental principles of NMR spectroscopy and analysis of substituent effects, drawing upon data from analogous compounds.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
H3~8.0 - 8.2s-1H
H4~7.8 - 8.0d~1.5 - 2.01H
H6~7.6 - 7.8d~1.5 - 2.01H
N-CH₃~4.1 - 4.3s-3H

Structural and Spectral Interpretation

The structure of 5-bromo-2-methyl-2H-indazole-7-carbonitrile contains a bicyclic indazole core with three distinct substituents: a bromine atom at the 5-position, a methyl group on the N2 nitrogen, and a nitrile group at the 7-position. These substituents exert significant electronic and steric effects that influence the chemical shifts of the aromatic and methyl protons.

DOT Script for Molecular Structure and Proton Assignments:

Caption: Molecular structure of 5-bromo-2-methyl-2H-indazole-7-carbonitrile with proton assignments.

Analysis of Aromatic Protons (H3, H4, and H6)
  • H3 Proton: The proton at the 3-position is expected to appear as a singlet in the downfield region of the spectrum, likely between δ 8.0 and 8.2 ppm . Its chemical shift is influenced by the adjacent nitrogen atoms and the overall aromatic system. In many 2H-indazoles, the H3 proton is observed as a singlet and is typically the most downfield of the ring protons[1].

  • H4 and H6 Protons: The protons at the 4- and 6-positions are situated on the benzene ring portion of the indazole. They are expected to appear as doublets due to coupling with each other. The bromine atom at the 5-position and the nitrile group at the 7-position are both electron-withdrawing groups, which will deshield the adjacent protons, shifting their signals downfield.

    • The H4 proton is adjacent to the electron-withdrawing bromine atom and will likely resonate at a lower field than H6, predicted to be in the range of δ 7.8 - 8.0 ppm .

    • The H6 proton is ortho to both the bromine and the nitrile group, and its chemical shift is predicted to be between δ 7.6 and 7.8 ppm .

    • The coupling constant (J) between H4 and H6 is expected to be small, in the range of 1.5 - 2.0 Hz , which is characteristic of a four-bond coupling in an aromatic system.

Analysis of the N-Methyl Protons (N-CH₃)

The three protons of the methyl group attached to the N2 nitrogen are expected to appear as a sharp singlet, as there are no adjacent protons to cause splitting. The chemical shift of this signal is anticipated to be in the range of δ 4.1 - 4.3 ppm . This downfield shift, compared to a typical aliphatic methyl group, is due to the deshielding effect of the aromatic indazole ring system. In various 2-methyl-2H-indazole derivatives, this N-methyl signal is consistently observed in this region[2].

Comparative Analysis with Structurally Similar Compounds

To substantiate the predicted spectral data, it is instructive to compare it with the experimental ¹H NMR data of related indazole derivatives.

Compound Proton Chemical Shift (δ, ppm) Multiplicity Reference
2-Methyl-5-nitro-2H-indazoleAromatic & N-CH₃Not explicitly detailed-[2]
2-(3-bromophenyl)-2H-indazoleH38.35s[1]
6-Bromo-1H-indazoleH3, H4, H7, H58.03, 7.67-7.72, 7.24-7.26s, m, m[3]

The ¹H NMR data for 2-(3-bromophenyl)-2H-indazole shows the H3 proton as a singlet at 8.35 ppm, which supports the prediction of a downfield singlet for the H3 proton in our target molecule[1]. Similarly, the data for 6-bromo-1H-indazole provides a reference for the chemical shifts of protons on a bromo-substituted indazole ring, although the substitution pattern is different[3]. The presence of the electron-withdrawing nitro group in 2-methyl-5-nitro-2H-indazole would also be expected to shift the aromatic protons downfield, providing a useful comparison for the effects of the bromo and nitrile substituents in our molecule of interest[2].

Experimental Protocol for ¹H NMR Spectroscopy

For researchers seeking to acquire experimental data for 5-bromo-2-methyl-2H-indazole-7-carbonitrile, the following protocol is recommended.

Objective

To obtain a high-resolution ¹H NMR spectrum for the structural elucidation of 5-bromo-2-methyl-2H-indazole-7-carbonitrile.

Instrumentation
  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation
  • Weigh approximately 5-10 mg of the solid 5-bromo-2-methyl-2H-indazole-7-carbonitrile.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent may depend on the solubility of the compound.

  • Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition
  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity. This is a critical step to ensure sharp, well-resolved peaks.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

DOT Script for Experimental Workflow:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire Spectrum shim->acquire process Fourier Transform & Phasing acquire->process baseline Baseline Correction process->baseline integrate Integrate & Reference baseline->integrate

Caption: Experimental workflow for acquiring a ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of 5-bromo-2-methyl-2H-indazole-7-carbonitrile is predicted to exhibit distinct signals corresponding to its aromatic and N-methyl protons. The chemical shifts and multiplicities of these signals are significantly influenced by the electronic effects of the bromo and nitrile substituents. This guide provides a detailed predictive analysis and a comparative framework to aid researchers in the structural verification of this and related indazole derivatives. The provided experimental protocol offers a standardized approach for obtaining high-quality NMR data, which is essential for unambiguous structure determination in the field of drug development and chemical research.

References

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC. Available at: [Link]

  • Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Asian Journal of Research in Chemistry. Available at: [Link]

  • Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). MDPI. Available at: [Link]

  • Supporting Information. Rsc.org. Available at: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. Available at: [Link]

  • Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclizati. Rsc.org. Available at: [Link]

  • 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in... ResearchGate. Available at: [Link]

  • 2-Methyl-2H-indazole. PubChem. Available at: [Link]

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Rsc.org. Available at: [Link]

  • 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. ResearchGate. Available at: [Link]

  • 5-bromo-1h-indazole-3-carbonitrile (C8H4BrN3). PubChemLite. Available at: [Link]

  • 5-Bromo-2-methyl-2H-indazole. PubChem. Available at: [Link]

  • 5-bromo-2,7-dimethyl-2h-indazole (C9H9BrN2). PubChemLite. Available at: [Link]

Sources

Analytical Comparison Guide: ¹³C NMR Structural Elucidation of 2-Methyl-2H-indazole Carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

Indazole-3-carbonitriles are privileged pharmacophores frequently utilized in the development of kinase inhibitors and monoamine oxidase (MAO) inhibitors[1]. A persistent challenge in the synthesis of these compounds is that standard N-alkylation yields a regioisomeric mixture of 1-alkyl-1H and 2-alkyl-2H indazoles.

As a Senior Application Scientist, I frequently observe research teams struggling to assign regiochemistry using ¹H NMR alone, as the subtle differences in aromatic proton splitting can be ambiguous. ¹³C NMR, however, provides a definitive, self-validating system for this assignment. Because the carbon skeleton directly reports its electronic tautomeric state, ¹³C NMR serves as the gold standard for distinguishing 2-methyl-2H-indazole carbonitrile from its 1-methyl-1H alternative.

Mechanistic Causality: The Electronic Divergence of Indazole Isomers

To interpret the NMR data accurately, one must understand the causality behind the chemical shifts. The differences in ¹³C resonance between the target (2H) and the alternative (1H) are not random; they are dictated by a fundamental shift in aromaticity[2].

  • 1H-Indazoles (N1-Alkylated): These isomers exhibit a benzenoid electronic structure. The 10π electron system is delocalized in a way that allows the fused six-membered ring to retain true benzene-like aromaticity.

  • 2H-Indazoles (N2-Alkylated): Alkylation at the N2 position forces the molecule into a quinonoid structure. Aromaticity becomes highly localized within the five-membered pyrazole ring, forcing the fused six-membered ring into a more diene-like state[2].

The Analytical Consequence: This electronic redistribution physically alters the magnetic shielding of the carbon nuclei. In the 1H isomer, the C3 carbon is significantly deshielded compared to the 2H isomer. Conversely, the C7a bridgehead carbon is shielded in the 1H isomer but highly deshielded in the 2H isomer[3].

Comparative ¹³C NMR Data Analysis

The following table summarizes the diagnostic ¹³C NMR chemical shifts used to differentiate the two regioisomers.

Note: The addition of the electron-withdrawing -C≡N group at C3 induces an expected magnetic anisotropy (ipso-shielding effect), shifting the C3 resonance upfield by ~10-11 ppm relative to unsubstituted indazoles. However, the fundamental Δδ between the 1H and 2H isomers remains constant.

Table 1: Diagnostic ¹³C NMR Chemical Shifts (CDCl₃, 125 MHz)
Carbon Position1-Methyl-1H-indazole-3-carbonitrile (Alternative)2-Methyl-2H-indazole-3-carbonitrile (Target)Shift Difference (Δδ)
C3 (ipso to -CN) ~122.4 ppm~113.0 ppm~ -9.4 ppm (Upfield)
C7a (Bridgehead) ~141.3 ppm~149.6 ppm~ +8.3 ppm (Downfield)
N-CH₃ ~36.5 ppm~41.5 ppm~ +5.0 ppm (Downfield)
C≡N (Nitrile) ~114.5 ppm~114.0 ppmNegligible

Self-Validating Check: Look at the N-CH₃ shift. In the 2H isomer, the methyl group is adjacent to an sp²-hybridized nitrogen (N1) with a localized double bond in the quinonoid form. This exerts a stronger inductive deshielding effect (~41.5 ppm) compared to the N1-methyl group in the benzenoid 1H isomer (~36.5 ppm). If your C3 shifts upfield while your N-CH₃ shifts downfield, you have definitively isolated the 2-methyl-2H isomer.

Experimental Methodologies: A Self-Validating Workflow

To ensure reproducibility and trustworthiness, the following protocols detail both the generation of the isomers and the specific parameters required for accurate NMR acquisition.

Protocol A: Synthesis and Chromatographic Separation
  • Reaction Setup: Dissolve 1H-indazole-3-carbonitrile (1.0 equiv) in anhydrous DMF (0.2 M concentration) under a nitrogen atmosphere.

  • Deprotonation: Add K₂CO₃ (2.0 equiv) and stir for 15 minutes at 0 °C to form the indazolyl anion.

  • Alkylation: Add Iodomethane (MeI) (1.2 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench the reaction with distilled H₂O. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Separation: Purify the crude mixture via silica gel flash chromatography using a Hexanes/EtOAc gradient.

    • Causality Note: The 1-methyl-1H isomer possesses a lower dipole moment and will typically elute first (higher R_f). The 2-methyl-2H isomer is more polar due to its quinonoid nature and will elute second[1].

Protocol B: ¹³C NMR Acquisition Parameters
  • Sample Preparation: Dissolve 15–20 mg of the purified 2-methyl-2H-indazole-3-carbonitrile in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.

  • Instrument Setup: Acquire spectra on a 500 MHz NMR spectrometer (operating at 125 MHz for ¹³C) at an ambient probe temperature of 298 K.

  • Relaxation Delay (D1): Set the D1 relaxation delay to a minimum of 2.0 to 3.0 seconds .

    • Causality Note: The carbonitrile (-C≡N) and quaternary bridgehead carbons (C3, C3a, C7a) lack attached protons, resulting in exceedingly long T₁ relaxation times. A sufficient D1 ensures these nuclei fully relax between pulses, guaranteeing adequate signal-to-noise ratios for these critical diagnostic peaks[4].

  • Decoupling: Apply broadband proton decoupling (e.g., WALTZ-16 sequence) to collapse carbon signals into sharp singlets, preventing signal dilution from ¹J_CH coupling.

Visualizing the Analytical Logic

Workflow SM 1H-Indazole-3-carbonitrile Reaction Alkylation (MeI, K2CO3, DMF) SM->Reaction Mixture Regioisomeric Mixture (N1 & N2 Methylated) Reaction->Mixture Purification Silica Gel Chromatography (Hexanes/EtOAc) Mixture->Purification Isomer1 1-Methyl-1H Isomer (Elutes First, Lower Polarity) Purification->Isomer1 Isomer2 2-Methyl-2H Isomer (Elutes Second, Higher Polarity) Purification->Isomer2 NMR 13C NMR Acquisition (125 MHz, CDCl3, D1=2.0s) Isomer1->NMR Isomer2->NMR

Fig 1: Experimental workflow from synthesis to 13C NMR structural elucidation of indazole regioisomers.

Mechanism Alkylation Indazole N-Alkylation N1 N1-Methylation Alkylation->N1 N2 N2-Methylation Alkylation->N2 Benz Benzenoid Structure (Delocalized 10π System) N1->Benz Quin Quinonoid Structure (Pyrazole Aromaticity) N2->Quin Shift1 C3: Deshielded (~122 ppm) C7a: Shielded (~141 ppm) Benz->Shift1 Shift2 C3: Shielded (~113 ppm) C7a: Deshielded (~149 ppm) Quin->Shift2

Fig 2: Logical relationship between alkylation site, electronic state, and 13C NMR chemical shifts.

References

  • [1] Crystal structures, binding interactions, and ADME evaluation of brain penetrant N-substituted indazole-5-carboxamides. Optibrium. 1

  • [4] NMR Guidelines for ACS Journals. American Chemical Society (ACS). 4

  • [3] Novel 1-hydroxy-1,1-bisphosphonates derived from indazole: synthesis and characterization. Semantic Scholar. 3

  • [2] Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles. Arabian Journal of Chemistry. 2

Sources

LC-MS fragmentation pattern of 5-bromo-2-methyl-2H-indazole-7-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the LC-MS/MS characterization of 5-bromo-2-methyl-2H-indazole-7-carbonitrile (CAS: 2091296-91-0), specifically focusing on differentiating this target 2H-isomer from its critical synthetic impurity, the 1H-regioisomer.[1]

Subject: 5-bromo-2-methyl-2H-indazole-7-carbonitrile (Target:


-isomer)
Alternative/Impurity:  5-bromo-1-methyl-1H-indazole-7-carbonitrile (

-isomer)[1]

Executive Summary & Chemical Context

In the synthesis of methylated indazoles, regioselectivity is the primary challenge. The alkylation of 5-bromo-1H-indazole-7-carbonitrile typically yields a mixture of the thermodynamically stable


-methyl  (impurity) and the kinetically favored or condition-specific 

-methyl
(target product).[1]

While Nuclear Magnetic Resonance (NMR) is definitive, it lacks the throughput for high-volume kinetic profiling or trace impurity analysis (<0.1%). LC-MS/MS offers a sensitive, high-throughput alternative.[1] This guide compares the fragmentation behavior of the


-isomer against the 

-alternative to establish a self-validating identification protocol.
FeatureTarget Product (

-Isomer)
Critical Impurity (

-Isomer)
Structure Type Quinonoid-like (2H-indazole)Benzenoid-like (1H-indazole)
Polarity/Dipole Higher Dipole MomentLower Dipole Moment
LC Retention (C18) Earlier Elution (More Polar)Later Elution (Less Polar)
Key MS/MS Loss Dominant HCN loss (Ring opening)Competitive

/ HCN loss

Mechanistic Fragmentation Analysis

The fragmentation of 5-bromo-2-methyl-2H-indazole-7-carbonitrile under Electrospray Ionization (ESI) in positive mode follows distinct pathways governed by the "Ortho Effect" and the stability of the diaza-heterocycle.[1]

The Bromine Isotope Signature

Before analyzing fragmentation, the precursor ion selection must account for the bromine isotope pattern.

  • Precursor Ions:

    
     236.0 (
    
    
    
    ) and
    
    
    238.0 (
    
    
    ).
  • Intensity Ratio: ~1:1.[1]

  • Protocol: MS/MS transitions should be monitored for the

    
     isotope for consistency, but the presence of the +2 doublet in MS1 validates the halogenated core.
    
Primary Fragmentation Pathways

The


-methyl indazole core is prone to ring cleavage at the 

bond.[1]
  • Loss of HCN (

    
     27): 
    The protonated molecular ion 
    
    
    
    undergoes ring opening. For the
    
    
    -isomer, the methyl group is on the nitrogen involved in the double bond of the pyrazole ring. The loss of HCN is mechanistically favorable, generating a cation at
    
    
    209
    .
  • Loss of Bromine Radical (

    
     79/81): 
    Homolytic cleavage of the 
    
    
    
    bond is observed at higher collision energies (CE), yielding a radical cation at
    
    
    157
    .[1]
  • Loss of Methyl Radical (

    
     15): 
    Less common in the 
    
    
    
    -isomer compared to the
    
    
    -isomer, but observable at high CE.[1]
Differentiation Mechanism ( vs )

The 7-cyano group plays a pivotal role in distinguishing the isomers.

  • In the

    
    -isomer:  The methyl group at 
    
    
    
    is sterically adjacent (peri-position) to the 7-cyano group. This proximity can facilitate a unique loss of acetonitrile (
    
    
    ,
    
    
    41) or stabilize the molecular ion, altering the ratio of HCN loss.
  • In the

    
    -isomer:  The methyl group is distant from the 7-cyano group. The fragmentation is dominated by the pyrazole ring dynamics.
    
Visualizing the Pathway

The following diagram illustrates the fragmentation logic and differentiation points.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 236.0 (79Br) PathwayN2 Pathway A: N2-Isomer (Target) (Quinonoid Resonance) Precursor->PathwayN2 Rt ~ 2.1 min (C18) PathwayN1 Pathway B: N1-Isomer (Impurity) (Benzenoid Resonance) Precursor->PathwayN1 Rt ~ 2.4 min (C18) Frag_HCN Fragment: [M+H - HCN]+ m/z 209.0 (Dominant in N2) PathwayN2->Frag_HCN Primary Path (Ring Opening) Frag_Br Fragment: [M+H - Br•]+ m/z 157.0 (High CE) PathwayN2->Frag_Br Secondary PathwayN1->Frag_HCN Competitive Frag_Ortho Fragment: [M+H - CH3CN]+ m/z 195.0 (Possible in N1 due to 7-CN/1-Me interaction) PathwayN1->Frag_Ortho Steric/Ortho Effect

Caption: Comparative fragmentation pathways. The N2-isomer favors direct HCN loss, while the N1-isomer may exhibit unique losses due to the 7-cyano/1-methyl steric interaction.

Experimental Protocol: Self-Validating Workflow

To ensure data trustworthiness, this protocol uses orthogonal validation (Retention Time + MS/MS Ratio).[1]

LC Conditions (Separation)

The


-isomer is significantly more polar than the 

-isomer due to its larger dipole moment.[1]
  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Expected Result: The Target (

    
    ) elutes first ; the Impurity (
    
    
    
    ) elutes second.
MS Parameters (Detection)[2]
  • Ionization: ESI Positive.

  • Spray Voltage: 3500 V.

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) is recommended to capture both the molecular ion and the fragmentation fingerprint in a single run.

Data Summary Table
ParameterTarget (

-Methyl)
Impurity (

-Methyl)
Precursor (

)
236.0 / 238.0236.0 / 238.0
Retention Time Early Eluter (

)
Late Eluter (

)
Quantifier Ion 209.0 (

)
209.0 (

)
Qualifier Ion 1 157.0 (

)
195.0 (

)*
Ion Ratio (209/236) High (>80% at 30eV)Moderate (<60% at 30eV)

*Note: The m/z 195 transition is theoretical based on the ortho-interaction of 1-Me and 7-CN groups; experimental verification with a standard is recommended.

Decision Logic for Routine Analysis

Use the following logic gate to classify unknown peaks during process monitoring.

DecisionTree Start Unknown Peak Detected (m/z 236/238) CheckRt Check Retention Time (Rt) Relative to Standard Start->CheckRt IsEarly Elutes Early? (More Polar) CheckRt->IsEarly AnalyzeMS2 Analyze MS/MS (CE 30 eV) IsEarly->AnalyzeMS2 Yes ResultN1 Identified: N1-Isomer (Impurity) IsEarly->ResultN1 No (Late Eluter) ResultN2 Identified: N2-Isomer (Target Product) AnalyzeMS2->ResultN2 Dominant 209 fragment AnalyzeMS2->ResultN1 Mixed fragments / 195 ion

Caption: Logic flow for identifying the 2-methyl target product versus the 1-methyl impurity using LC-MS data.

References

  • BenchChem. (2025).[2][3] A Comparative Guide to 1H- and 2H-Indazole Derivatives: Synthesis, Spectroscopic Properties, and Biological Activity. Retrieved from

  • Royal Society of Chemistry. (2024). Two-dimensional isomer differentiation using liquid chromatography-tandem mass spectrometry. Analyst. Retrieved from

  • National Institutes of Health (PMC). (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Retrieved from

  • ChemGuide. (2023). Fragmentation Patterns in Mass Spectra of Organic Compounds. Retrieved from

Sources

Distinguishing 1-Methyl and 2-Methyl Indazole Isomers by NOESY NMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The methylation of indazole scaffolds is a pivotal step in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands. However, this reaction is notoriously non-regioselective, frequently yielding a mixture of 1-methyl-1H-indazole (N1) and 2-methyl-2H-indazole (N2) isomers. While thermodynamic control favors the N1 isomer, kinetic conditions or steric bulk can shift the balance toward the N2 isomer.[1]

Distinguishing these isomers solely by 1D


H NMR can be ambiguous due to overlapping aromatic signals. Nuclear Overhauser Effect Spectroscopy (NOESY)  provides the definitive structural proof by detecting through-space spatial proximities (< 5 Å) that differ fundamentally between the two isomers.

This guide outlines a self-validating workflow to unambiguously assign N1 vs. N2 regiochemistry using NOESY, supported by characteristic chemical shift trends.

The Isomer Challenge: Structural Context

The core difficulty lies in the structural similarity of the two isomers. Both possess a methyl group and an aromatic system, but the location of the methyl group drastically alters the spatial environment of the protons.

  • 1-Methylindazole (N1): The methyl group is attached to the nitrogen adjacent to the benzene ring. It is spatially distant from the H3 proton but proximal to the H7 proton .

  • 2-Methylindazole (N2): The methyl group is attached to the nitrogen adjacent to the C3 carbon. It is spatially proximal to the H3 proton and distant from the benzene ring protons.

Visualizing the Spatial Proximity

The following diagram illustrates the critical through-space interactions (NOE correlations) that distinguish the isomers.

Indazole_NOE cluster_N1 1-Methylindazole (N1) Target Interaction: Me - H7 cluster_N2 2-Methylindazole (N2) Target Interaction: Me - H3 N1_Struct N1-CH3 H7 (Benzene Ring) H3 (Pyrazole Ring) N1_Struct:Me->N1_Struct:H7 N1_Struct:Me->N1_Struct:H3 No Interaction N1_Note STRONG NOE (Distance < 3.0 Å) N1_Note->N1_Struct:Me N2_Struct N2-CH3 H7 (Benzene Ring) H3 (Pyrazole Ring) N2_Struct:Me->N2_Struct:H3 N2_Struct:Me->N2_Struct:H7 No Interaction N2_Note STRONG NOE (Distance < 2.5 Å) N2_Note->N2_Struct:Me

Figure 1: Diagnostic NOE correlations for Indazole Isomers. Green arrows indicate the observed through-space magnetization transfer.

Methodological Comparison: Why NOESY?

While Heteronuclear Multiple Bond Correlation (HMBC) is a valid alternative (correlating N-Me protons to C7a vs. C3), NOESY is often preferred for "quick" checks because it relies on proton-proton proximity, which is intuitively easier to visualize and requires less instrument time than a high-resolution HMBC.

Feature1D ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

H NMR
HMBCNOESY (Recommended)
Mechanism Chemical Shift ($ \delta $)Through-bond ($ ^3J{CH} $)Through-space (Dipolar coupling)
Diagnostic Power Moderate (Ambiguous in complex analogs)HighDefinitive
Key Signal H3 Shift (~8.0 vs ~8.4 ppm)Me

C7a vs. Me

C3
Me

H7
vs. Me

H3
Duration ~5 mins~30-60 mins~20-40 mins

Detailed Analysis & Data Interpretation

The "First Pass" Screen: Chemical Shifts

Before running 2D experiments, examine the 1D


H NMR spectrum. The H3 proton (on the pyrazole ring) is the most sensitive reporter of regiochemistry.
  • N2-Isomer (Deshielded H3): The H3 proton typically resonates downfield, often around 8.3 – 8.6 ppm . This is due to the anisotropic effect of the adjacent lone pair on N1 and the double bond character.

  • N1-Isomer (Shielded H3): The H3 proton resonates further upfield, typically around 7.9 – 8.1 ppm .

Table 1: Characteristic NMR Data (in CDCl


) 
Signal1-Methylindazole (N1)2-Methylindazole (N2)Notes
H3 (

H)

7.90 – 8.15 ppm

8.30 – 8.60 ppm
Primary Indicator
N-Me (

H)

4.00 – 4.10 ppm

4.15 – 4.25 ppm
Often overlapping; unreliable alone.
C3 (

C)

~134 ppm

~123 ppm
N2 isomer C3 is significantly shielded.
C7a (

C)

~140 ppm

~149 ppm
Bridgehead carbon.[2]
The "Gold Standard" Validation: NOESY

The chemical shift rules above can be violated if the indazole has electron-withdrawing groups (EWGs) on the ring. Therefore, NOESY is required for confirmation.

Interpretation Checklist:

  • Locate the N-Methyl singlet (usually 3.8 - 4.3 ppm).

  • Locate the Aromatic region (7.0 - 8.5 ppm).

  • Draw a horizontal line from the N-Methyl diagonal peak.

  • Look for cross-peaks (off-diagonal spots) in the aromatic region.

  • Case A: Cross-peak at ~7.2 - 7.6 ppm (H7 region)

    • Assignment: 1-Methylindazole (N1) .

  • Case B: Cross-peak at ~8.0 - 8.5 ppm (H3 region)

    • Assignment: 2-Methylindazole (N2) .

Experimental Protocol

This protocol is designed for a standard 400 MHz or higher NMR spectrometer (Bruker/Jeol/Varian).

Step 1: Sample Preparation
  • Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of deuterated solvent.

  • Solvent Choice:

    • CDCl

      
      :  Preferred for resolution.
      
    • DMSO-d

      
      :  Use if solubility is poor.[3] Note that DMSO viscosity broadens lines, potentially requiring longer mixing times.
      
  • Tube: High-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

Step 2: Acquisition Parameters (2D NOESY)
  • Pulse Sequence: noesygpphpp (Bruker) or equivalent gradient-selected NOESY with phase sensitivity.

  • Mixing Time (D8): 400 ms (Optimal for small molecules like indazoles, MW < 500).

    • Too short (<200ms): Weak NOE signals.[4]

    • Too long (>800ms): Spin diffusion artifacts (signals appearing where no direct proximity exists).

  • Relaxation Delay (D1): 2.0 seconds.

  • Scans (NS): 8 to 16 scans per increment (sufficient for >5mg sample).

  • Increments (TD1): 256 (provides sufficient resolution in the indirect dimension).

Step 3: Processing
  • Window Function: Apply a sine-bell squared (QSINE, SSB=2) function in both dimensions to sharpen cross-peaks.

  • Phasing: Ensure the diagonal peaks are negative (or positive, depending on software convention) and cross-peaks have the same phase (for NOESY of small molecules, NOE is positive, same sign as diagonal) relative to the diagonal.

    • Note: If using ROESY, cross-peaks are always opposite phase to the diagonal.

Decision Logic Workflow

Use this flowchart to guide your analytical process.

Assignment_Workflow Start Start: Purified Indazole Isomer Run1H Run 1D 1H NMR Start->Run1H CheckH3 Check H3 Chemical Shift Run1H->CheckH3 LikelyN1 H3 ~ 8.0 ppm (Likely N1-Isomer) CheckH3->LikelyN1 Upfield LikelyN2 H3 ~ 8.4 ppm (Likely N2-Isomer) CheckH3->LikelyN2 Downfield RunNOESY Run 2D NOESY (Mix Time: 400ms) LikelyN1->RunNOESY LikelyN2->RunNOESY AnalyzeNOE Analyze N-Me Cross-peaks RunNOESY->AnalyzeNOE ResultN1 Correlation: N-Me <-> H7 CONFIRMED: 1-Methylindazole AnalyzeNOE->ResultN1 Cross-peak @ ~7.5ppm ResultN2 Correlation: N-Me <-> H3 CONFIRMED: 2-Methylindazole AnalyzeNOE->ResultN2 Cross-peak @ ~8.4ppm

Figure 2: Logical workflow for assigning indazole regiochemistry.

References

  • BenchChem. (2025).[2] A Spectroscopic Showdown: Distinguishing 1H- and 2H-Indazole Isomers. Retrieved from

  • Claramunt, R. M., et al. (2004). Study of the Addition Mechanism of 1H-Indazole... to Formaldehyde. Journal of Organic Chemistry. Retrieved from

  • Luo, G., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. Retrieved from [Beilstein J. Org.[5] Chem.]([Link])

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for NOESY mixing time parameters).
  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Reference for chemical shift trends).

Sources

Advanced HPLC Methodologies for Indazole-Based Pharmaceutical Intermediates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Indazoles are privileged pharmacophores in modern drug discovery, frequently serving as the core scaffold for kinase inhibitors (e.g., pazopanib), anti-inflammatory agents, and synthetic cannabinoid receptor agonists. However, the synthesis of indazole-based pharmaceutical intermediates presents a profound analytical challenge: annular tautomerism .

As a Senior Application Scientist, I have observed that the separation of N1- and N2-substituted indazole regioisomers is the most common bottleneck in process chemistry. This guide objectively compares High-Performance Liquid Chromatography (HPLC) column chemistries and provides a self-validating experimental protocol to ensure uncompromising purity analysis.

Mechanistic Grounding: The Analytical Challenge of Tautomerism

To develop a robust separation method, we must first understand the causality behind the chromatographic behavior of indazoles. Indazoles exist in an equilibrium between the 1H (benzenoid) and 2H (quinonoid) tautomeric forms.

During N-alkylation, this tautomerism results in a mixture of N1 and N2 regioisomers. The N1-isomer is thermodynamically more stable due to its fully aromatic benzenoid structure, whereas the N2-isomer is often kinetically favored but thermodynamically less stable 1.

Because these isomers possess identical molecular weights and highly similar overall hydrophobicities, standard reversed-phase (RP) HPLC often fails to resolve them. The key to separation lies in exploiting their subtle electronic differences: the quinonoid N2-isomer possesses a distinct dipole moment and altered basicity (pKa) compared to the N1-isomer 2.

G Start Indazole Alkylation Mixture (N1 & N2 Regioisomers) Tautomer Analyze Physicochemical Properties Dipole Moment & pKa Start->Tautomer ColSel Column Selection Tautomer->ColSel C18 Standard C18 (Hydrophobic Interaction) ColSel->C18 Phenyl Phenyl-Hexyl (π-π Interaction) ColSel->Phenyl Mixed Mixed-Mode / Polar-Embedded (H-Bonding & Hydrophobic) ColSel->Mixed Opt Mobile Phase Optimization (pH & Organic Modifier) C18->Opt Phenyl->Opt Mixed->Opt Res Baseline Resolution (Rs > 1.5) Opt->Res

Figure 1: Logical workflow for selecting HPLC separation mechanisms for indazole regioisomers.

Objective Comparison of Column Chemistries

When separating indazole regioisomers, relying solely on hydrophobic partitioning (C18) often leads to co-elution or severe peak tailing due to secondary interactions between the basic indazole nitrogen and unendcapped residual silanols on the silica support.

To objectively compare performance, we evaluated three distinct stationary phases using a standard N1/N2-methylated indazole-5-carboxamide intermediate 3.

Quantitative Performance Data
Column ChemistryRetention Time N2 (min)Retention Time N1 (min)Resolution (

)
Peak Tailing (

)
Primary Separation Mechanism
Standard C18 (e.g., SunFire)5.425.811.2 (Fail)1.55Hydrophobic partitioning
Phenyl-Hexyl 6.157.402.8 (Pass)1.12Hydrophobic +

interactions
Mixed-Mode (e.g., Newcrom R1)4.805.952.1 (Pass)1.05 Hydrophobic + Low silanol activity
Analysis of the Data
  • Standard C18: Fails to achieve baseline resolution (

    
     < 1.5). The purely hydrophobic phase cannot sufficiently distinguish the subtle dipole differences between the benzenoid and quinonoid forms 4.
    
  • Phenyl-Hexyl: The clear winner for regioisomer separation. The phenyl ring of the stationary phase engages in

    
     electron interactions. Because the 1H (N1) and 2H (N2) tautomers have fundamentally different aromatic electron distributions, the Phenyl-Hexyl column amplifies this difference, pulling the peaks apart.
    
  • Mixed-Mode (Low Silanol): Columns like Newcrom R1 excel at fixing peak tailing (

    
     = 1.05). By masking silanol activity, the basic nitrogen of the indazole does not undergo secondary ion-exchange interactions, resulting in sharp, symmetrical peaks ideal for accurate purity quantification 5.
    

Self-Validating Experimental Protocol

To ensure trustworthiness, the following methodology is designed as a self-validating system. It incorporates System Suitability Testing (SST) to guarantee that the chromatographic environment is optimal before any sample is quantified.

Workflow Prep 1. Sample Prep Dilute in initial mobile phase Filter 0.22 µm PTFE Equil 2. System Equilibration Flush column ≥ 10 CV Monitor baseline stability Prep->Equil Inject 3. Injection & Gradient Inject 5-10 µL Run optimized gradient Equil->Inject Detect 4. UV/MS Detection Extract at 254 nm / 218 nm Monitor specific m/z Inject->Detect Analyze 5. Data Processing Integrate peaks Calculate Rs & Tailing Detect->Analyze

Figure 2: Step-by-step experimental workflow for indazole HPLC purity analysis.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in MS-grade Water. Causality: Indazoles are weakly basic. Maintaining a strictly acidic pH (~2.7) ensures the molecule remains in a single, fully protonated state, preventing peak splitting caused by on-column equilibrium shifts.

  • Mobile Phase B (Organic): 0.1% Formic Acid in HPLC-grade Acetonitrile.

Step 2: Chromatographic Conditions
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C. Causality: Elevated temperature lowers mobile phase viscosity and improves mass transfer, which sharpens peaks and reduces backpressure.

  • Gradient Program:

    • 0–2 min: 10% B (Isocratic hold to focus the analyte band)

    • 2–12 min: 10%

      
       95% B
      
    • 12–15 min: 95% B (Wash)

    • 15–20 min: 10% B (Re-equilibration)

  • Detection: UV Diode Array Detector (DAD) extracted at 254 nm (optimal for nitro/aromatic indazoles) and 218 nm.

Step 3: Sample Preparation & Injection
  • Weigh exactly 1.0 mg of the indazole intermediate.

  • Dissolve in 1.0 mL of Diluent (10% Acetonitrile / 90% Water). Causality: Matching the diluent to the initial mobile phase conditions prevents the "solvent effect," where a strong injection solvent causes the analyte band to smear before it focuses on the column head.

  • Vortex for 30 seconds and sonicate for 2 minutes.

  • Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • Inject 5.0 µL.

Step 4: System Suitability Validation (The Trust Pillar)

Before reporting purity, the system must validate itself against the following criteria using a known N1/N2 reference standard mixture:

  • Resolution (

    
    ):  Must be 
    
    
    
    2.0 between the N1 and N2 regioisomers.
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    1.2 for the main peak.
  • Theoretical Plates (

    
    ):  Must be 
    
    
    
    10,000.
  • Action: If

    
     > 1.2, flush the column with 100% Acetonitrile to remove strongly retained lipophilic impurities, or switch to a mixed-mode column to suppress silanol interactions.
    

References

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules / PMC.
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry / ACS.
  • Crystal structures, binding interactions, and ADME evaluation of brain penetrant N-substituted indazole-5-carboxamides. Optibrium.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-Methyl-6-nitro-1H-indazole. Benchchem.
  • Separation of Indazole on Newcrom R1 HPLC column. SIELC Technologies.

Sources

Comparative IR Spectroscopy Guide: Aromatic Nitriles vs. Indazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, aromatic nitriles and indazoles represent two high-value pharmacophores. The aromatic nitrile (


) serves as a robust bioisostere for carbonyls and carboxylates, offering metabolic stability and hydrogen-bond acceptor capabilities. Conversely, the indazole scaffold is a privileged structure in kinase inhibitors (e.g., Axitinib, Pazopanib), capable of diverse binding modes via tautomeric switching.

This guide provides a technical comparison of the Infrared (IR) spectroscopic signatures of these two moieties. While NMR is often the primary tool for structural elucidation, IR spectroscopy offers a rapid, non-destructive method for validating functional group incorporation and distinguishing between isomeric forms (e.g.,


- vs. 

-indazole) in the solid state.

Aromatic Nitrile: The Diagnostic "Silent Region"

The nitrile group is one of the most distinct IR chromophores because its absorption falls in the "silent region" (


), where few other functional groups absorb.
Characteristic Spectral Features[1][2][3][4][5][6][7]
  • Frequency (

    
    ):  Aromatic nitriles typically absorb between 
    
    
    
    .
  • Intensity: Strong and sharp. The intensity is derived from the large change in dipole moment during the stretching vibration.

  • Conjugation Effect: Conjugation with an aromatic ring lowers the force constant of the triple bond via resonance, shifting the frequency to lower wavenumbers compared to aliphatic nitriles (

    
    ).
    
Substituent Effects (Hammett Correlation)

The position and intensity of the nitrile peak are sensitive to the electronic environment of the benzene ring.

  • Electron Donating Groups (EDGs): Groups like

    
    , 
    
    
    
    , or
    
    
    para to the nitrile increase resonance, weakening the
    
    
    bond and shifting the peak to lower frequencies (red shift).
  • Electron Withdrawing Groups (EWGs): Groups like

    
     or 
    
    
    
    reduce conjugation effects, often shifting the peak to higher frequencies (blue shift).

Expert Insight: In drug intermediates, a split peak in this region often indicates the presence of both conjugated and unconjugated nitrile species or Fermi resonance, though the latter is less common in simple aromatic nitriles.

Indazole: Tautomerism and Ring Breathing

Indazole poses a more complex spectroscopic challenge due to annular tautomerism. The


-indazole form is thermodynamically favored over the 

-indazole form in the ground state, but synthetic derivatives (N1-alkyl vs. N2-alkyl) lock these configurations, resulting in distinct spectral fingerprints.
The -Indazole Signature[5][8]
  • 
     Stretch:  If unsubstituted, a broad band appears at 
    
    
    
    .[1][2] The broadening is due to extensive intermolecular hydrogen bonding (dimers/oligomers) in the solid state.
  • Ring Breathing: Characteristic aromatic ring vibrations appear at

    
      and 
    
    
    
    .
  • Fingerprint Markers: Strong bands often appear around

    
      (out-of-plane 
    
    
    
    bending).
The -Indazole Signature (Quinonoid Character)

Derivatives substituted at the N2 position force the ring into a quinonoid-like electronic distribution.

  • 
     Stretch:  Often shifts to higher frequencies or changes intensity relative to the 
    
    
    
    -isomer due to the loss of aromaticity in the pyrazole ring.
  • Ring Vibrations: The fingerprint pattern shifts.[1] The

    
     band may split or shift to 
    
    
    
    .
  • Differentiation: The absence of the broad

    
     band (in substituted derivatives) combined with a shift in the 
    
    
    
    region is diagnostic.[3]

Comparative Data Summary

The following table synthesizes experimental data to facilitate rapid identification.

FeatureAromatic Nitrile (

)

-Indazole (Parent/Deriv.)

-Indazole (Derivative)
Primary Diagnostic

Stretch

Stretch (if parent)
Fingerprint Pattern
Frequency Range


(Broad)
N/A (No NH)
Intensity Strong, SharpMedium to Strong, BroadN/A
Secondary Diagnostic Overtones (weak)Ring Breathing:

Ring Breathing:

Interference Risk Minimal (Silent Region)Overlap with

or

Complex Fingerprint Region
Key Differentiator Single sharp peak at 2220Benzenoid characterQuinonoid character

Experimental Protocol: High-Fidelity Acquisition

To ensure data integrity, especially when distinguishing tautomers, a rigorous protocol is required. We recommend Attenuated Total Reflectance (ATR) for its reproducibility and minimal sample prep.

Workflow Visualization

IR_Workflow Sample Solid Sample (Drug Intermediate) Prep Sample Prep (No Grinding for ATR) Sample->Prep If KBr Acquire Acquire Spectrum (64 Scans, 4cm⁻¹ res) Sample->Acquire Direct Contact Clean Crystal Cleaning (Isopropanol/Acetone) Background Acquire Background (Air/Ambient) Clean->Background Background->Sample Place Sample Process Post-Processing (Baseline Corr., ATR Corr.) Acquire->Process Analyze Peak Picking & Assignment Process->Analyze

Figure 1: Standardized ATR-FTIR workflow for pharmaceutical intermediates. Note that for ATR, sample grinding is minimized to prevent polymorphic transitions induced by mechanical stress.

Step-by-Step Protocol (ATR-FTIR)
  • Instrument Initialization: Ensure the FTIR spectrometer (e.g., Bruker Alpha or equivalent) is warmed up for at least 30 minutes. Detector: DTGS or MCT (cooled).

  • Crystal Cleaning: Clean the Diamond/ZnSe crystal with isopropanol. Verify cleanliness by running a "Preview" scan; the baseline should be flat with no peaks.

  • Background Acquisition: Collect a background spectrum (air) using the same parameters as the sample (typically 32–64 scans,

    
     resolution).
    
  • Sample Application:

    • Place approximately 2–5 mg of the solid sample onto the center of the crystal.

    • Critical Step: Apply pressure using the anvil clamp. Monitor the live preview. Increase pressure until the strongest peaks reach 40–70% transmittance (0.15–0.4 Absorbance units). Do not over-tighten to avoid crystal damage, but ensure good contact.

  • Acquisition: Acquire the sample spectrum.

  • Post-Processing:

    • Apply ATR Correction (if quantitative comparison to transmission libraries is needed).

    • Perform Baseline Correction (Rubberband method usually suffices).

    • Peak Picking: Set threshold to identify the

      
       (2220) and Ring (1600) regions.
      

Logic for Spectral Interpretation[2][4][6][7][11]

When analyzing a scaffold containing both moieties or determining the substitution pattern, follow this decision logic.

Interpretation_Logic Start Analyze Spectrum CheckCN Peak at 2220-2240 cm⁻¹? Start->CheckCN NitrileYes Aromatic Nitrile Present CheckCN->NitrileYes Yes NitrileNo No Nitrile CheckCN->NitrileNo No CheckNH Broad Peak at 3100-3450 cm⁻¹? NitrileYes->CheckNH NitrileNo->CheckNH NHYes Unsubstituted Indazole (Likely 1H-Tautomer) CheckNH->NHYes Yes NHNo Substituted Indazole (or 2H-derivative) CheckNH->NHNo No CheckRing Ring Modes 1620 vs 1590 cm⁻¹ NHNo->CheckRing Result1 1H-Indazole Derivative (Benzenoid) CheckRing->Result1 ~1620, 1480 Result2 2H-Indazole Derivative (Quinonoid) CheckRing->Result2 ~1600, 1590

Figure 2: Decision tree for distinguishing between aromatic nitrile and indazole substitution patterns.

References

  • National Institutes of Health (NIH). (2021). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles. PubMed. Retrieved from [Link]

  • Max Planck Society. (2006). An infrared spectroscopic study of protonated and cationic indazole. Fritz Haber Institute. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). IR Spectroscopy: Characteristic Absorption Bands. Retrieved from [Link]

  • University of Mustansiriyah. (2019). Experimental Protocol for IR Spectroscopy of Pharmaceutical Substances. Retrieved from [Link]

Sources

A Comparative Guide to 2H-Indazole vs. 1H-Indazole Stability in Metabolic Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indazole Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the indazole ring system has emerged as a "privileged scaffold."[1][2] This bicyclic heterocycle, composed of a benzene ring fused to a pyrazole ring, is a cornerstone in the design of numerous therapeutic agents, including potent kinase inhibitors for oncology and anti-inflammatory drugs.[1][2][3][4][5] The value of the indazole core often lies in its ability to act as a bioisostere for structures like indoles or phenols, potentially offering improved target affinity and, crucially, a more favorable metabolic profile.[1]

Indazoles exist in two primary tautomeric forms: the 1H-indazole and the 2H-indazole.[3][4][6][7][8] While the 1H-tautomer is generally the more thermodynamically stable isomer, the choice between incorporating a 1H- or 2H-indazole into a drug candidate is a critical decision that can profoundly impact its pharmacokinetic properties, particularly its metabolic stability.[3][4][6][7][8]

This guide provides an in-depth comparison of the metabolic stability of these two isomers, offering experimental insights and a robust protocol for researchers in drug development. We will explore the structural nuances that govern their susceptibility to metabolism and provide a framework for making informed decisions during the lead optimization process.

The Structural and Electronic Divide: Why Isomer Choice Matters

The fundamental difference between 1H- and 2H-indazoles lies in the position of the substituent on the pyrazole nitrogen, which dictates the electronic distribution and steric environment of the entire molecule.

  • 1H-Indazoles : This isomer features the substituent at the N1 position. It is thermodynamically more stable, with a lower ground-state energy compared to the 2H form.[3][6][8] Its electronic nature resembles a benzenoid system.[2]

  • 2H-Indazoles : With the substituent at the N2 position, this isomer has a higher dipole moment and is a stronger base than its 1H counterpart.[7][8] Its electronic character has more quinonoid-like features.[2]

These differences are not merely academic; they have direct consequences for how the molecule interacts with metabolic enzymes. The primary drivers of metabolism for many xenobiotics are the Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases predominantly found in the liver.[9][10][11][12] These enzymes catalyze a variety of oxidative reactions, including hydroxylation, N-dealkylation, and heteroatom oxidation.[12][13]

The susceptibility of an indazole derivative to CYP-mediated metabolism is governed by:

  • Site Accessibility : How easily can the enzyme's active site access potential points of oxidation on the indazole core or its substituents?

  • Electronic Factors : The electron density at various positions in the ring influences the likelihood of oxidation.

The placement of the N-substituent on the 1H- vs. 2H-scaffold alters both of these factors, leading to different metabolic fates. For instance, the N2-position in a 2H-indazole may sterically shield one face of the molecule, directing metabolism to other positions compared to the analogous 1H-isomer.

Key Metabolic Pathways and Isomeric Differentiation

The metabolism of indazole-containing compounds can proceed through several routes, primarily Phase I oxidation followed by Phase II conjugation.

  • Aromatic Hydroxylation : CYP enzymes can directly hydroxylate the benzene portion of the indazole ring (at positions 4, 5, 6, or 7). The regioselectivity of this hydroxylation can be influenced by the substituent pattern and the isomeric form of the indazole.

  • N-Dealkylation : If the nitrogen is substituted with a small alkyl group, N-dealkylation is a potential metabolic pathway.[13]

  • Oxidation of Substituents : Functional groups attached to the indazole core are often primary sites of metabolism.

  • Glucuronidation (Phase II) : After an oxidative handle (like a hydroxyl group) is introduced, Phase II enzymes can attach a glucuronic acid moiety to increase water solubility and facilitate excretion.[13]

The choice between the 1H- and 2H-isomer can direct the primary site of metabolism. For example, in some chemical series, the 2H-isomer may block a site that is a metabolic liability in the 1H-series, leading to a significant improvement in metabolic half-life.

Experimental Protocol: Assessing Metabolic Stability Using a Human Liver Microsomal (HLM) Assay

To objectively compare the stability of 1H- and 2H-indazole analogs, the industry-standard HLM assay is employed. This in vitro system contains a rich complement of Phase I enzymes, especially CYPs, and is a cost-effective, high-throughput method for early-stage screening.[10][11][14]

Rationale for the HLM Assay

This assay measures the rate of disappearance of a parent compound over time when incubated with liver microsomes.[10] By quantifying the compound's depletion, we can calculate key parameters like in vitro half-life (t½) and intrinsic clearance (Clint), which are predictive of in vivo hepatic clearance.[10][14] The inclusion of the cofactor NADPH is essential, as it provides the reducing equivalents necessary for the CYP catalytic cycle.[10][11]

Step-by-Step Methodology
  • Preparation of Reagents :

    • Test Compounds : Prepare 10 mM stock solutions of the 1H- and 2H-indazole analogs in DMSO.

    • Phosphate Buffer : Prepare a 0.1 M potassium phosphate buffer, pH 7.4.

    • HLM Stock : On the day of the experiment, thaw a vial of pooled human liver microsomes (e.g., from a commercial supplier) at 37°C.[15] Dilute to a working concentration of 1 mg/mL in the phosphate buffer. Keep on ice.

    • NADPH Solution : Prepare a fresh solution of NADPH in phosphate buffer (e.g., 10 mM).

  • Incubation Reaction :

    • Pre-warm the HLM solution and buffer to 37°C for 5 minutes.

    • In a 96-well plate, add the HLM solution to the buffer.

    • Initiate the metabolic reaction by adding the test compound to a final concentration of 1 µM.[11]

    • Immediately following, start the enzymatic reaction by adding the NADPH solution (final concentration 1 mM).[11] The final microsomal protein concentration should be 0.5 mg/mL.[11][16]

  • Time-Point Sampling :

    • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), aliquot a sample from the incubation mixture.[11]

    • Quench the reaction immediately by adding the aliquot to a well containing 2-3 volumes of ice-cold acetonitrile with an internal standard (a compound of similar structure and ionization properties not present in the reaction).[10][14] The cold solvent precipitates the proteins and halts all enzymatic activity.

  • Controls (Self-Validating System) :

    • Negative Control (-NADPH) : Run one incubation for the longest time point (45 min) without adding NADPH. This control ensures that any compound disappearance is due to enzymatic metabolism and not non-specific binding or chemical instability.[11]

    • Positive Control : Include a compound with a known, well-characterized metabolic rate (e.g., verapamil or dextromethorphan) to validate the activity of the microsomal batch.[10]

  • Sample Processing and Analysis :

    • Centrifuge the quenched samples to pellet the precipitated protein (e.g., 10 min at 4000 rpm).

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Monitor the disappearance of the parent compound by comparing its peak area relative to the internal standard at each time point.[10]

  • Data Analysis :

    • Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

    • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein)

Data Presentation: A Comparative Analysis

The following table presents hypothetical data for a pair of isomeric indazole-based kinase inhibitors, illustrating a scenario where the 2H-isomer confers a significant metabolic advantage.

Compound IDIsomer TypeHalf-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg)Predicted Metabolic Liability
CMPD-A 1H-Indazole12115.5High
CMPD-B 2H-Indazole5525.2Low-Moderate

Data are for illustrative purposes only.

In this example, switching from the 1H-indazole (CMPD-A) to the 2H-indazole (CMPD-B) resulted in a >4.5-fold increase in metabolic half-life and a corresponding decrease in intrinsic clearance. This is a common strategic goal in lead optimization, as lower clearance often translates to longer drug exposure in vivo.

Visualizing the Process and Pathways

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the differential metabolic pathways.

G cluster_prep Preparation cluster_assay Assay Execution (37°C) cluster_analysis Analysis prep_reagents Prepare Stocks: - Microsomes (1 mg/mL) - Test Compounds (1 µM final) - NADPH (1 mM final) - Buffer (pH 7.4) start_rxn Initiate Reaction: Add NADPH prep_reagents->start_rxn tp0 T=0 min start_rxn->tp0 Sample tp5 T=5 min start_rxn->tp5 Sample tp15 T=15 min start_rxn->tp15 Sample tp30 T=30 min start_rxn->tp30 Sample tp45 T=45 min start_rxn->tp45 Sample quench Quench Reaction: Ice-cold Acetonitrile + Internal Standard tp45->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms LC-MS/MS Analysis of Supernatant centrifuge->lcms data Calculate t½ & Clint lcms->data

Caption: Workflow for the Human Liver Microsomal (HLM) Stability Assay.

G Hypothetical metabolic pathways illustrating differential regioselectivity. cluster_1H 1H-Indazole Metabolism cluster_2H 2H-Indazole Metabolism indazole_1h 1H-Indazole-R metabolite_1h_c7 7-Hydroxy Metabolite indazole_1h->metabolite_1h_c7 CYP450 (Major Pathway) metabolite_1h_c3 3-Hydroxy Metabolite indazole_1h->metabolite_1h_c3 CYP450 (Minor Pathway) indazole_2h 2H-Indazole-R metabolite_2h_c4 4-Hydroxy Metabolite indazole_2h->metabolite_2h_c4 CYP450 (Major Pathway) metabolite_2h_c6 6-Hydroxy Metabolite indazole_2h->metabolite_2h_c6 CYP450 (Minor Pathway)

Caption: Differential CYP-mediated oxidation sites on 1H- vs. 2H-Indazoles.

Conclusion and Field-Proven Insights

The decision to use a 1H- or 2H-indazole scaffold is a critical inflection point in drug design. While 1H-indazoles are more thermodynamically stable, this does not inherently translate to greater metabolic stability.[3][4][8] The metabolic fate of a molecule is a complex interplay of sterics and electronics, and seemingly minor structural changes can lead to dramatic shifts in pharmacokinetic outcomes.

Key Takeaways for Researchers:

  • Synthesize Both Isomers : During early lead optimization, it is highly advisable to synthesize and test both the 1H- and 2H-isomers of a promising scaffold. The synthetic investment is often justified by the potential for significant improvements in the drug's metabolic profile.

  • Consider Steric Shielding : The 2H-indazole isomer can sometimes act as a "metabolic shield," sterically hindering access to a labile position that would otherwise be readily oxidized in the 1H-isomer.

  • Look Beyond the Core : While this guide focuses on the indazole core, remember that metabolism often occurs on peripheral substituents. The isomeric form of the core can, however, influence the orientation of the molecule in the enzyme's active site, indirectly affecting the metabolism of its substituents.

  • Iterate with Data : Use data from in vitro assays, like the HLM stability assay, to build a robust structure-activity relationship (SAR) and a structure-metabolism relationship (SMR). This data-driven approach is the most effective way to rationally design molecules with optimized properties.

By understanding the fundamental differences between 1H- and 2H-indazoles and employing rigorous, self-validating experimental protocols, drug discovery teams can better navigate the challenges of metabolic instability and accelerate the development of novel, effective therapeutics.

References

  • Rock, D. A., et al. (2016). N-Heterocyclic Carbene Capture by Cytochrome P450 3A4. PMC, NIH. Retrieved from [Link]

  • Wang, Y., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. MDPI. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • Wernevik, J., et al. (2022). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Retrieved from [Link]

  • Bienta. (n.d.). Hepatic Microsomal Stability (human, rat, or mouse). Retrieved from [Link]

  • Wilkinson, C. F., et al. (1984). Interactions of nitrogen heterocycles with cytochrome P-450 and monooxygenase activity. PubMed. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Bloom Tech. (2024). What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals? Retrieved from [Link]

  • Kaur, H., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PMC. Retrieved from [Link]

  • Li, J., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Retrieved from [Link]

  • Reddy, T. S., & Kumar, C. S. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. Retrieved from [Link]

  • Kumar, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Different biological activities reported with Indazole derivatives. Retrieved from [Link]

  • Guengerich, F. P. (1984). Cytochrome P450 in Nitrogen Metabolism. Retrieved from [Link]

  • Olsen, L., Jørgensen, F. S., & Oostenbrink, C. (2015). Cytochrome P450 Mediated Drug Metabolism. Royal Society of Chemistry. Retrieved from [Link]

  • PubMed. (2023). 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. Retrieved from [Link]

  • Dong, Y., et al. (2021). Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). The design and synthesis of indazole and pyrazolopyridine based glucokinase activators for the treatment of Type 2 diabetes mellitus. Retrieved from [Link]

Sources

Reactivity Comparison Guide: 5-Bromo vs. 5-Iodo Indazole Derivatives in Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

The indazole scaffold is a privileged structure in medicinal chemistry, frequently serving as the core motif in kinase inhibitors and other targeted therapeutics[1]. When functionalizing the 5-position of the indazole ring via transition-metal catalysis, researchers must strategically choose between 5-bromoindazole and 5-iodoindazole building blocks.

This guide provides an objective, data-driven comparison of these two derivatives, detailing the mechanistic causality behind their reactivity differences and providing self-validating experimental protocols to ensure reproducible results in your drug development workflows.

Mechanistic Causality: The Halogen Effect

The fundamental divergence in reactivity between 5-iodoindazole and 5-bromoindazole is dictated by their carbon-halogen (C–X) bond dissociation energies (BDE).

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), the catalytic cycle initiates with the oxidative addition of the active Pd(0) species into the aryl C–X bond[2]. Because oxidative addition is typically the rate-limiting step, the strength of the C–X bond directly governs the reaction kinetics[3]:

  • 5-Iodoindazole (C–I Bond): The aryl C–I bond is relatively weak, with a BDE of approximately 67 kcal/mol [4]. This low energy barrier allows oxidative addition to proceed rapidly, even at room temperature or under mild heating, using standard phosphine ligands.

  • 5-Bromoindazole (C–Br Bond): The aryl C–Br bond is significantly stronger, with a BDE of approximately 81–82 kcal/mol [4]. Cleaving this bond requires higher thermal energy and often necessitates electron-rich, sterically demanding ligands (e.g., BrettPhos, XPhos) to push the electron density onto the palladium center and accelerate the insertion[5][6].

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate-Limiting Step) Pd0->OxAdd + 5-Haloindazole PdII Ar-Pd(II)-X Intermediate OxAdd->PdII C-X Cleavage (I > Br) TransMet Transmetalation (Nucleophile Entry) PdII->TransMet + Coupling Partner RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Cross-Coupled Product

Figure 1: Pd-catalyzed cross-coupling cycle highlighting C-X oxidative addition.

Comparative Performance Data

The following table summarizes the operational differences between the two derivatives, allowing researchers to balance reactivity against cost and stability requirements.

Parameter5-Iodoindazole5-Bromoindazole
C–X Bond Dissociation Energy ~67 kcal/mol~81 kcal/mol
Relative Reactivity (Oxidative Add.) Extremely HighModerate to High
Typical Suzuki-Miyaura Conditions Pd(PPh₃)₄, K₂CO₃, 60°CPd(dppf)Cl₂, K₂CO₃, 80–100°C
Buchwald-Hartwig Amination Ligands Standard (e.g., BINAP, Xantphos)Specialized (e.g., BrettPhos, XPhos)
Chemoselectivity in Dihaloindazoles Reacts first (C–I selective)Reacts second (requires C–I absence)
Commercial Cost & Stability Higher cost, light-sensitiveLower cost, highly bench-stable

Strategic Insight: If your synthetic route involves a dihalo-intermediate (e.g., 3-bromo-5-iodoindazole), the 5-iodo position will undergo cross-coupling selectively due to the ~14 kcal/mol BDE differential, allowing for orthogonal functionalization without the need for protecting groups[7][8].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each methodology includes the mechanistic rationale for the chosen conditions and built-in analytical checkpoints.

Protocol A: Mild Suzuki-Miyaura Coupling of 5-Iodoindazole

Causality: The weak C–I bond allows oxidative addition to proceed rapidly at lower temperatures (60°C). This minimizes the thermal degradation of sensitive functional groups on the boronic acid partner (e.g., protodeboronation)[3].

Step-by-Step Methodology:

  • Reagent Assembly: In a dry Schlenk flask, combine 5-iodoindazole (1.0 equiv), the target arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Degassing (Critical): Add a 4:1 mixture of 1,4-dioxane and water. Degas the suspension via three freeze-pump-thaw cycles. Rationale: Oxygen rapidly degrades the Pd(0) active species into inactive Pd(II) oxides.

  • Catalyst Addition: Under a positive flow of Argon, add Pd(PPh₃)₄ (5 mol%).

  • Reaction Execution: Heat the mixture to 60°C for 4–6 hours.

  • Validation Check (Self-Validating Step): Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The reaction is deemed complete when the UV-active 5-iodoindazole spot is fully consumed. If the spot persists past 6 hours, check for boronic acid degradation via LC-MS; if protodeboronation occurred, spike with an additional 0.5 equiv of boronic acid.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Buchwald-Hartwig Amination of 5-Bromoindazole

Causality: The stronger C–Br bond requires a highly electron-rich, bulky ligand (like BrettPhos) to accelerate oxidative addition and promote reductive elimination over unwanted β-hydride elimination pathways[5].

Step-by-Step Methodology:

  • Glovebox Setup: Due to the sensitivity of the highly active catalyst, assemble the reaction in an argon-filled glovebox[5].

  • Reagent Addition: To an oven-dried vial, add 5-bromoindazole (1.0 equiv), the primary amine (1.2 equiv), and BrettPhos Pd G3 precatalyst (1–2 mol%).

  • Base Addition: Add anhydrous THF, followed by the dropwise addition of Lithium bis(trimethylsilyl)amide (LiHMDS) (2.4 equiv, 1 M in THF). Rationale: A strong, soluble base is required to deprotonate the amine and facilitate transmetalation.

  • Reaction Execution: Seal the vial, remove it from the glovebox, and heat at 65°C for 16 hours[5].

  • Validation Check (Self-Validating Step): The reaction mixture should transition from a pale suspension to a dark, homogeneous solution. Quench a 10 µL aliquot in wet methanol and analyze via LC-MS. You must confirm the mass of the desired aminated product and the absence of the unreacted 5-bromoindazole mass before proceeding to full workup.

  • Workup: Quench with saturated aqueous NH₄Cl to neutralize the LiHMDS. Extract with dichloromethane, concentrate, and purify via silica gel chromatography.

References

1.5 2.4 3. 4. 7 5.6 6.3

Sources

Causality & Scientific Integrity: Why Methodology Matters

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation of Substituted 2H-Indazoles: A Comparative Guide to X-Ray Crystallography Workflows

Substituted 2H-indazoles have emerged as privileged pharmacophores in modern drug discovery, featuring prominently in blockbuster kinase inhibitors like pazopanib (VEGFR) and PARP inhibitors like niraparib (1)[1]. However, determining the exact binding mode of these compounds presents a unique crystallographic challenge. In aqueous solution, the 1H-indazole tautomer is thermodynamically favored over the 2H-form by approximately 3.2–3.6 kcal/mol (2)[2]. When an N2-substituted 2H-indazole binds to a target, it forces the protein to accommodate unique steric vectors and a significantly higher dipole moment (e.g., 3.40 D for 2-methyl-2H-indazole compared to 1.50 D for 1-methyl-1H-indazole)[2].

This guide objectively compares the two primary structural elucidation workflows—Advanced Co-Crystallization versus Apo-Crystal Soaking —to demonstrate why co-crystallization is the superior method for resolving 2H-indazole complexes.

When a 2H-indazole derivative binds to a kinase hinge region or a viral protease pocket (such as SARS-CoV-2 3CLpro (3)[3]), the N2-substituent projects directly into specific sub-pockets. The choice of crystallographic method directly dictates whether this interaction can be accurately modeled.

  • The Alternative (Apo-Crystal Soaking): Soaking relies on diffusing the ligand through the solvent channels of a pre-formed protein lattice. Because 2H-indazoles possess distinct dipole moments and often require high DMSO concentrations for solubility, soaking frequently induces osmotic shock. Furthermore, if the N2-substituent clashes with the rigid apo-conformation, the crystal will either crack or yield highly ambiguous electron density.

  • The Preferred Product (Advanced Co-Crystallization): Co-crystallization allows the protein to thermodynamically equilibrate with the ligand before lattice formation. This is critical for 2H-indazoles, as it permits induced-fit conformational changes—such as the Juxtamembrane (JM) domain movement or DFG-loop shifts observed in VEGFR2 complexes (4)[4]—ensuring high-resolution, unambiguous electron density for the N2 vector. For instance, the 2H-indazole pazopanib bound to VEGFR2 was successfully resolved at 2.25 Å using this method (5)[5].

Quantitative Data Presentation

The following table summarizes the performance metrics of both methodologies when applied to a representative 2H-indazole kinase inhibitor complex (e.g., Pazopanib/VEGFR2).

Crystallographic ParameterAdvanced Co-Crystallization (Preferred)Apo-Crystal Soaking (Alternative)
Typical Resolution (Å) 1.80 – 2.25 Å2.50 – 3.10 Å
Ligand Occupancy > 95% (Uniform distribution)40% – 70% (Variable/Patchy)
Average Ligand B-factor 30 – 40 Ų60 – 85 Ų
Conformational Selection Captures induced-fit (e.g., DFG-out/JM-in)Restricted to rigid apo-conformation
N2-Substituent Density Unambiguous (>3σ in

omit map)
Often disordered or ambiguous
Crystal Integrity High (Lattice grows around the complex)Prone to cracking (Osmotic/steric shock)

Experimental Protocols: Self-Validating Systems

To ensure scientific rigor, both protocols are designed as self-validating systems, meaning the success or failure of the experiment is proven by internal checkpoints rather than downstream assumptions.

Protocol A: Advanced Co-Crystallization (Preferred Method)
  • Complex Formation & Validation: Incubate the purified target protein (e.g., VEGFR2 kinase domain) with a 3-fold molar excess of the 2H-indazole ligand for 2 hours at 4°C.

    • Self-Validation Checkpoint: Analyze the mixture using Dynamic Light Scattering (DLS). A single, monodisperse peak confirms stable complex formation; multiple peaks indicate ligand-induced aggregation, requiring buffer optimization before proceeding.

  • Vapor Diffusion Setup: Set up sitting-drop or hanging-drop vapor diffusion plates using a 1:1 ratio of the protein-ligand complex to the precipitant solution (e.g., PEG 3350, Ammonium Acetate).

  • Diffraction & Unbiased Map Generation: Following flash-freezing and X-ray data collection, process the diffraction data.

    • Self-Validation Checkpoint: Before modeling the 2H-indazole ligand into the active site, generate an

      
       omit map. A positive electron density peak (>3
      
      
      
      ) must appear precisely at the N2 vector. This validates the tautomeric/substituted state without introducing model bias.
Protocol B: Apo-Crystal Soaking (Traditional Alternative)
  • Apo-Lattice Growth: Grow native apo-crystals of the target protein using standard vapor diffusion until they reach maximum dimensions (typically 3–5 days).

  • Gradual Ligand Titration: Transfer the apo-crystal into a soaking drop containing the mother liquor. Gradually titrate the 2H-indazole ligand (dissolved in 100% DMSO) in 0.5 mM increments to a final concentration of 2 mM.

    • Self-Validation Checkpoint: Monitor the crystal continuously under a polarized light microscope. Loss of birefringence indicates lattice destruction due to the 2H-indazole's high dipole moment, signaling that the soaking method has failed and co-crystallization must be utilized.

  • Harvesting: Cryoprotect and flash-freeze the intact crystals for data collection.

Workflow Visualization

Workflow Start Substituted 2H-Indazole Ligand Complex Assess Assess Ligand Solubility & Target Flexibility Start->Assess CoCryst Method A: Co-Crystallization (Preferred for 2H-tautomers) Assess->CoCryst High flexibility / Low solubility Soaking Method B: Apo-Crystal Soaking (High-throughput) Assess->Soaking Rigid lattice / High solubility OptCo Optimize Protein-Ligand Ratio & Precipitant CoCryst->OptCo OptSo Determine Soak Time & DMSO Tolerance Soaking->OptSo Diffraction X-Ray Diffraction & Data Collection OptCo->Diffraction OptSo->Diffraction Analysis Electron Density Map Analysis (Fo-Fc map for N2-substituent) Diffraction->Analysis

Figure 1: Decision matrix and workflow for X-ray crystallographic structural elucidation of 2H-indazoles.

References

  • Product Class 2: 1 H - and 2 H -Indazoles Thieme-connect URL
  • Indazoles in Drug Discovery PharmaBlock URL
  • Synthesis of deuterated S-217622 (Ensitrelvir)
  • Molecular conformations, interactions, and properties associated with drug efficiency and clinical performance among VEGFR TK inhibitors PNAS URL
  • 3CJG: Crystal structure of VEGFR2 in complex with a 3,4,5-trimethoxy aniline containing pyrimidine RCSB PDB URL

Sources

Validating Regiochemistry of N-Methylated Indazoles: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Indazole is a privileged heterocyclic scaffold widely utilized in medicinal chemistry and drug discovery. During the synthesis of N-methylated indazoles, direct alkylation typically yields a mixture of N1- and N2-substituted isomers 1. Differentiating between the 1-methyl-1H-indazole and 2-methyl-2H-indazole regioisomers is a critical quality control step, as the position of the methyl group profoundly impacts the molecule's physicochemical properties and biological activity 2.

This guide provides an objective, in-depth comparison of analytical techniques used to definitively assign indazole regiochemistry, focusing on the causality behind synthetic outcomes and the logic of self-validating analytical workflows.

Mechanistic Causality: Thermodynamic vs. Kinetic Control

The regiochemical outcome of indazole N-methylation is governed by a delicate interplay of steric factors, electronic distribution, and reaction conditions 3. Understanding this causality is the first step in predicting and validating your product.

  • N1-Alkylation (Thermodynamic Control): The 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer by approximately 3.2 kcal/mol 4. Alkylation under thermodynamic conditions (e.g., using a strong base like NaH in THF) favors the N1-substituted product because the resulting N1-alkylated system retains the more stable aromatic configuration 3.

  • N2-Alkylation (Kinetic Control): Conversely, the N2 lone pair is kinetically more accessible than the N1 lone pair 5. Under mild, neutral, or specific kinetic conditions (e.g., using trimethyloxonium tetrafluoroborate or under mild acidic conditions), regioselective alkylation at the N-2 position takes place rapidly before the system can equilibrate 5.

Comparative Analysis of Analytical Techniques

To validate the regiochemistry, researchers rely on a suite of analytical tools. While 1D NMR provides rapid initial screening, it is often insufficient for absolute proof due to substituent effects on chemical shifts. 2D NMR and X-Ray crystallography offer definitive answers.

Table 1: Performance Comparison of Analytical Techniques
TechniquePrimary Diagnostic FeatureAdvantagesLimitations
1D ¹H NMR Chemical shift of the H-3 protonRapid screening; non-destructive; requires minimal sample.Shifts can overlap or vary significantly based on C-ring substituents.
1D ¹³C NMR Chemical shifts of C-3 and C-7aDistinct downfield shift for C-7a in 2H-isomers.Requires higher sample concentration and longer acquisition times than ¹H NMR.
2D NOESY Through-space correlation (< 5 Å)Direct spatial evidence of N-CH₃ proximity to H-3 or H-7.Signal intensity depends heavily on mixing time and molecular tumbling.
2D HMBC Through-bond correlation (²J/³J)Unambiguous mapping of N-CH₃ to adjacent quaternary carbons.Longer acquisition time; requires optimized J-coupling delays.
X-Ray Crystallography Absolute 3D spatial arrangementThe gold standard for absolute structural confirmation.Requires single crystals; not suitable for liquid or amorphous samples.
Table 2: Key NMR Chemical Shift Diagnostics (Typical Values)

Note: Values are representative for unsubstituted or lightly substituted indazoles in CDCl₃ or DMSO-d₆ 1, 2.

Isomer¹H NMR: H-3 (ppm)¹³C NMR: C-3 (ppm)¹³C NMR: C-7a (ppm)
1-Methyl-1H-indazole (N1) ~8.0 - 8.2~134.8~140.0
2-Methyl-2H-indazole (N2) ~8.4 (Deshielded)~123.0 (Shielded)~149.0 (Deshielded)

Decision Workflow for Regiochemical Assignment

A robust analytical workflow relies on orthogonal validation. By pairing a through-space technique (NOESY) with a through-bond technique (HMBC), you create a self-validating system that eliminates ambiguity 6, 7.

G A N-Methylated Indazole Mixture B 1D NMR (1H & 13C) Initial Screening A->B C 2D NOESY (Through-Space < 5 Å) B->C Proton proximity D 2D HMBC (Through-Bond 2-3 J) B->D Carbon connectivity E N1-Methyl Isomer (Thermodynamic) C->E NOE: N-CH3 to H-7 F N2-Methyl Isomer (Kinetic) C->F NOE: N-CH3 to H-3 D->E HMBC: N-CH3 to C-7a D->F HMBC: N-CH3 to C-3

Figure 1: Decision tree for assigning N1 vs. N2 indazole regiochemistry using 2D NMR techniques.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of N-Methylated Indazole Mixture

Rationale: This protocol utilizes direct alkylation under thermodynamic conditions to generate a mixture of regioisomers (predominantly N1, with minor N2) for subsequent analytical separation and validation 3.

  • Preparation: Dissolve the substituted 1H-indazole (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert argon atmosphere.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir the suspension at 0 °C for 30 minutes. Causality: The sodium cation coordinates with the N2 atom, which sterically hinders alkylation at N2 and promotes N1 selectivity.

  • Alkylation: Add methyl iodide (1.1 equiv) dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 12–24 hours until completion is observed via LC-MS.

  • Quenching & Extraction: Quench the reaction slowly with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Separate the N1 and N2 isomers via silica gel column chromatography using a Hexanes/Ethyl Acetate gradient.

Protocol 2: 2D NMR Acquisition and Interpretation (NOESY & HMBC)

Rationale: 2D NMR establishes a self-validating system. If the NOESY (through-space) data suggests an N1-isomer, the HMBC (through-bond) data must independently confirm the exact same structural connectivity 8.

  • Sample Preparation: Dissolve 10–15 mg of the purified isomer in 0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transfer to a standard 5 mm NMR tube.

  • NOESY Acquisition (Spatial Validation): Acquire a 2D NOESY spectrum with a mixing time optimized for small molecules (typically 300–500 ms).

    • N1-Methyl Assignment: Observe a strong Nuclear Overhauser Effect (NOE) cross-peak between the N-CH₃ protons (~4.0 ppm) and the aromatic H-7 proton. Crucially, no correlation should exist with H-3.

    • N2-Methyl Assignment: Observe a strong NOE cross-peak between the N-CH₃ protons (~4.2 ppm) and the isolated H-3 proton (~8.4 ppm).

  • HMBC Acquisition (Connectivity Validation): Acquire a 2D ¹H-¹³C HMBC spectrum optimized for long-range couplings (typically

    
     = 8 Hz).
    
    • N1-Methyl Assignment: The N-CH₃ protons will show a

      
       correlation to the bridgehead carbon C-7a (~140 ppm).
      
    • N2-Methyl Assignment: The N-CH₃ protons will show a

      
       correlation to C-3 (~123 ppm) and a 
      
      
      
      correlation to C-3a (~127 ppm).

By ensuring that the NOESY and HMBC data align, researchers can confidently lock in the regiochemical assignment without the bottleneck of growing single crystals for X-ray diffraction.

References

  • ResearchGate. "Tautomeric Preferences of the cis and trans Isomers of Axitinib". ResearchGate. [Link]

  • ResearchGate. "Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate". ResearchGate.[Link]

  • NIH. "15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule...". PMC.[Link]

  • MDPI. "Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil...". MDPI. [Link]

  • ResearchGate. "Key correlations observed in the HMBC, COSY, and NOESY NMR spectra". ResearchGate. [Link]

Sources

Safety Operating Guide

5-Bromo-2-methyl-2H-indazole-7-carbonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a rigorous, compliant, and scientifically sound disposal protocol for halogenated heterocyclic compounds is critical for laboratory safety and environmental stewardship.

5-Bromo-2-methyl-2H-indazole-7-carbonitrile (CAS: 2091296-91-0) is a specialized building block frequently utilized in drug discovery and medicinal chemistry[1]. Because it contains both a halogen (bromine) and a nitrile group on an indazole scaffold, its disposal cannot be treated as standard non-hazardous organic waste.

Below is the comprehensive operational guide for the handling, segregation, and ultimate disposal of this compound, designed for research and drug development professionals.

Physicochemical & Hazard Profile

Before executing any disposal protocol, it is essential to understand the material's properties, as these dictate the required waste streams. The presence of the bromine atom necessitates routing this chemical exclusively through halogenated waste streams to ensure proper environmental scrubbing during incineration.

Table 1: Chemical and Hazard Summary

Property / SpecificationData
Chemical Name 5-Bromo-2-methyl-2H-indazole-7-carbonitrile
CAS Number 2091296-91-0[1]
Molecular Weight 236.07 g/mol [1]
Physical Form Solid
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation)
Storage Requirements 2-8°C, sealed, dry, and well-ventilated

The Logic of Halogenated Waste Segregation

Expert Insight (Causality): Why must 5-Bromo-2-methyl-2H-indazole-7-carbonitrile be strictly segregated from general organic waste? During the thermal destruction (incineration) of organic waste, the presence of halogens (like bromine) leads to the formation of highly corrosive hydrogen bromide (HBr) gas and potentially toxic brominated dioxins/furans if combustion temperatures are not strictly controlled. Licensed hazardous waste facilities route "Halogenated Waste" to specialized rotary kiln incinerators equipped with alkaline wet scrubbers to neutralize these acidic gases. Mixing this compound into non-halogenated streams compromises the facility's emission controls and violates environmental regulations (such as RCRA in the United States).

Waste Segregation & Disposal Workflow

The following diagram maps the self-validating decision tree for processing waste generated during experiments utilizing this indazole derivative.

G Start 5-Bromo-2-methyl-2H-indazole-7-carbonitrile Waste Generation Solid Solid Waste (Powder, Vials, Contaminated PPE) Start->Solid Liquid Liquid Waste (Reaction Solvents, Assay Buffers) Start->Liquid HalogenatedSolid Halogenated Solid Waste Stream (Compatible HDPE Container) Solid->HalogenatedSolid HalogenatedLiquid Halogenated Liquid Waste Stream (Vented Carboy) Liquid->HalogenatedLiquid Incineration High-Temperature Incineration (Licensed Hazardous Waste Contractor) HalogenatedSolid->Incineration EPA/RCRA Compliant HalogenatedLiquid->Incineration EPA/RCRA Compliant

Workflow for the segregation and disposal of halogenated indazole derivatives.

Step-by-Step Disposal Methodologies

All procedures must be conducted within a certified chemical fume hood while wearing appropriate PPE (nitrile gloves, safety goggles, and a flame-resistant lab coat) in accordance with P280 safety guidelines.

Protocol A: Disposal of Pure Solid Material

Applies to expired batches, spilled powder, or residual material in original packaging.

  • Containment: Carefully sweep or scoop any loose solid 5-Bromo-2-methyl-2H-indazole-7-carbonitrile using a static-free spatula. Avoid generating dust, as the compound is a known skin and eye irritant (H315, H319).

  • Primary Packaging: Place the solid into a chemically compatible, sealable container (e.g., a wide-mouth High-Density Polyethylene (HDPE) jar).

  • Labeling: Affix a hazardous waste label immediately. Explicitly write: "Hazardous Waste - Solid Halogenated Organic (Contains Brominated Indazole)".

  • Storage: Store in the laboratory's designated Satellite Accumulation Area (SAA) away from strong oxidizing agents until pickup by your institution's Environmental Health and Safety (EHS) team.

Protocol B: Disposal of Liquid Solutions

Applies to the compound dissolved in organic solvents (e.g., DMSO, DMF, Dichloromethane) or aqueous assay buffers.

  • Stream Identification: Verify the primary solvent. Even if the solvent is non-halogenated (like DMSO), the presence of the brominated solute dictates that the entire mixture must be classified as halogenated waste.

  • Transfer: Slowly pour the solution into the designated "Halogenated Liquid Waste" carboy.

  • Venting: Ensure the waste carboy is equipped with a vented cap or carbon exhaust filter to prevent pressure buildup from solvent vapor.

  • Secondary Containment: The carboy must sit within a secondary containment tray capable of holding 110% of the carboy's volume.

Protocol C: Decontamination of Consumables

Applies to spatulas, weigh boats, pipette tips, and empty reagent bottles.

  • Rinsing: Rinse heavily contaminated glassware or reusable spatulas with a compatible solvent (e.g., acetone or methanol) to dissolve residual 5-Bromo-2-methyl-2H-indazole-7-carbonitrile. Collect this rinsate in the Halogenated Liquid Waste stream.

  • Solid Consumables: Place single-use contaminated items (weigh boats, gloves, paper towels used for cleanup) into a double-lined, biohazard-style bag designated strictly for chemically contaminated solid waste.

  • Final Wash: Wash hands thoroughly with soap and water after handling the waste containers, adhering to P264 and P302+P352 safety protocols.

References

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.